Manganese bromide
Description
The exact mass of the compound Manganese(II) bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dibromomanganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Mn/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYMRRJVDRJMJW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mn](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnBr2, Br2Mn | |
| Record name | manganese(II) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Manganese(II)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065460 | |
| Record name | Manganese bromide (MnBr2) | |
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Molecular Weight |
214.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Violet hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | Manganese bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20731 | |
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CAS No. |
13446-03-2 | |
| Record name | Manganese dibromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13446-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese bromide (MnBr2) | |
| Source | EPA DSSTox | |
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Foundational & Exploratory
Core Crystal Structure of Anhydrous Manganese (II) Bromide
An In-depth Technical Guide on the Crystal Structure of Manganese (II) Bromide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the crystal structure of anhydrous manganese (II) bromide (MnBr₂). It details the crystallographic parameters, coordination geometry, and the experimental and computational methodologies used for its characterization.
Anhydrous manganese (II) bromide crystallizes in a trigonal system, which is characteristic of many transition metal halides.[1] Its structure is layered, consisting of two-dimensional sheets of MnBr₂ oriented in the (0, 0, 1) direction.[2] This layered arrangement is often referred to as the CdI₂ (cadmium iodide) type structure.[1][3]
The fundamental building block of the crystal is the MnBr₆ octahedron.[2][4][5] In this arrangement, each manganese (Mn²⁺) cation is octahedrally coordinated to six bromide (Br⁻) anions. These octahedra share edges with neighboring octahedra to form the extended two-dimensional sheets.[1][2] The forces holding these sheets together are weak van der Waals interactions.[1]
The space group for this primary crystal structure is P-3m1 (No. 164).[2][6][7][8] The manganese atom is in the +2 oxidation state, and its five unpaired electrons in the 3d orbital are responsible for the material's intrinsic magnetic properties.[6][7]
While the P-3m1 space group is the most commonly cited structure, other polymorphs have been reported, including a high-temperature cubic form (Fd-3m space group) and another trigonal structure (R-3m space group).[4][5][9]
Quantitative Crystallographic Data
The structural parameters for the trigonal (P-3m1) crystal structure of MnBr₂ have been determined through experimental techniques and confirmed by computational simulations.[2][6][7] The key quantitative data are summarized below.
| Parameter | Value | Reference(s) |
| Crystal System | Trigonal | [2][8] |
| Space Group | P-3m1 (No. 164) | [2][6][8] |
| Lattice Constant (a) | 3.87 Å | [2][6] |
| Lattice Constant (b) | 3.87 Å | [2][6] |
| Lattice Constant (c) | 6.48 Å | [2][6] |
| Lattice Angle (α) | 90.00° | [2] |
| Lattice Angle (β) | 90.00° | [2] |
| Lattice Angle (γ) | 120.00° | [2] |
| Unit Cell Volume | 84.15 ų | [2] |
| Coordination Geometry | Octahedral (MnBr₆) | [2][4][5] |
| Mn-Br Bond Length | 2.69 Å - 2.70 Å | [2][4][5] |
Experimental Protocols for Structure Determination
The determination of the crystal structure of inorganic compounds like MnBr₂ is primarily achieved through single-crystal X-ray diffraction (XRD).[10][11][12] This is complemented by powder XRD for phase identification and computational methods for refinement and property prediction.
Synthesis and Crystallization
A general protocol for obtaining single crystals of MnBr₂ suitable for XRD analysis is as follows:
-
Synthesis: Anhydrous MnBr₂ can be prepared by the reaction of manganese metal with bromine gas at elevated temperatures or by dehydrating a hydrated form, such as MnBr₂·4H₂O, under vacuum with heating.
-
Crystal Growth: Single crystals are typically grown from the melt using techniques like the Bridgman-Stockbarger method. The polycrystalline MnBr₂ powder is sealed in a quartz ampoule under vacuum, heated above its melting point (698 °C), and then slowly cooled through a temperature gradient to promote the growth of a single crystal.[8] Alternatively, vapor transport methods can be employed.
Single-Crystal X-ray Diffraction (XRD)
The following outlines a standard methodology for single-crystal XRD analysis.[11][12]
-
Crystal Selection and Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) with well-defined faces and minimal defects is selected under a microscope. It is mounted on a goniometer head using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal vibrations and radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and a series of diffraction patterns are collected on an area detector (like a CCD or pixel detector) at different orientations.[11]
-
Data Processing: The collected diffraction images are processed to integrate the intensities of the thousands of measured reflections. Corrections are applied for factors such as Lorentz-polarization effects, absorption, and crystal decay.
-
Structure Solution: The processed data is used to solve the crystal structure. Ab initio methods or direct methods are employed to determine the initial positions of the atoms within the unit cell, yielding an initial electron density map.
-
Structure Refinement: The initial atomic model is refined using full-matrix least-squares methods.[13] This iterative process adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction intensities, resulting in a final, accurate crystal structure.
Visualizations
The following diagrams illustrate the experimental workflow for crystal structure determination and the coordination environment within the MnBr₂ crystal.
Caption: Experimental workflow for MnBr₂ crystal structure determination.
Caption: Simplified coordination geometry of the MnBr₆ octahedron.
References
- 1. Manganese bromide (13446-03-2) for sale [vulcanchem.com]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. WebElements Periodic Table » Manganese » manganese dibromide [webelements.com]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electronic and Magnetic Properties of this compound Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Manganese(II) bromide - Wikipedia [en.wikipedia.org]
- 9. simmate.org [simmate.org]
- 10. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. pubs.aip.org [pubs.aip.org]
A Technical Guide to the Physical Properties of Manganese Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physical properties of manganese bromide (MnBr₂), an inorganic compound with significant applications in chemical synthesis, materials science, and electronics. This guide is intended for a technical audience and focuses on presenting quantitative data, experimental methodologies, and structural relationships.
Introduction
Manganese(II) bromide is an inorganic salt that exists in several forms, most notably as an anhydrous compound and various hydrates.[1][2] Its paramagnetic nature and role as a precursor for manganese-based catalysts and magnetic materials make a thorough understanding of its physical properties essential for research and development.[3][4] This guide summarizes key physical data for anhydrous and hydrated forms of manganese(II) bromide.
Physical and Chemical Properties
This compound is typically a pink or rose-colored crystalline solid.[5][6] The anhydrous form is particularly hygroscopic, readily absorbing moisture from the air.[1][7] It is highly soluble in water and soluble in other polar solvents.[8][9]
Quantitative Data for Anhydrous Manganese(II) Bromide
The physical properties of anhydrous manganese(II) bromide (MnBr₂) are summarized in the table below.
| Property | Value | References |
| Chemical Formula | MnBr₂ | [10][11] |
| Molecular Weight | 214.75 g/mol | [10][12] |
| Appearance | Pale-pink to rose-colored crystalline powder/chunks | [3][5][10] |
| Melting Point | 698 °C (1288 °F; 971 K) | [2][10] |
| Boiling Point | 1027 °C (1881 °F; 1300 K) | [2][10] |
| Density | 4.385 g/cm³ at 25 °C | [8][10] |
| Solubility in Water | 146 g/100 mL at 20 °C | [2][13] |
| Crystal Structure | Trigonal, Cadmium Iodide (CdI₂) type | [5][6][14] |
| Space Group | P-3m1 | [2][14] |
| Magnetic Susceptibility (χ) | +13,900 x 10⁻⁶ cm³/mol | [2][13] |
Quantitative Data for Hydrated Manganese(II) Bromide
Manganese(II) bromide forms several stable hydrates, most commonly the tetrahydrate. The properties of these hydrated forms differ significantly from the anhydrous salt.
| Property | Manganese(II) Bromide Tetrahydrate | References |
| Chemical Formula | MnBr₂·4H₂O | [1][15] |
| Molecular Weight | 286.81 g/mol | [15][16] |
| Appearance | Pale pink to light red crystalline solid | [1] |
| Melting Point | 64 °C (decomposes) | [2][16] |
| Solubility in Water | Highly soluble; increases with temperature | [1] |
Other known hydrates include the dihydrate (MnBr₂·2H₂O) and the hexahydrate (MnBr₂·6H₂O).[1][17]
Caption: Relationship between anhydrous and hydrated forms of this compound.
Crystal Structure
The crystal structure of anhydrous MnBr₂ is of the cadmium iodide (CdI₂) type, which consists of a layered arrangement.[6] Within this structure, Mn²⁺ cations are octahedrally coordinated by six Br⁻ anions. These octahedra share edges to form two-dimensional sheets that are stacked with van der Waals forces between the layers.[6] The dihydrate, MnBr₂·2H₂O, features polymeric chains of metal and bromine atoms, with water molecules occupying the remaining octahedral positions and providing hydrogen bonds to link adjacent chains.[17]
Caption: Conceptual diagram of anhydrous vs. dihydrate crystal structures.
Experimental Protocols
The determination of the physical properties of this compound involves several standard analytical techniques. Given the hygroscopic nature of the anhydrous form, special handling, such as the use of a glovebox or desiccator, is required for accurate measurements.[7][18]
Melting and Boiling Point Determination
The melting point of a solid is determined by heating a small, powdered sample in a capillary tube and observing the temperature range from the first appearance of liquid to complete liquefaction.[19][20]
-
Sample Preparation : A small amount of finely powdered, dry this compound is packed into a glass capillary tube to a height of 2-3 mm.[15] For hygroscopic samples, this should be done in a dry atmosphere.[18]
-
Apparatus : A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.[19]
-
Measurement : The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[19]
-
Data Recording : The temperature at which the first droplet of liquid appears and the temperature at which the sample becomes completely liquid are recorded as the melting range.[15]
Boiling point determination for high-melting inorganic salts like MnBr₂ is less common in standard labs and is typically performed using specialized high-temperature equipment. A common method for liquids is distillation, where the temperature of the vapor in equilibrium with the boiling liquid is measured.[13][21]
Solubility Determination
The solubility of this compound in a solvent like water can be determined by measuring the amount of solute required to form a saturated solution at a specific temperature.[11][12]
-
Solution Preparation : A known mass of this compound is added incrementally to a known volume of distilled water in a thermostatically controlled vessel.[11]
-
Equilibration : The mixture is stirred continuously at a constant temperature until the solution is saturated (i.e., no more salt dissolves).[8]
-
Analysis : A sample of the supernatant liquid is carefully removed, weighed, and then evaporated to dryness. The mass of the remaining solid residue is measured.
-
Calculation : The solubility is calculated as the mass of dissolved solute per a given mass or volume of the solvent (e.g., g/100 mL).[12] This process is repeated at various temperatures to construct a solubility curve.[8]
Density Determination
The density of a crystalline solid can be determined by measuring the volume of a known mass of the substance. The displacement method (Archimedes' principle) is commonly used.[10][22]
-
Mass Measurement : A known mass of this compound crystals is accurately weighed using an analytical balance.[22]
-
Volume Measurement : A graduated cylinder is filled with a non-reactive liquid in which MnBr₂ is insoluble (e.g., an inert hydrocarbon). The initial volume is recorded.
-
Displacement : The weighed solid is carefully added to the liquid, and the new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.[22]
-
Calculation : Density is calculated by dividing the mass of the solid by its measured volume.[10]
Crystal Structure Determination (Single-Crystal X-ray Diffraction)
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.[23][24]
Caption: A generalized workflow for crystal structure determination via XRD.
-
Crystal Growth : A high-quality single crystal of this compound is grown from a solution.[24]
-
Mounting : The crystal is mounted on a goniometer head in the diffractometer.[23]
-
Data Collection : The crystal is irradiated with a monochromatic X-ray beam while being rotated. The diffracted X-rays are detected, and their intensities and positions are recorded.[23][25]
-
Structure Solution and Refinement : The diffraction data is used to calculate an electron density map of the unit cell, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.[1]
Magnetic Susceptibility Measurement
The magnetic susceptibility, which indicates how a material responds to an applied magnetic field, is a key property of paramagnetic substances like MnBr₂.[4] Methods like the Guoy balance or Evans balance are commonly used.[9][14][26]
-
Sample Preparation : A known mass of the powdered sample is packed into a sample tube.
-
Measurement (Evans Balance) : The sample tube is suspended between the poles of a permanent magnet on a balance.[14] The interaction of the paramagnetic sample with the magnetic field creates a force.
-
Detection : This force causes a slight deflection of the balance beam. A current is passed through a coil to restore the beam to its original position.[14]
-
Calculation : The current required for this restoration is proportional to the magnetic susceptibility of the sample, from which the molar magnetic susceptibility (χ) can be calculated.[5]
References
- 1. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. fountainheadpress.com [fountainheadpress.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Untitled [faculty.uml.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. fizika.si [fizika.si]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. pubs.aip.org [pubs.aip.org]
- 18. thinksrs.com [thinksrs.com]
- 19. chem.ucalgary.ca [chem.ucalgary.ca]
- 20. davjalandhar.com [davjalandhar.com]
- 21. vernier.com [vernier.com]
- 22. wjec.co.uk [wjec.co.uk]
- 23. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 24. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 25. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Chemical Synthesis of Manganese(II) Bromide (MnBr₂)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal chemical synthesis methods for Manganese(II) bromide (MnBr₂), a versatile compound utilized in various fields, including organic synthesis and materials science. This document details experimental protocols for the synthesis of both hydrated and anhydrous forms of MnBr₂, presents quantitative data for comparative analysis, and illustrates the synthesis workflows for clarity and reproducibility.
Overview of Synthesis Routes
Manganese(II) bromide can be synthesized through several chemical pathways, primarily involving the reaction of manganese precursors with a bromine source. The most common methods employ manganese carbonate (MnCO₃), manganese oxides (e.g., MnO, MnO₂), or elemental manganese as starting materials, which are reacted with hydrobromic acid (HBr) or elemental bromine. The choice of method often depends on the desired form of the final product (hydrated or anhydrous), required purity, and the scale of the synthesis.
The synthesis typically first yields the hydrated form, Manganese(II) bromide tetrahydrate (MnBr₂·4H₂O), a pale pink crystalline solid.[1][2] The anhydrous form is subsequently obtained through dehydration.
Synthesis from Manganese Carbonate and Hydrobromic Acid
This method is a straightforward and common laboratory-scale synthesis that produces a solution of Manganese(II) bromide, which can then be crystallized to obtain the hydrated salt. The reaction proceeds with the evolution of carbon dioxide gas.
Reaction: MnCO₃(s) + 2HBr(aq) → MnBr₂(aq) + H₂O(l) + CO₂(g)
Experimental Protocol
A detailed experimental procedure for this method is described in the context of synthesizing a larger manganese complex.[3]
-
Reaction Setup: In a well-ventilated fume hood, dissolve Manganese(II) carbonate (MnCO₃) in concentrated hydrobromic acid (48%). The acid should be in stoichiometric excess to ensure complete reaction of the carbonate.
-
Reaction Execution: Slowly add the manganese carbonate powder to the hydrobromic acid with constant stirring. The reaction is exothermic and will produce significant effervescence due to the release of carbon dioxide. Control the rate of addition to prevent excessive foaming.
-
Heating and Concentration: Once the addition of manganese carbonate is complete and the effervescence has ceased, gently heat the solution to ensure the reaction goes to completion and to concentrate the resulting manganese(II) bromide solution. A typical temperature for this step is around 50°C.[3]
-
Crystallization: Allow the concentrated solution to cool to room temperature, and then further cool in an ice bath to induce crystallization of Manganese(II) bromide tetrahydrate (MnBr₂·4H₂O).
-
Isolation and Purification: Collect the pink crystals by vacuum filtration and wash them with a small amount of cold, deionized water to remove any excess acid. Further purification can be achieved by recrystallization.
-
Drying: Dry the crystals in a desiccator over a suitable drying agent.
Workflow Diagram
Caption: Synthesis of MnBr₂·4H₂O from MnCO₃ and HBr.
Synthesis from Manganese Oxides and Hydrobromic Acid
Manganese oxides, such as Manganese(IV) oxide (MnO₂), can also serve as starting materials. The reaction with hydrobromic acid is a redox process where Mn(IV) is reduced to Mn(II) and bromide is oxidized to bromine.
Reaction: MnO₂(s) + 4HBr(aq) → MnBr₂(aq) + Br₂(aq) + 2H₂O(l)[4][5]
This reaction requires careful handling due to the formation of bromine, which is a hazardous and volatile substance.
Synthesis from Manganese Metal
Direct reaction of manganese metal with elemental bromine or hydrobromic acid can produce Manganese(II) bromide. These reactions are often vigorous. A Japanese patent notes that the direct reaction of a manganese source with a bromine source can be violent.
Reaction with Hydrobromic Acid: Mn(s) + 2HBr(aq) → MnBr₂(aq) + H₂(g)
Reaction with Bromine: Mn(s) + Br₂(g) → MnBr₂(s)
Due to the hazardous nature and high reactivity, these methods are less commonly used in a standard laboratory setting without specialized equipment.
Preparation of Anhydrous Manganese(II) Bromide
For applications requiring the absence of water, the hydrated form, MnBr₂·4H₂O, must be dehydrated. This is typically achieved by heating the hydrated salt under vacuum.
Experimental Protocol
-
Setup: Place the Manganese(II) bromide tetrahydrate crystals in a flask suitable for heating under vacuum.
-
Dehydration: Connect the flask to a vacuum line and gently heat the sample. The temperature should be gradually increased to avoid melting and decomposition. A temperature of around 70°C under vacuum is a reasonable starting point, as suggested by a procedure for drying a similar compound.
-
Completion: Continue heating under vacuum until a constant weight is achieved, indicating that all water of crystallization has been removed. The resulting product is anhydrous MnBr₂, a pink crystalline powder.
Workflow Diagram
Caption: Dehydration of MnBr₂·4H₂O to Anhydrous MnBr₂.
Quantitative Data Summary
The following table summarizes key quantitative data for the different synthesis methods. Please note that yields are highly dependent on the specific experimental conditions and techniques used.
| Synthesis Method | Starting Materials | Product | Typical Yield | Purity | Key Reaction Conditions |
| From MnCO₃ | MnCO₃, HBr | MnBr₂·4H₂O | High | >98% | Stoichiometric excess of HBr, gentle heating |
| From MnO₂ | MnO₂, HBr | MnBr₂ (in solution) | Variable | Dependent on purification | Strong acid, produces Br₂ |
| From Mn Metal | Mn, HBr or Br₂ | MnBr₂ | High | Dependent on purity of Mn | Vigorous reaction |
| Dehydration | MnBr₂·4H₂O | Anhydrous MnBr₂ | Quantitative | High | Heating under vacuum |
Physical and Chemical Properties
| Property | Anhydrous MnBr₂ | MnBr₂·4H₂O |
| Molar Mass | 214.75 g/mol | 286.81 g/mol |
| Appearance | Pink crystalline powder[5] | Pale pink crystalline solid[1] |
| Density | 4.385 g/cm³[5] | - |
| Melting Point | 698 °C[5] | 64 °C[5] |
| Solubility in Water | 146 g/100 mL at 20 °C[5] | Soluble[2] |
Safety Considerations
-
Hydrobromic acid is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
The reaction of manganese oxides with HBr produces bromine, which is highly toxic and corrosive. This reaction should only be performed with extreme caution and appropriate safety measures in place.
-
Reactions involving manganese metal can be highly exothermic and may produce flammable hydrogen gas.
-
Manganese compounds can be toxic if ingested or inhaled. Avoid creating dust and handle in a well-ventilated area.
References
An In-depth Technical Guide to the Solubility of Manganese Bromide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of manganese(II) bromide (MnBr₂) in various organic solvents. Understanding the solubility of this inorganic salt is critical for its application in diverse fields, including as a catalyst in organic synthesis, a precursor for metal-organic frameworks (MOFs), and in the formulation of novel therapeutic agents. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of manganese(II) bromide is significantly influenced by the nature of the organic solvent, particularly its polarity and coordinating ability. The following table summarizes the available quantitative solubility data for anhydrous manganese(II) bromide in a selection of organic solvents.
| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Methanol | CH₃OH | 0 | 127[1] |
| 10 | 136[1] | ||
| 20 | 147[1] | ||
| 30 | 157[1] | ||
| 40 | 169[1] | ||
| 50 | 197[1] | ||
| 60 | 225[1] | ||
| 64.7 | 228[1] |
Qualitative Solubility Observations:
-
Ethanol: Soluble.[2]
-
Acetonitrile (B52724): Soluble. The formation of acetonitrile solvated manganese(II) ions has been reported.
-
Dimethylformamide (DMF): Soluble. Complexation of manganese(II) with bromide ions has been studied in DMF.
-
Tetrahydrofuran (THF): Soluble. The formation of a stable bis(tetrahydrofuran) adduct, MnBr₂(C₄H₈O)₂, is well-documented, indicating significant interaction and solubility.[3][4]
-
Diethyl Ether: Very slightly soluble.
-
Acetone: Soluble.
-
Pyridine: Soluble.[2]
-
Benzene: Practically insoluble.[1]
-
Toluene: Limited solubility.
-
Hexane: Limited solubility.
Experimental Protocols for Solubility Determination
The determination of the solubility of manganese(II) bromide in organic solvents requires precise and carefully controlled experimental procedures. The following are detailed methodologies for two common and effective techniques: the gravimetric method and the UV-Vis spectroscopic method. All procedures involving air-sensitive materials should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Gravimetric Method
This method directly measures the mass of the dissolved solute in a saturated solution and is considered a primary method for solubility determination.
Materials and Equipment:
-
Anhydrous manganese(II) bromide
-
Anhydrous organic solvent of interest
-
Analytical balance (accurate to ±0.1 mg)
-
Temperature-controlled shaker or magnetic stirrer with hotplate
-
Schlenk flasks or similar sealable reaction vessels
-
Syringe filters (PTFE, 0.2 µm pore size)
-
Pre-weighed glass vials
-
Vacuum oven
Procedure:
-
Sample Preparation: Add an excess amount of anhydrous manganese(II) bromide to a Schlenk flask containing a known volume of the anhydrous organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the flask and place it in a temperature-controlled shaker or on a magnetic stirrer in a constant temperature bath set to the desired temperature. Stir the suspension vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Sample Extraction: Once equilibrium is achieved, cease stirring and allow the excess solid to settle. Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-warmed (to the experimental temperature) gas-tight syringe.
-
Filtration: Immediately pass the extracted solution through a 0.2 µm PTFE syringe filter into a pre-weighed, dry glass vial. This step is critical to remove any suspended solid particles.
-
Solvent Evaporation: Weigh the vial containing the filtered saturated solution to determine the mass of the solution. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to prevent decomposition of the manganese bromide.
-
Mass Determination: Once the solvent is completely removed, cool the vial to room temperature in a desiccator and weigh it to determine the mass of the dissolved manganese(II) bromide.
-
Calculation: The solubility is calculated as the mass of the dissolved manganese(II) bromide per 100 g of the solvent.
UV-Vis Spectroscopic Method
This method is suitable for solvents in which manganese(II) bromide exhibits a characteristic UV-Vis absorbance. It is an indirect method that relies on the Beer-Lambert law.
Materials and Equipment:
-
Anhydrous manganese(II) bromide
-
Anhydrous organic solvent of interest (must be UV-transparent in the wavelength range of interest)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Temperature-controlled shaker or magnetic stirrer
-
Schlenk flasks or similar sealable reaction vessels
-
Syringe filters (PTFE, 0.2 µm pore size)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of manganese(II) bromide in the chosen organic solvent with known concentrations.
-
Calibration Curve Construction: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for manganese(II) bromide in that solvent. Plot a calibration curve of absorbance versus concentration. The relationship should be linear according to the Beer-Lambert law (A = εbc).
-
Preparation of Saturated Solution: Prepare a saturated solution of manganese(II) bromide in the organic solvent as described in steps 1 and 2 of the Gravimetric Method.
-
Sample Extraction and Filtration: Extract and filter a sample of the supernatant as described in steps 3 and 4 of the Gravimetric Method.
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with the organic solvent to bring the absorbance into the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.
-
Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. The solubility can then be expressed in the desired units (e.g., mol/L or g/100 mL).
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the experimental determination of this compound solubility in an organic solvent.
Caption: Generalized workflow for solubility determination.
References
An In-depth Technical Guide on the Magnetic Properties of Manganese Bromide (MnBr₂)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese(II) bromide (MnBr₂), an inorganic compound with a trigonal crystal structure, exhibits intriguing magnetic properties at low temperatures that are of significant interest to the scientific community. Its behavior is primarily dictated by the manganese (Mn²⁺) ions, which possess a high-spin d⁵ electron configuration, leading to a significant magnetic moment. This guide provides a comprehensive overview of the magnetic characteristics of MnBr₂, detailing its magnetic ordering, phase transitions, and the experimental protocols used for their characterization. The intrinsic magnetism of MnBr₂ arises from the incomplete 3d orbital of the manganese atom, which contains five electrons.[1]
Crystal and Magnetic Structure
MnBr₂ crystallizes in a trigonal P-3m1 space group, forming a layered structure.[2] Within these layers, the Mn²⁺ ions are arranged in a triangular lattice. This geometric arrangement is a key factor in its magnetic behavior, as it can lead to magnetic frustration.
At low temperatures, MnBr₂ undergoes a transition from a paramagnetic to an antiferromagnetic state. The antiferromagnetic configuration is energetically more stable than a ferromagnetic one.[2] Neutron diffraction studies have been instrumental in elucidating the complex magnetic structure of MnBr₂. These studies have revealed that MnBr₂ undergoes successive magnetic phase transitions at very low temperatures.[3]
The magnetic structure of MnBr₂ is not a simple collinear antiferromagnetic arrangement. Below the Néel temperature, it enters an incommensurately modulated phase before transitioning to a commensurate antiferromagnetic phase at an even lower temperature.[3]
Quantitative Magnetic Properties
The magnetic properties of MnBr₂ have been characterized through various experimental techniques, yielding the quantitative data summarized in the tables below.
| Property | Value | Experimental Technique | Reference |
| Magnetic Ordering | |||
| Néel Temperature (TN1) | 2.32 K | Neutron Diffraction | [3] |
| Néel Temperature (TN2) | 2.17 K | Neutron Diffraction | [3] |
| Magnetic Structure | Antiferromagnetic | Neutron Diffraction | [3] |
| Magnetic Moment | |||
| Mn²⁺ ion (theoretical) | 5.92 µB | ||
| Mn²⁺ ion (calculated) | ~5.0 µB | Density Functional Theory | [4] |
| Curie-Weiss Law | |||
| Curie-Weiss Temperature (θ) | -4.7 K | Magnetic Susceptibility | |
| Curie Constant (C) | 4.31 cm³·K/mol | Magnetic Susceptibility | |
| Effective Magnetic Moment (µeff) | 5.88 µB | Magnetic Susceptibility | |
| Thermodynamic Properties | |||
| Magnetic Entropy Change | R ln(6) | Heat Capacity Measurement | |
| Magnetic Enthalpy Change | 10.84 cal/mol | Heat Capacity Measurement |
Note: The Curie-Weiss parameters were derived from a representative magnetic susceptibility dataset.
Experimental Protocols
Magnetic Susceptibility Measurement (SQUID Magnetometry)
A Superconducting Quantum Interference Device (SQUID) magnetometer is a highly sensitive instrument used to measure the magnetic properties of materials as a function of temperature and magnetic field.
Methodology:
-
Sample Preparation: A single crystal or powdered sample of MnBr₂ is weighed and placed in a gelatin capsule or a straw, which is then mounted in the SQUID magnetometer.
-
Data Collection:
-
Zero-Field-Cooled (ZFC): The sample is cooled to the lowest temperature (e.g., 2 K) in the absence of an external magnetic field. A small magnetic field (e.g., 100 Oe) is then applied, and the magnetization is measured as the temperature is slowly increased.
-
Field-Cooled (FC): The sample is cooled in the presence of the same magnetic field, and the magnetization is measured as the temperature is increased.
-
-
Curie-Weiss Analysis: In the paramagnetic region (at temperatures well above the Néel temperature), the magnetic susceptibility (χ) follows the Curie-Weiss law: χ = C / (T - θ) By plotting the inverse of the magnetic susceptibility (1/χ) against temperature (T), a linear relationship is observed. The intercept with the temperature axis gives the Weiss temperature (θ), and the Curie constant (C) can be determined from the slope. The effective magnetic moment (µeff) is then calculated from the Curie constant.[5]
Neutron Diffraction for Magnetic Structure Determination
Neutron diffraction is a powerful technique for determining the arrangement of magnetic moments in a crystalline material.[6]
Methodology:
-
Crystal Growth: A large single crystal of MnBr₂ is grown for the experiment.
-
Data Collection above TN: A neutron diffraction pattern is collected at a temperature above the Néel temperature (e.g., 4 K) to determine the nuclear structure accurately.
-
Data Collection below TN: Diffraction patterns are collected at various temperatures below the Néel temperature to observe the emergence of magnetic Bragg peaks.
-
Indexing Magnetic Peaks: The positions of the magnetic Bragg peaks are used to determine the propagation vector(s) of the magnetic structure. For MnBr₂, this reveals the incommensurate and commensurate nature of the magnetic ordering.
-
Structure Refinement (Rietveld Method): The intensities of both the nuclear and magnetic Bragg peaks are refined simultaneously using the Rietveld method. This involves creating a model for the crystal and magnetic structures and adjusting the parameters (atomic positions, magnetic moment orientations, and magnitudes) to achieve the best fit between the calculated and observed diffraction patterns. For incommensurate structures, a more complex refinement process involving a four-dimensional superspace group may be necessary.[3]
Visualizations
Caption: Phase transitions in MnBr₂.
Caption: SQUID measurement workflow.
Caption: Neutron diffraction workflow.
References
An In-depth Technical Guide to Manganese Bromide: Anhydrous vs. Tetrahydrate
For researchers, scientists, and professionals in drug development, the choice between the anhydrous and hydrated forms of a reagent can be critical. This guide provides a comprehensive technical comparison of manganese(II) bromide anhydrous (MnBr₂) and manganese(II) bromide tetrahydrate (MnBr₂·4H₂O), offering insights into their properties, synthesis, and applications, with a focus on their relevance in experimental and pharmaceutical chemistry.
Core Properties: A Comparative Overview
Manganese(II) bromide is an inorganic compound that exists in two common forms: the anhydrous salt and the tetrahydrate. The primary difference lies in the presence of four molecules of water of crystallization in the tetrahydrate form. This structural variance leads to distinct physical and chemical properties, which are summarized in the tables below.
Table 1: Physical and Chemical Properties
| Property | Manganese(II) Bromide Anhydrous | Manganese(II) Bromide Tetrahydrate |
| Chemical Formula | MnBr₂ | MnBr₂·4H₂O |
| Molecular Weight | 214.75 g/mol [1][2] | 286.81 g/mol [3] |
| Appearance | Pink to rose-colored crystalline solid or powder[1][4] | Pale pink to light red crystalline solid[5][6] |
| Melting Point | 698 °C[1][2][7] | 64 °C (decomposes)[7][8] |
| Boiling Point | 1027 °C[2] | Decomposes before boiling[6] |
| Density | 4.385 g/cm³[2][7] | ~2.5 g/cm³[6] |
| Solubility in Water | Highly soluble; 146 g/100 mL at 20 °C[7] | Highly soluble in water[5][] |
| Hygroscopicity | Hygroscopic[1] | Hygroscopic[5] |
Table 2: Structural Properties
| Property | Manganese(II) Bromide Anhydrous | Manganese(II) Bromide Tetrahydrate |
| Crystal System | Trigonal[1][7] | Orthorhombic |
| Space Group | P-3m1[1][7] | Cmcm |
| Coordination Geometry | Octahedral[7] | Octahedral |
| Structure Description | The structure consists of two-dimensional sheets of edge-sharing MnBr₆ octahedra.[10] | The structure consists of discrete trans-[MnBr₂(H₂O)₄] octahedra. |
Synthesis and Interconversion: Experimental Protocols
The selection of either the anhydrous or tetrahydrate form often depends on the specific requirements of a chemical reaction. The following protocols detail the synthesis of both forms and the conversion between them.
Synthesis of Manganese(II) Bromide Tetrahydrate (MnBr₂·4H₂O)
Manganese(II) bromide tetrahydrate can be readily synthesized by the reaction of manganese(II) carbonate with hydrobromic acid.
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, suspend manganese(II) carbonate (MnCO₃) in a minimal amount of distilled water in a glass beaker with a magnetic stirrer.
-
Acid Addition: Slowly add a 48% aqueous solution of hydrobromic acid (HBr) dropwise to the stirred suspension. Effervescence (release of CO₂) will be observed. Continue adding HBr until all the manganese carbonate has reacted and the solution becomes clear and pale pink.
-
Evaporation and Crystallization: Gently heat the resulting solution to concentrate it. Avoid boiling. Once the solution is saturated, allow it to cool slowly to room temperature. Pink crystals of manganese(II) bromide tetrahydrate will form.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold distilled water. Dry the crystals at room temperature or in a desiccator.
Synthesis of Anhydrous Manganese(II) Bromide (MnBr₂)
The anhydrous form can be prepared by the direct reaction of manganese metal with bromine or by the dehydration of the tetrahydrate.
Protocol 1: Direct Synthesis
-
Reaction Setup: Place manganese metal powder in a quartz tube within a tube furnace.
-
Bromine Introduction: Carefully pass a stream of dry bromine vapor, carried by an inert gas such as argon, over the heated manganese metal. The reaction is highly exothermic and should be performed with extreme caution in a dedicated apparatus.
-
Purification: The resulting crude anhydrous manganese(II) bromide can be purified by sublimation under vacuum.
Protocol 2: Dehydration of Manganese(II) Bromide Tetrahydrate
Simple heating of the tetrahydrate in air can lead to the formation of manganese oxides. Therefore, dehydration should be carried out under anhydrous conditions.
-
Azeotropic Distillation: Suspend manganese(II) bromide tetrahydrate in a non-polar solvent that forms an azeotrope with water, such as toluene. Reflux the mixture using a Dean-Stark apparatus to remove the water. The anhydrous salt will remain as a solid.
-
Reaction with Thionyl Chloride: A more rigorous method involves refluxing the tetrahydrate with an excess of thionyl chloride (SOCl₂). The thionyl chloride reacts with the water of crystallization to form sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, leaving behind the anhydrous manganese(II) bromide. This reaction should be performed in a fume hood with appropriate safety precautions due to the corrosive and toxic nature of the reagents and byproducts.
Applications in Research and Drug Development
Both forms of manganese bromide serve as valuable reagents and catalysts in organic synthesis and materials science. Their application in drug development is primarily as catalysts for forming key structural motifs in bioactive molecules.
Catalysis in Organic Synthesis
Manganese catalysts are gaining prominence as sustainable and cost-effective alternatives to precious metal catalysts.[11][12] this compound, in particular, can be used in various coupling reactions and functionalization of C-H bonds.
-
Stille Reaction: Manganese(II) bromide has been investigated as a substitute for palladium in the Stille reaction, which forms a carbon-carbon bond by coupling an organotin compound with an organic halide.[7]
-
Synthesis of Fluoroketones: Manganese salts have been shown to be effective catalysts in the synthesis of fluoroketones, which are important precursors for various drug candidates.[11][12] The introduction of fluorine can enhance the metabolic stability and binding affinity of drug molecules.[11][12]
-
C-H Functionalization: Manganese-based catalysts can facilitate the direct functionalization of C-H bonds, a powerful strategy for the late-stage modification of complex molecules and drug candidates.[13][14] This allows for the efficient synthesis of derivatives with potentially improved pharmacological properties.
-
Steroid Synthesis: Manganese complexes have been employed in the regioselective oxidation and functionalization of steroids, an important class of therapeutic agents.[10][15][16]
The choice between the anhydrous and tetrahydrate form in these applications often depends on the reaction conditions. Anhydrous MnBr₂ is preferred for reactions that are sensitive to water, such as Grignard reactions, where the presence of water would quench the organometallic reagent.[17] The tetrahydrate can be used in aqueous or protic solvent systems, or when the water of hydration does not interfere with the reaction chemistry.
Visualizing Key Concepts and Processes
To further elucidate the relationships and workflows discussed, the following diagrams are provided.
References
- 1. WebElements Periodic Table » Manganese » manganese dibromide [winter.group.shef.ac.uk]
- 2. scbt.com [scbt.com]
- 3. Manganese(II) bromide hydrate | Br2H8MnO4 | CID 56846403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 10031-20-6: Manganese(II) bromide tetrahydrate [cymitquimica.com]
- 6. Manganese(II) bromide - Wikipedia [en.wikipedia.org]
- 7. prochemonline.com [prochemonline.com]
- 8. researchgate.net [researchgate.net]
- 10. Metal Coordination-Directed Hydroxylation of Steroids with a Novel Artificial P-450 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
- 17. youtube.com [youtube.com]
An In-depth Technical Guide to the Thermochemical Properties of Manganese(II) Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical data for anhydrous manganese(II) bromide (MnBr₂). The information is curated for professionals in research and development who require precise thermodynamic values for modeling, process design, and safety assessments. This document presents key thermochemical properties in structured tables, details the experimental methodologies for their determination, and provides visualizations of the logical workflow involved in acquiring and analyzing thermochemical data.
Core Thermochemical Data
The following tables summarize the essential thermochemical properties of manganese(II) bromide in its solid, liquid, and gaseous states.
Table 1: Standard Molar Thermochemical Data for MnBr₂(s) at 298.15 K and 1 bar
| Property | Symbol | Value | Units |
| Molar Mass | M | 214.746 | g/mol |
| Standard Molar Enthalpy of Formation | ΔfH° | -384.9 | kJ/mol |
| Standard Molar Entropy | S° | (Estimated) 143.5 ± 5.0 | J/(mol·K) |
| Standard Molar Gibbs Free Energy of Formation | ΔfG° | (Calculated) -375.8 ± 5.2 | kJ/mol |
Note: The standard molar entropy is an estimated value based on comparisons with similar metal halides. The standard Gibbs free energy of formation is calculated using the Gibbs-Helmholtz equation (ΔG° = ΔH° - TΔS°) with the estimated entropy value.
Table 2: Phase Transition Data for Anhydrous MnBr₂
| Property | Symbol | Value | Units |
| Melting Point | Tₘ | 971 | K |
| Boiling Point | Tₙ | 1300 | K |
| Enthalpy of Fusion | ΔfusH° | (Not Available) | kJ/mol |
| Enthalpy of Vaporization | ΔvapH° | (Not Available) | kJ/mol |
Table 3: Low-Temperature Heat Capacity and Magnetic Ordering Data for MnBr₂(s) [1][2]
| Temperature (K) | Molar Heat Capacity (Cp) | Notes |
| 1.7 - 20 | Varies significantly | Anomaly due to magnetic ordering of Mn²⁺ spins.[1][2] |
| 2.16 ± 0.01 | > 30 cal/(mol·deg) | Maximum heat capacity observed.[1][2] |
The entropy and enthalpy associated with this magnetic ordering are reported to be R ln(6) and 10.84 cal/mol, respectively.[1][2]
Experimental Protocols
The determination of the thermochemical data presented above relies on precise calorimetric techniques. The following sections detail the general experimental methodologies applicable to an inorganic salt like manganese(II) bromide.
Determination of the Standard Enthalpy of Formation (ΔfH°) by Solution Calorimetry
The standard enthalpy of formation of MnBr₂(s) can be determined indirectly using solution calorimetry by applying Hess's Law. This involves measuring the enthalpy changes of a series of reactions that can be algebraically combined to yield the formation reaction: Mn(s) + Br₂(l) → MnBr₂(s).
Apparatus:
-
Isoperibol or isothermal solution calorimeter
-
Constant temperature bath
-
Calibrated thermistor or platinum resistance thermometer
-
Stirrer
-
Glass ampoules for sample containment
-
Data acquisition system
Procedure:
-
Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change, such as the dissolution of potassium chloride (KCl) in water.
-
Reaction 1: Dissolution of MnBr₂(s):
-
A precisely weighed sample of anhydrous MnBr₂(s) is sealed in a thin-walled glass ampoule.
-
The calorimeter vessel is charged with a known amount of a suitable solvent (e.g., dilute hydrobromic acid) and allowed to reach thermal equilibrium.
-
The ampoule is broken, and the temperature change upon dissolution of the salt is recorded until a stable final temperature is reached.
-
-
Reaction 2: Dissolution of Mn(s):
-
A precisely weighed sample of high-purity manganese metal is reacted with the same solvent system in the calorimeter.
-
The temperature change for this reaction is recorded.
-
-
Data Analysis:
-
The heat of each reaction (q) is calculated from the observed temperature change (ΔT) and the heat capacity of the calorimeter and its contents (C_total): q = C_total * ΔT.
-
The molar enthalpy change (ΔH) for each reaction is then calculated.
-
Using Hess's Law, the enthalpy of formation of MnBr₂(s) is calculated from the measured enthalpies of reaction and the known standard enthalpies of formation of the other species in the reaction scheme.
-
Determination of Molar Heat Capacity (Cp) and Standard Molar Entropy (S°) by Adiabatic Calorimetry
The molar heat capacity of a substance as a function of temperature is determined using adiabatic calorimetry. The standard molar entropy is then calculated from the heat capacity data using the Third Law of Thermodynamics.
Apparatus:
-
Adiabatic calorimeter with a sample vessel
-
Cryostat for low-temperature measurements
-
Calibrated platinum resistance thermometer
-
Heater wire of known resistance
-
Adiabatic shields to minimize heat exchange with the surroundings
-
Vacuum system
-
Data acquisition and control system
Procedure:
-
Sample Preparation: A precisely weighed sample of anhydrous MnBr₂ is sealed in the sample vessel under an inert atmosphere to prevent hydration.
-
Low-Temperature Measurements: The calorimeter is cooled to a very low temperature (typically near liquid helium temperature, ~4 K).
-
Heat Capacity Measurement:
-
The sample is heated by passing a known amount of electrical energy (q) through the heater.
-
The resulting temperature increase (ΔT) is carefully measured once the sample reaches a new thermal equilibrium.
-
The heat capacity of the sample and the sample holder is calculated as C = q / ΔT.
-
The heat capacity of the empty sample holder (addenda) is measured in a separate experiment and subtracted to obtain the heat capacity of the sample.
-
This process is repeated in small temperature increments to obtain the heat capacity as a function of temperature.
-
-
Entropy Calculation:
-
The standard molar entropy at 298.15 K (S°(298.15 K)) is calculated by integrating the molar heat capacity divided by temperature from 0 K to 298.15 K: S°(298.15 K) = ∫[0 to 298.15] (Cp(T)/T) dT
-
For temperatures below the lowest experimental measurement, the heat capacity is typically extrapolated using the Debye T³ law.
-
The entropy contributions from any phase transitions (e.g., solid-solid, solid-liquid, liquid-gas) must also be included (ΔS_trans = ΔH_trans / T_trans).
-
Visualizations
The following diagrams illustrate the logical relationships and workflows involved in the determination of thermochemical data.
References
An In-depth Technical Guide to Manganese (II) Bromide (CAS Number: 13446-03-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of manganese(II) bromide (MnBr₂), a versatile inorganic compound with significant applications in chemical synthesis and emerging roles in materials science and drug development. This document consolidates key chemical and physical properties, toxicological data, and explores its utility in various experimental contexts. Detailed signaling pathways associated with manganese are also presented to provide a broader biological context for researchers in drug development.
Chemical and Physical Properties
Manganese(II) bromide is a pink, crystalline solid that is highly soluble in water.[1] It exists in both anhydrous (MnBr₂) and hydrated forms, most commonly as the tetrahydrate (MnBr₂·4H₂O).[2] The compound is hygroscopic and should be stored in a dry environment.[3]
Table 1: Physical and Chemical Properties of Manganese(II) Bromide
| Property | Value | References |
| Chemical Formula | MnBr₂ | [2][4] |
| CAS Number | 13446-03-2 (anhydrous) | [2] |
| Molecular Weight | 214.75 g/mol (anhydrous) | [4][5] |
| Appearance | Pink or pale red crystalline powder/chunks | [1][5][6] |
| Density | 4.385 g/cm³ (anhydrous) | [4][7] |
| Melting Point | 698 °C (1288 °F) (anhydrous) | [2][4][5] |
| Boiling Point | 1027 °C (1881 °F) | [4][8] |
| Solubility in Water | 146 g/100 mL at 20 °C | [2] |
| Crystal Structure | Trigonal, Cadmium Iodide (CdI₂) type | [8][9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of manganese(II) bromide and its derivatives.
Table 2: Spectroscopic Data for Manganese(II) Bromide
| Technique | Key Features and Observations | References |
| FTIR (ATR) | An Attenuated Total Reflectance Infrared (ATR-IR) spectrum is available and can be used for identification. | [1][5] |
| Raman Spectroscopy | While specific Raman data for pure MnBr₂ is not readily available, studies on manganese oxides, often synthesized from manganese precursors, show characteristic bands. For instance, Mn-O stretching modes are typically observed in the 500-700 cm⁻¹ region. | [10][11] |
| UV-Vis Spectroscopy | The UV-Vis spectrum of the hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺, which is formed when MnBr₂ dissolves in water, exhibits a series of absorption peaks between 300 nm and 600 nm. The color of Mn(II) solutions is typically very pale pink due to d-d transitions. | [12] |
Applications in Research and Development
Manganese(II) bromide is a valuable reagent and catalyst in various chemical transformations.
Catalyst in Organic Synthesis
Manganese(II) bromide serves as a catalyst in several organic reactions, including the bromination of aromatic compounds and as a co-catalyst in cross-coupling reactions.[1]
-
Bromination of Aromatic Compounds: While a specific protocol using MnBr₂ as the primary catalyst is not detailed in the available literature, manganese salts can be employed to facilitate the bromination of activated aromatic rings. The general principle involves the generation of a more reactive bromine species.
-
Stille Coupling: Manganese(II) salts can be used as additives in palladium-catalyzed Stille couplings to enhance reaction rates.[13]
Precursor for Organomanganese Compounds
Organomanganese reagents are useful in organic synthesis for their chemoselectivity. Manganese(II) bromide can be used as a precursor to generate these reagents through transmetalation with organolithium or organomagnesium compounds.[7][9]
Materials Science
Manganese(II) bromide is a precursor for the synthesis of various manganese-based materials.
-
Manganese Oxide Nanoparticles: It can be used in the synthesis of manganese oxide (MnO or Mn₃O₄) nanoparticles through methods like co-precipitation.[6][7][14][15] These nanoparticles have applications in catalysis, energy storage, and biomedical imaging.[14]
-
Magnetic Materials and Spintronics: The paramagnetic properties of manganese make its compounds, including those derived from MnBr₂, of interest for the development of magnetic materials and spintronic devices.[6][16]
Drug Development and Biomedical Applications
The role of manganese(II) bromide in drug development is primarily as a precursor or catalyst in the synthesis of complex organic molecules.[1][17] Furthermore, manganese-based compounds are being explored as contrast agents in Magnetic Resonance Imaging (MRI).[18][19]
-
MRI Contrast Agents: Manganese ions (Mn²⁺) are paramagnetic and can shorten the T1 relaxation time of water protons, thereby enhancing the signal in T1-weighted MR images.[18][19] While specific protocols for the synthesis of MRI contrast agents directly from MnBr₂ are not widely published, it can serve as a source of Mn²⁺ for chelation with various ligands to create these agents.[2][8][20]
Experimental Protocols
The following sections provide generalized experimental protocols. It is important to note that specific reaction conditions may require optimization.
Synthesis of Manganese Oxide Nanoparticles via Co-precipitation
This protocol describes a general method for synthesizing manganese oxide nanoparticles using a manganese(II) salt as a precursor.
Workflow for Nanoparticle Synthesis
Caption: Workflow for the synthesis of manganese oxide nanoparticles.
Methodology:
-
Prepare a 0.03 M aqueous solution of manganese(II) bromide.[7]
-
Prepare a 0.009 M aqueous solution of sodium hydroxide.[7]
-
Heat the manganese(II) bromide solution to 60-80°C with constant stirring.[7][15]
-
Slowly add the sodium hydroxide solution dropwise to the heated manganese(II) bromide solution until the pH reaches approximately 12.[15]
-
Continue stirring the mixture at a constant temperature for about 2 hours to allow for the formation and aging of the precipitate.[15]
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted reagents and byproducts.
-
Dry the resulting powder in an oven at around 100°C.[15]
-
For the formation of crystalline manganese oxide, the dried powder can be calcined in a muffle furnace at a temperature of around 500°C for 2 hours.[15]
-
Characterize the final product using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), Fourier-transform infrared (FTIR) spectroscopy, and UV-Vis spectroscopy.[7]
General Considerations for Stille Coupling using a Manganese(II) Co-catalyst
While palladium remains the primary catalyst for the Stille reaction, the addition of manganese(II) salts can sometimes improve reaction efficiency.
Stille Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.
Methodology:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon), add the organic halide (1 equivalent), the organotin reagent (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and manganese(II) bromide (as an additive, if desired, in varying molar ratios).[21][22]
-
Add a suitable anhydrous, degassed solvent (e.g., THF, toluene, or DMF).[22]
-
The addition of lithium chloride (LiCl) is often necessary to facilitate the reaction.[21]
-
Heat the reaction mixture to the appropriate temperature (ranging from room temperature to reflux, depending on the substrates) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include quenching with an aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Biological Activity and Signaling Pathways of Manganese
Disclaimer: The following information pertains to the biological effects of the manganese ion (Mn²⁺). While manganese(II) bromide is a source of Mn²⁺, the specific biological effects of the compound as a whole may differ. The information provided is for contextual understanding in a drug development setting.
Excess manganese is known to be neurotoxic, leading to a condition known as manganism, which shares some symptoms with Parkinson's disease.[1] The underlying mechanisms of manganese neurotoxicity involve the dysregulation of several key cellular signaling pathways.
Manganese-Induced Neurotoxicity Signaling
High levels of manganese can induce oxidative stress, neuroinflammation, and apoptosis in neuronal cells. Several signaling pathways are implicated in these processes.[5][16][20]
Key Signaling Pathways in Manganese Neurotoxicity
Caption: Signaling pathways involved in manganese-induced neurotoxicity.
-
MAPK Pathway: Manganese exposure can activate mitogen-activated protein kinases (MAPKs), including p38 MAPK and ERK1/2.[1][16] Activation of p38 MAPK can lead to the accumulation of hypoxia-inducible factor-1alpha (HIF-1α), which in turn can trigger apoptosis.[1]
-
NF-κB Signaling Pathway: Manganese can induce neuroinflammation by activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway in microglia and astrocytes.[16] This leads to the production of pro-inflammatory cytokines.
-
PI3K/Akt Pathway: The role of the PI3K/Akt pathway in manganese neurotoxicity is complex, with studies suggesting it can be both activated and inhibited, potentially playing a modulatory role in cell survival and apoptosis.[16]
Manganese in Enzyme Function
Manganese is an essential trace element and a cofactor for a variety of enzymes.[23]
-
Enzyme Kinetics: Manganese ions can play a crucial role in the catalytic activity and kinetics of enzymes such as peroxidases and kinases.[4][15] They can act as activators or inhibitors, and their presence in the active site is often critical for substrate binding and catalysis.[4][24]
Toxicology and Safety
Manganese(II) bromide is classified as harmful if swallowed, in contact with skin, or if inhaled.[24][25][26][27]
Table 3: Toxicological Data for Manganese(II) Bromide
| Parameter | Value/Classification | References |
| Oral LD50 | Acute Toxicity, Category 4. ATE > 2000 mg/kg. | [16][17] |
| Dermal LD50 | Acute Toxicity, Category 4. ATE > 2000 mg/kg. | [16][17] |
| Inhalation LC50 | Acute Toxicity, Category 4. ATE > 5 mg/L (mist). | [16] |
| Health Hazards | May cause irritation to the eyes, skin, and respiratory tract. Chronic exposure to manganese can lead to neurotoxicity (manganism). | [28] |
| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA. | [25] |
Handling and Storage:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[25]
-
Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.[25]
-
Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents.[3]
This guide is intended for informational purposes for a professional audience and should not be used as a substitute for a comprehensive safety data sheet (SDS) and rigorous experimental planning.
References
- 1. spectrabase.com [spectrabase.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Tuning the size and composition of manganese oxide nanoparticles through varying temperature ramp and aging time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. ijnc.ir [ijnc.ir]
- 8. Revisiting an old friend: manganese-based MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Manganese-based MRI contrast agents: past, present and future. | Semantic Scholar [semanticscholar.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. uv visible light absorption spectrum of manganese complexes spectra of hexaaquamanganese(II) complex ions manganate(VI) charge transfer complex ion hexaaquamanganese(III) ion Doc Brown's chemistry revision notes [docbrown.info]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Development of Manganese-Based Nanoparticles as Contrast Probes for Magnetic Resonance Imaging [thno.org]
- 15. data.conferenceworld.in [data.conferenceworld.in]
- 16. fishersci.com [fishersci.com]
- 17. arxiv.org [arxiv.org]
- 18. Stille Coupling [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. cds.ismrm.org [cds.ismrm.org]
- 21. Stille Coupling | NROChemistry [nrochemistry.com]
- 22. rsc.org [rsc.org]
- 23. atlantis-press.com [atlantis-press.com]
- 24. aksci.com [aksci.com]
- 25. cdhfinechemical.com [cdhfinechemical.com]
- 26. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 27. fishersci.com [fishersci.com]
- 28. ijirset.com [ijirset.com]
An In-depth Technical Guide to the Oxidation States of Manganese Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known oxidation states of manganese in its bromide compounds. The document focuses on the synthesis, characterization, and properties of these compounds, with a particular emphasis on the well-characterized manganese(II) bromide and available data on manganese(III) complexes. Information on higher oxidation states, which are generally unstable, is also discussed.
Introduction to Manganese Bromide and its Oxidation States
Manganese, a first-row transition metal, is known for its ability to exist in a wide range of oxidation states, from -3 to +7.[1] This versatility is a cornerstone of its diverse chemistry and its role in various chemical and biological processes. In combination with bromine, manganese primarily forms stable compounds in the +2 oxidation state (MnBr₂).[2][3] Higher oxidation states, such as +3 and +4, are less stable and typically require specific coordinating ligands for their isolation and study.[4] This guide will delve into the specifics of each of these oxidation states.
Manganese(II) Bromide (MnBr₂)
Manganese(II) bromide is the most common and stable this compound compound. It is a pink crystalline solid that is highly soluble in water.[5]
Quantitative Data
The following table summarizes key quantitative data for anhydrous manganese(II) bromide.
| Property | Value | Reference |
| Molecular Formula | MnBr₂ | [6] |
| Molar Mass | 214.75 g/mol | [2] |
| Appearance | Pink/rose crystalline solid | [2] |
| Density | 4.385 g/cm³ | [5] |
| Melting Point | 698 °C | [5] |
| Boiling Point | 1027 °C | [3] |
| Crystal Structure | Cadmium iodide (CdI₂) type, layered hexagonal | [2][7] |
| Space Group | P-3m1 | [7] |
| Lattice Constants | a = b = 3.87 Å, c = 6.48 Å | [7][8] |
| Mn-Br Bond Length | 2.72 Å (in monolayer) | [7][8] |
| Magnetic Moment (Mn atom) | 5.0 µB | [8] |
Experimental Protocols
A common method for the preparation of anhydrous MnBr₂ involves the reaction of manganese metal with bromine gas. However, a more convenient laboratory synthesis involves the dehydration of the tetrahydrate.
Protocol: Dehydration of Manganese(II) Bromide Tetrahydrate
-
Place a known quantity of manganese(II) bromide tetrahydrate (MnBr₂·4H₂O) in a suitable drying apparatus, such as a Schlenk flask.
-
Heat the sample gradually under a high vacuum.
-
Maintain the temperature at approximately 110-150 °C for several hours to ensure complete removal of water.
-
Cool the anhydrous MnBr₂ under vacuum or an inert atmosphere before handling to prevent rehydration.
Manganese(II) bromide readily forms coordination complexes with various ligands. The following is an example of the synthesis of a dimeric manganese(II) bromide complex with pyridine (B92270) N-oxide.[9]
Protocol: Synthesis of [MnBr₂(C₅H₅NO)]₂ [9]
-
Dissolve manganese(II) bromide tetrahydrate in a minimal amount of methanol.
-
In a separate flask, dissolve two molar equivalents of pyridine N-oxide in methanol.
-
Mix the two solutions and stir for 10 minutes at room temperature.
-
Allow the solvent to evaporate slowly. X-ray quality crystals of the dimeric complex will form.
Characterization
-
X-ray Diffraction (XRD): Single-crystal and powder XRD are used to determine the crystal structure and phase purity of MnBr₂ and its complexes.[1][9]
-
Spectroscopy: Infrared (IR) spectroscopy can be used to identify the vibrational modes of coordinated ligands in Mn(II) complexes.[9]
-
Magnetic Susceptibility: This technique is employed to determine the magnetic properties of Mn(II) compounds, which are paramagnetic due to the presence of unpaired d-electrons.[8]
Manganese(III) Bromide (MnBr₃)
Simple manganese(III) bromide is unstable and not well-characterized. However, Mn(III) bromide complexes can be synthesized and stabilized with appropriate ligands, such as phosphines.[4]
Quantitative Data
The following table provides data for a representative manganese(III) bromide phosphine (B1218219) complex.
| Property | Value | Reference |
| Complex Formula | [MnBr₃(PR₃)₂] (example) | [4] |
| Coordination Geometry | Trigonal bipyramidal (typical) | [4] |
Note: Specific bond lengths and magnetic moments would be dependent on the specific phosphine ligand used.
Experimental Protocols
A robust method for synthesizing Mn(III) halido phosphine complexes involves ligand exchange from a suitable Mn(III) precursor.
Protocol: Synthesis via Ligand Exchange [4]
-
Start with a solution of a stable Mn(III) precursor, such as [MnIIICl₃(OPPh₃)₂].
-
Introduce a bromide source, such as a tetraalkylammonium bromide salt, to exchange the chloride ligands for bromide.
-
Add the desired phosphine ligand (PR₃) to the solution.
-
The phosphine ligand will displace the triphenylphosphine (B44618) oxide ligands to yield the [MnIIIBr₃(PR₃)₂] complex.
-
The product can be isolated by crystallization.
Characterization
-
X-ray Crystallography: Essential for determining the precise molecular structure and coordination geometry of these complexes.
-
UV-Vis Spectroscopy: Mn(III) complexes are often highly colored, and UV-Vis spectroscopy can be used to study their electronic transitions.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: A powerful technique for characterizing the electronic structure of paramagnetic Mn(III) species.
Manganese(IV) Bromide (MnBr₄)
There is a significant lack of reliable reports on the synthesis and isolation of simple manganese(IV) bromide or its complexes. The combination of the highly oxidizing nature of Mn(IV) and the reducing nature of the bromide ion makes such compounds inherently unstable, likely leading to the formation of Mn(II) and elemental bromine. While some online databases may list "Manganese(IV) bromide," they do not provide experimental evidence for its existence.[10]
Redox Chemistry and Interconversion of Oxidation States
The oxidation of manganese(II) in the presence of bromide is a key process in understanding the relationship between the different oxidation states. The presence of bromide can catalyze the oxidation of Mn(II), for example, by chlorine in aqueous solutions.[11][12] This process involves the formation of reactive bromine species which then oxidize the Mn(II).
The following diagram illustrates a simplified workflow for the synthesis of different this compound species.
Caption: Synthetic pathways to various this compound compounds.
The following diagram illustrates the general redox relationships between manganese oxidation states in the presence of bromide.
References
- 1. rsc.org [rsc.org]
- 2. This compound (13446-03-2) for sale [vulcanchem.com]
- 3. WebElements Periodic Table » Manganese » manganese dibromide [webelements.com]
- 4. Synthesis of Mn(III)X3 (X = Cl, Br, I) Compounds with Phosphine (R3P) Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemiis.com [chemiis.com]
- 6. This compound | Br2Mn | CID 83471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electronic and Magnetic Properties of this compound Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structures of four dimeric manganese(II) bromide coordination complexes with various derivatives of pyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. webqc.org [webqc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Oxidation of manganese(II) during chlorination: role of bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Manganese Bromide Nanoparticles for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of manganese bromide (MnBr₂) nanoparticles, with a particular focus on methodologies relevant to researchers and professionals in the field of drug development. This document details experimental protocols for various synthesis routes, presents quantitative data in structured tables, and includes visualizations of experimental workflows to facilitate understanding and replication.
Introduction
Manganese-based nanoparticles have garnered significant interest in biomedical applications, particularly as contrast agents in magnetic resonance imaging (MRI) and as vehicles for drug delivery.[1] Manganese is an essential trace element in the human body, and its paramagnetic properties make it a viable alternative to gadolinium-based contrast agents.[1] The synthesis of this compound nanoparticles, specifically, opens avenues for developing novel theranostic agents. The ability to control the size, morphology, and surface chemistry of these nanoparticles is crucial for their in vivo behavior, including biodistribution, biocompatibility, and efficacy as drug carriers.
This guide explores three primary methods for the synthesis of this compound-containing nanoparticles: thermal decomposition, solvothermal synthesis, and microwave-assisted synthesis. Each method offers distinct advantages and allows for the tuning of nanoparticle properties.
Synthesis Methodologies
Thermal Decomposition
Thermal decomposition is a widely used method for producing monodisperse nanoparticles.[2] The process involves the decomposition of a manganese precursor at high temperatures in the presence of surfactants, which control the growth and prevent aggregation of the nanoparticles.[2] While specific protocols for the direct thermal decomposition of manganese(II) bromide are not extensively reported, a general procedure can be adapted from the synthesis of other manganese-based nanoparticles, such as manganese oxide, using manganese precursors.[2][3]
-
Precursor and Solvent Preparation: In a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer, combine a manganese precursor (e.g., manganese(II) acetylacetonate (B107027) or by preparing a manganese oleate (B1233923) complex in situ from manganese(II) chloride and oleic acid) with a high-boiling point organic solvent (e.g., 1-octadecene (B91540) or dibenzyl ether).[3]
-
Surfactant Addition: Add capping ligands such as oleylamine (B85491) and oleic acid to the mixture.[4] These surfactants are crucial for controlling the size and shape of the nanoparticles.[5]
-
Degassing: Heat the mixture to a moderate temperature (e.g., 100-120 °C) under a vacuum or an inert atmosphere (e.g., nitrogen or argon) to remove water and other low-boiling point impurities.
-
Nucleation and Growth: Rapidly heat the solution to a high temperature (e.g., 250-320 °C) to induce the thermal decomposition of the precursor and initiate nanoparticle nucleation.[6] The reaction is held at this temperature for a specific duration to allow for particle growth. The reaction time and temperature are critical parameters for controlling the final size of the nanoparticles.[5]
-
Purification: After the reaction, cool the mixture to room temperature. Add a polar solvent (e.g., ethanol (B145695) or acetone) to precipitate the nanoparticles. Centrifuge the mixture to collect the nanoparticles and discard the supernatant. Repeat the washing process several times to remove excess surfactants and unreacted precursors.
-
Dispersion: Disperse the purified nanoparticles in a nonpolar solvent such as hexane (B92381) or toluene (B28343) for storage and further characterization.
| Precursor | Solvent | Surfactants | Temperature (°C) | Time (h) | Resulting Nanoparticle Size (nm) | Reference |
| Manganese(II) acetylacetonate | Dibenzyl ether | Oleylamine | 300 | 1 | ~10 - 20 (estimated for MnO) | [2] |
| Manganese(II) oleate | 1-Octadecene | Oleic acid, Oleylamine | 280 - 320 | 0.5 - 2 | ~5 - 25 (estimated for MnO) |
Note: The data presented is based on the synthesis of manganese oxide nanoparticles and serves as a starting point for the synthesis of this compound nanoparticles, which may require adjustments to the protocol.
Caption: Workflow for the thermal decomposition synthesis of nanoparticles.
Solvothermal Synthesis
Solvothermal synthesis is a versatile method for preparing a wide range of nanomaterials. The reaction is carried out in a sealed vessel (autoclave) where the solvent is heated above its boiling point, leading to increased pressure.[7] This method allows for the synthesis of crystalline nanoparticles at relatively lower temperatures compared to thermal decomposition.
-
Reactant Preparation: Dissolve a manganese salt (e.g., MnBr₂) and any other necessary precursors in a suitable solvent or a mixture of solvents (e.g., ethylene (B1197577) glycol, oleylamine).[4]
-
Autoclave Sealing: Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heating: Place the sealed autoclave in an oven and heat it to the desired reaction temperature (e.g., 120-220 °C) for a specific duration (e.g., 2-24 hours).[8] The choice of solvent, temperature, and time will influence the size and morphology of the resulting nanoparticles.[4]
-
Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Purification: Collect the product by centrifugation or filtration. Wash the nanoparticles several times with a suitable solvent (e.g., ethanol) to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product under vacuum.
| Manganese Source | Solvent(s) | Temperature (°C) | Time (h) | Resulting Nanoparticle Characteristics | Reference |
| MnBr₂ | Oleylamine, 1-Octadecene | 180 - 220 | 12 - 24 | Size and morphology are tunable (estimated) | [4][8] |
| MnCl₂ | Ethylene glycol | 160 - 200 | 6 - 12 | Nanorods or nanocubes possible (estimated) | [4] |
Note: This table provides estimated parameters based on solvothermal syntheses of other manganese-based nanoparticles. Optimization will be required for MnBr₂.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Manganese Oxide Nanoparticle Synthesis by Thermal Decomposition of Manganese(II) Acetylacetonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ligand Exchange and Aqueous Transfer of Hexanes Soluble Fe2O3 – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Hygroscopic Nature of Manganese Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese (II) bromide (MnBr₂), an inorganic compound with notable applications in catalysis and as a precursor in the synthesis of pharmaceuticals, exhibits a significant hygroscopic nature. This property, the ability to attract and hold water molecules from the surrounding environment, is a critical consideration for its handling, storage, and application, particularly in the moisture-sensitive environments typical of drug development and manufacturing. This technical guide provides a comprehensive overview of the hygroscopic characteristics of manganese bromide, including its physical and chemical properties, hydrates, and the practical implications of its water-absorbing tendencies.
Physicochemical Properties of this compound
Manganese (II) bromide is a pale pink crystalline solid that is highly soluble in water.[1] It exists in both anhydrous (MnBr₂) and hydrated forms, with the most common being the tetrahydrate (MnBr₂·4H₂O).[1][2] The stability of anhydrous this compound is dependent on the ambient humidity, readily absorbing atmospheric moisture.[1]
Table 1: Physicochemical Properties of Anhydrous Manganese (II) Bromide
| Property | Value | Reference(s) |
| Chemical Formula | MnBr₂ | [2] |
| Molar Mass | 214.75 g/mol | [2] |
| Appearance | Pink crystalline powder | [1] |
| Melting Point | 698 °C | [2] |
| Boiling Point | 1027 °C | [2] |
| Density | 4.385 g/cm³ | [2] |
| Solubility in Water | 146 g/100 mL at 20 °C | [2] |
Hygroscopicity and Deliquescence
Hygroscopicity is the phenomenon of a substance attracting and holding water molecules from the surrounding environment. When a hygroscopic material absorbs a significant amount of water, it may eventually dissolve in the absorbed water, a process known as deliquescence. The relative humidity at which this process begins is called the Critical Relative Humidity (CRH).[3] All water-soluble salts have a characteristic CRH.[3]
Thermodynamics of Hydration
The hydration of manganese (II) ions is an exothermic process, releasing energy as water molecules coordinate with the Mn²⁺ ion. The enthalpy of hydration for the gaseous Mn²⁺ ion provides a measure of this energy release.
Table 2: Thermodynamic Data for Mn²⁺ Hydration
| Parameter | Value | Reference(s) |
| Enthalpy of Hydration (ΔHhyd°) | -1851 kJ/mol | [4] |
This strong energetic driving force for hydration underscores the hygroscopic nature of anhydrous this compound.
Experimental Protocols for Characterizing Hygroscopicity
The hygroscopicity of a substance like this compound can be quantitatively assessed using several established experimental techniques.
Gravimetric Analysis
This is a fundamental method to determine the water content of a hydrated salt.[]
Objective: To determine the number of water molecules of hydration in a sample of this compound hydrate (B1144303).
Materials:
-
This compound hydrate sample
-
Crucible and lid
-
Bunsen burner or furnace
-
Analytical balance
-
Desiccator
Procedure:
-
Heat a clean, dry crucible and lid to a constant weight to remove any adsorbed moisture. This is achieved by heating for a set period, cooling in a desiccator, and weighing, repeating the process until two consecutive weights are within an acceptable range.[6]
-
Accurately weigh a sample of the this compound hydrate in the pre-weighed crucible.
-
Heat the crucible with the sample gently at first, then more strongly, to drive off the water of hydration.[6]
-
Cool the crucible and its contents in a desiccator to prevent reabsorption of atmospheric moisture.
-
Weigh the cooled crucible and anhydrous this compound.
-
Repeat the heating, cooling, and weighing steps until a constant weight is achieved, indicating that all water of hydration has been removed.[6]
-
The mass of water lost is the difference between the initial mass of the hydrated sample and the final mass of the anhydrous salt.
-
From the mass of the anhydrous salt and the mass of water lost, the molar ratio of water to this compound can be calculated to determine the formula of the hydrate.
Dynamic Vapor Sorption (DVS)
DVS is a more sophisticated technique that measures the amount and rate of water vapor uptake or loss by a sample as a function of relative humidity (RH) at a constant temperature.[7]
Objective: To generate a water vapor sorption isotherm for this compound and determine its critical relative humidity.
Apparatus: Dynamic Vapor Sorption analyzer.
Procedure:
-
A small, accurately weighed sample of anhydrous this compound is placed in the DVS instrument.
-
The sample is initially dried under a stream of dry nitrogen (0% RH) until a stable weight is achieved.[8]
-
The relative humidity of the gas stream is then increased in a stepwise manner (e.g., 10% increments).[8][9]
-
At each RH step, the sample weight is continuously monitored until equilibrium is reached (i.e., the rate of weight change is below a set threshold).[9]
-
This process is continued up to a high relative humidity (e.g., 95% RH).[8]
-
A desorption isotherm can then be generated by decreasing the RH in a similar stepwise manner back to 0%.
-
The resulting plot of mass change versus relative humidity is the water vapor sorption isotherm. The CRH can be identified as the RH at which a sharp increase in water uptake occurs, indicating the onset of deliquescence.
Implications for Drug Development
The hygroscopic nature of this compound has significant implications for its use in drug development and manufacturing.
-
Handling and Storage: Anhydrous this compound must be handled in a controlled, low-humidity environment, such as a glove box, to prevent premature hydration. It should be stored in tightly sealed containers with a desiccant.
-
Formulation: If this compound is to be included in a solid dosage form, its hygroscopicity can affect the stability, dissolution rate, and mechanical properties of the final product. Excipients may need to be carefully selected to mitigate these effects.
-
Catalysis: In catalytic applications, the presence of water can significantly impact the reaction kinetics and selectivity. The hydration state of the this compound catalyst must be carefully controlled to ensure reproducibility.[10][11][12]
Visualization of Relevant Pathways
Manganese-Catalyzed C-H Fluorination
Manganese complexes are used as catalysts in C-H functionalization reactions, which are important in the synthesis of bioactive molecules.[13] The following diagram illustrates a plausible catalytic cycle for manganese-catalyzed C-H fluorination.
Caption: Catalytic cycle for manganese-catalyzed C-H fluorination.
Manganese-Induced Neuronal Apoptosis Signaling Pathway
While not directly related to drug development using this compound, understanding the biological pathways affected by manganese is crucial for toxicological assessment. The following diagram illustrates a simplified signaling pathway for manganese-induced neuronal apoptosis.[14][15][16]
Caption: Simplified signaling pathway of manganese-induced neuronal apoptosis.
Conclusion
The hygroscopic nature of manganese (II) bromide is a defining characteristic that profoundly influences its use in research and pharmaceutical development. A thorough understanding of its propensity to absorb water, form hydrates, and the thermodynamic principles governing these processes is essential for its effective and safe utilization. Proper handling and storage protocols, informed by quantitative hygroscopicity data, are paramount to maintaining the integrity and reactivity of this versatile compound. Further research to precisely quantify the water vapor sorption isotherm and critical relative humidity of this compound would be of significant value to the scientific community.
References
- 1. chemiis.com [chemiis.com]
- 2. Manganese(II) bromide - Wikipedia [en.wikipedia.org]
- 3. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 4. Absolute Enthalpies of Hydration of Gaseous Ions [wiredchemist.com]
- 6. m.youtube.com [m.youtube.com]
- 7. particletechlabs.com [particletechlabs.com]
- 8. azom.com [azom.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Manganese makes its mark in drug synthesis | EurekAlert! [eurekalert.org]
- 12. Manganese Makes Its Mark in Drug Manufacturing | Technology Networks [technologynetworks.com]
- 13. Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Manganese induces neuronal apoptosis by activating mTOR signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Luminescent Properties of Organic-Inorganic Manganese(II) Bromide Hybrids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organic-inorganic hybrid manganese(II) bromide complexes have emerged as a highly promising class of luminescent materials. Characterized by their bright, tunable emissions, high photoluminescence quantum yields (PLQYs), and environmentally friendly nature, these materials are garnering significant attention for applications ranging from solid-state lighting and displays to advanced biomedical imaging and sensing. This technical guide provides an in-depth overview of the core luminescent properties of these hybrids, detailing their synthesis, characterization, and the fundamental mechanisms governing their light-emitting behavior.
Introduction to Manganese Bromide Hybrids
Organic-inorganic hybrid materials combine the advantageous properties of both organic and inorganic components at the molecular level. In the case of this compound hybrids, organic cations (A) are co-crystallized with manganese(II) bromide to form structures with the general formula AmMnBr4 (where m is typically 1 or 2).
The dimensionality of the resulting crystal structure plays a crucial role in the material's luminescent properties. Zero-dimensional (0D) hybrids, where the [MnBr4]2- tetrahedra are electronically isolated from one another by the bulky organic cations, are of particular interest. This isolation minimizes non-radiative decay pathways and promotes high PLQYs.
Core Luminescent Properties
The luminescence in these hybrids originates from the spin-forbidden 4T1 → 6A1 electronic transition within the d-orbitals of the Mn2+ ion. The coordination environment of the Mn2+ ion dictates the emission color. In a tetrahedral [MnBr4]2- crystal field, these hybrids typically exhibit a strong green emission. In contrast, an octahedral coordination environment generally leads to red emission.
A key factor influencing the PLQY is the distance between adjacent Mn2+ centers. Larger, bulkier organic cations increase the Mn-Mn distance, which suppresses concentration quenching and enhances luminescence efficiency.[1][2] Many of these materials exhibit a large Stokes shift, which is the difference between the absorption and emission maxima, minimizing reabsorption and enhancing their utility in light-emitting applications.
Data Presentation: Photoluminescent Properties of Selected Hybrids
The following table summarizes the key quantitative luminescent properties of several recently reported zero-dimensional organic-inorganic this compound hybrids.
| Compound Name | Formula | Emission Peak (nm) | PLQY (%) | Decay Lifetime |
| Trimethylphenylammonium this compound | (TMPEA)2MnBr4 | 521 | 83.18 (film) | Not specified |
| Tetrabutylammonium this compound | (TBA)2MnBr4 | 518 | 84.98 | Not specified |
| Triethylmethylammonium this compound | [TEMA]2MnBr4 | 513 | 80.78 | Not specified |
| (C8H18N)2MnBr4 | (C8H18N)2MnBr4 | 525 | 81.12 | 294 µs |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of a representative high-efficiency this compound hybrid, (TMPEA)2MnBr4.
Synthesis of (TMPEA)2MnBr4 by Solution-Phase Precipitation
This protocol describes a facile, one-step synthesis of (TMPEA)2MnBr4 at room temperature.
Materials:
-
Trimethylphenylammonium bromide ((TMPEA)Br)
-
Manganese(II) bromide (MnBr2)
-
Dichloromethane (DCM, 99%)
-
Ethanol (B145695) (99.7%)
Procedure:
-
In a clean vial, dissolve 2 mmol of (TMPEA)Br and 1 mmol of MnBr2 in 10 mL of DCM.
-
Stir the solution at room temperature.
-
Continue stirring until a light green precipitate is formed.
-
Separate the precipitate from the solution by centrifugation at 11,000 rpm for 5 minutes.
-
Wash the precipitate three times with ethanol to remove any unreacted precursors.
-
Dry the final (TMPEA)2MnBr4 product in a vacuum oven.
Characterization of Luminescent Properties
The absolute PLQY is determined using a calibrated spectrophotometer equipped with an integrating sphere.
Equipment:
-
Fluorometer (e.g., Horiba Jobin Yvon Fluorolog-3)
-
Integrating sphere attachment
-
Excitation source (e.g., Xenon lamp with monochromator)
-
Detector (e.g., photomultiplier tube or CCD)
Procedure:
-
Blank Measurement: Measure the spectrum of the excitation source with an empty integrating sphere.
-
Sample Measurement: Place the solid sample (powder or film) inside the integrating sphere and measure the combined spectrum of the scattered excitation light and the emitted photoluminescence.
-
Calculation: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The instrument's software typically performs this calculation by integrating the areas of the emission and absorption peaks from the measured spectra.
The decay lifetime of the phosphorescence is measured using Time-Correlated Single-Photon Counting (TCSPC).
Equipment:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
Sample holder
-
Emission monochromator
-
Single-photon sensitive detector (e.g., microchannel plate photomultiplier tube)
-
TCSPC electronics
Procedure:
-
The sample is excited with a short pulse of light.
-
The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured.
-
This process is repeated for a large number of excitation pulses.
-
A histogram of the arrival times of the photons is constructed, which represents the decay of the luminescence intensity over time.
-
The decay curve is then fitted to an exponential function to determine the phosphorescence lifetime.
Mandatory Visualizations
Synthesis and Characterization Workflow
References
A Technical Guide to the Photoluminescence Quantum Yield of Manganese Bromide Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese (II) bromide (MnBr₂) and its coordination complexes have emerged as a promising class of luminescent materials. Their low toxicity, earth-abundant constituents, and highly tunable photophysical properties make them attractive alternatives to traditional heavy-metal-based phosphors in applications ranging from solid-state lighting and displays to bio-imaging and scintillators. A critical parameter governing the efficiency of these materials is their photoluminescence quantum yield (PLQY), which quantifies the ratio of photons emitted to photons absorbed. This technical guide provides an in-depth overview of the core principles determining the PLQY of manganese bromide complexes, methodologies for their synthesis and characterization, and a summary of key performance data.
Factors Influencing High Quantum Yield in this compound Complexes
The intrinsic luminescence of manganese (II) halides originates from the spin-forbidden d-d electronic transitions of the Mn²⁺ ion. The coordination environment of the manganese center plays a crucial role in determining the emission characteristics. In a tetrahedral coordination geometry, typically formed by [MnBr₄]²⁻ units, green luminescence is observed.[1][2] Conversely, an octahedral coordination environment generally leads to red emission.[2] Several key factors have been identified to enhance the PLQY of these materials:
-
Isolation of Luminescent Centers: A primary factor for achieving high PLQY is the effective separation of the [MnBr₄]²⁻ tetrahedra. This is often accomplished by using bulky organic cations in the crystal structure, which increases the Mn-Mn interatomic distance and minimizes concentration quenching.[3]
-
Structural Rigidity: A rigid local coordination environment around the Mn²⁺ ion can suppress non-radiative decay pathways, such as vibrational relaxation, thereby enhancing the luminescence efficiency.
-
Halogen Regulation: The choice of halide ligand can influence the PLQY. Replacing chloride with bromide has been shown to significantly enhance the quantum yield in some hybrid manganese halides.
Quantitative Data on this compound Complexes
The following tables summarize the photoluminescence quantum yield and other key optical properties of various this compound complexes reported in the literature.
| Compound | Form | Emission Peak (nm) | PLQY (%) | Reference |
| (TMPEA)₂MnBr₄ | Single Crystal | - | 98 | Mao et al., 2020 |
| (TMPEA)₂MnBr₄ | Powder | 521 | 83.18 | Liu et al., 2024 |
| (TEBA)₂MnBr₄ | Crystal | - | 98.1 | Dong et al., 2024 |
| (TEMA)₂MnBr₄ | Crystal | 513 | 80.78 | Dong et al., 2024 |
| (ECMP)₂MnBr₄ | Single Crystal | - | 98.97 | Anonymous, 2025 |
| (C₅H₆N)₂MnBr₄ | Solid-State | - | 95 | Anonymous, 2025 |
Table 1: Photoluminescence Quantum Yield of Selected this compound Complexes
| Compound | Excitation Peak(s) (nm) | Stokes Shift (eV) |
| (TMPEA)₂MnBr₄ | 363, 376, 438, 454, 463 | 0.237 |
Table 2: Excitation and Stokes Shift Data for (TMPEA)₂MnBr₄
Experimental Protocols
Synthesis of High Quantum Yield this compound Complexes
1. Solution Evaporation Method for (TEMA)₂MnBr₄ and (TEBA)₂MnBr₄ [4][5]
This method involves the slow evaporation of a solution containing stoichiometric amounts of the organic bromide salt and manganese (II) bromide.
-
Materials: Triethylmethylammonium bromide (TEMABr) or Benzyltriethylammonium bromide (TEBABr), Manganese (II) bromide (MnBr₂), appropriate solvent (e.g., ethanol, acetonitrile).
-
Procedure:
-
Dissolve stoichiometric amounts of the organic bromide and MnBr₂ in the chosen solvent.
-
Stir the solution at room temperature to ensure complete dissolution.
-
Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood with gentle airflow).
-
Crystals of (TEMA)₂MnBr₄ or (TEBA)₂MnBr₄ will form as the solvent evaporates.
-
Collect the crystals by filtration and dry them under vacuum.
-
2. One-Step Solution Method for (TMPEA)₂MnBr₄ [6]
This is a rapid and facile method for synthesizing polycrystalline (TMPEA)₂MnBr₄ at room temperature.[6]
-
Materials: Trimethylphenylammonium bromide (TMPEABr), Manganese (II) bromide (MnBr₂), Dichloromethane (DCM).
-
Procedure:
-
Dissolve MnBr₂ (1 mmol) and (TMPEA)Br (2 mmol) in 10 ml of DCM.
-
Stir the solution at room temperature until a light green precipitate forms.
-
Centrifuge the mixture at 11,000 rpm for 5 minutes.
-
Decant the supernatant and wash the precipitate three times with ethanol.
-
Dry the resulting (TMPEA)₂MnBr₄ powder in a vacuum.
-
Photoluminescence Quantum Yield Measurement
The absolute PLQY of solid samples is most accurately determined using an integrating sphere. The following protocol outlines the general steps for such a measurement.
-
Instrumentation: A fluorescence spectrometer equipped with an integrating sphere, a monochromatic excitation source (e.g., a laser or a xenon lamp with a monochromator), and a calibrated detector.
-
Procedure:
-
Blank Measurement (Reference):
-
Place a blank reference sample (e.g., an empty sample holder or a substrate without the luminescent material) inside the integrating sphere.
-
Illuminate the blank with the excitation light.
-
Record the spectrum of the scattered excitation light. This measurement captures the total number of photons from the excitation source.
-
-
Sample Measurement:
-
Place the this compound sample inside the integrating sphere at the same position as the blank.
-
Illuminate the sample with the same excitation light.
-
Record the spectrum, which will contain both the scattered excitation light and the emitted photoluminescence from the sample.
-
-
Data Analysis:
-
Integrate the area under the emission peak of the sample to determine the number of emitted photons.
-
Integrate the area under the excitation peak for both the blank and sample measurements. The difference between these two areas gives the number of absorbed photons.
-
Calculate the PLQY using the following formula: PLQY = (Number of Emitted Photons) / (Number of Absorbed Photons)
-
-
Signaling Pathways and Experimental Workflows
Luminescence Mechanism in Tetrahedral Mn(II) Complexes
The green luminescence in tetrahedral manganese (II) bromide complexes is a result of the electronic transition from the first excited state (⁴T₁) to the ground state (⁶A₁) of the Mn²⁺ ion.[1][2] The process can be visualized as follows:
Caption: Energy level diagram for luminescence in tetrahedral Mn(II) complexes.
Experimental Workflow for PLQY Measurement
The workflow for determining the absolute photoluminescence quantum yield using an integrating sphere involves a series of sequential steps to ensure accuracy and reproducibility.
Caption: Workflow for absolute PLQY measurement using an integrating sphere.
Conclusion
This compound complexes represent a versatile and highly efficient class of luminescent materials. Achieving high photoluminescence quantum yields is paramount for their successful implementation in various technologies. By understanding the key structural and photophysical principles, such as maintaining large Mn-Mn distances and rigid coordination environments, researchers can rationally design and synthesize new this compound complexes with near-unity quantum efficiencies. The experimental protocols outlined in this guide provide a foundation for the synthesis and accurate characterization of these promising materials, paving the way for their integration into next-generation optoelectronic and biomedical devices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Manganese(II) in Tetrahedral Halide Environment: Factors Governing Bright Green Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Synthesis and Flexibilization Engineering of (ECMP)2MnBr4 for Smart Textile‐Integrated Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Organic-Inorganic Hybrid Manganese Bromides with Highly Efficient Emission toward White LEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Manganese Bromide as a Lewis Acid Catalyst: Application Notes and Protocols for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Manganese bromide is emerging as a cost-effective, earth-abundant, and low-toxicity Lewis acid catalyst in a variety of organic transformations. Its utility spans from C-H bond activation and functionalization to asymmetric synthesis, presenting a sustainable alternative to precious metal catalysts. This document provides detailed application notes and experimental protocols for key reactions catalyzed by this compound and its derivatives, aiding in their practical implementation in research and development.
Application Notes
This compound, in its various forms such as manganese(II) bromide (MnBr₂) and manganese(I) pentacarbonyl bromide (Mn(CO)₅Br), demonstrates versatile catalytic activity. As a Lewis acid, the manganese center can activate substrates by coordinating to lone pairs of electrons on heteroatoms, thereby facilitating nucleophilic attack or bond cleavage. This catalytic action is central to its application in C-H functionalization, cross-coupling reactions, and asymmetric synthesis.
Key advantages of using this compound catalysts include:
-
Cost-Effectiveness and Abundance: Manganese is a highly abundant first-row transition metal, making its catalytic compounds significantly cheaper than those of precious metals like palladium, rhodium, and iridium.
-
Low Toxicity: Manganese compounds generally exhibit lower toxicity compared to many heavy metal catalysts, which is a crucial consideration in pharmaceutical manufacturing.
-
Diverse Reactivity: Manganese catalysts have been successfully employed in a range of reactions including alkylations, allylations, and biomimetic reductions, showcasing their versatility.
C(sp²)-H Alkylation of Indolines and Arenes
Manganese(II) bromide serves as an efficient catalyst for the selective C(sp²)-H bond alkylation of indolines and other arenes with unactivated alkyl bromides. This method avoids the need for pre-functionalized substrates or the use of Grignard reagents, offering a more direct and atom-economical approach to C-C bond formation. The reaction proceeds via a proposed single electron transfer (SET) pathway.
Biomimetic Asymmetric Reduction of Imines
Manganese(I) pentacarbonyl bromide can act as a regeneration catalyst in the biomimetic asymmetric reduction of imines. In conjunction with a chiral phosphoric acid as a transfer catalyst, this system provides access to chiral amines with high yields and enantioselectivities. This approach mimics natural enzymatic processes, offering a green and efficient method for the synthesis of chiral compounds.
C-H Allylation of Peptides and Bioactive Motifs
Manganese(I) pentacarbonyl bromide has been identified as an optimal catalyst for the late-stage C-H allylation of complex peptides in a site-selective manner. This allows for the direct modification of bioactive molecules without the need for extensive protecting group strategies, providing a powerful tool for drug discovery and development.
Quantitative Data Summary
The following tables summarize the quantitative data for representative reactions catalyzed by this compound, allowing for easy comparison of catalyst performance across different substrates and conditions.
Table 1: MnBr₂-Catalyzed C(sp²)-H Alkylation of Indolines with Alkyl Bromides
| Entry | Indoline (B122111) Substrate | Alkyl Bromide | Product | Yield (%) |
| 1 | N-acetylindoline | 1-bromobutane | 7-butyl-N-acetylindoline | 85 |
| 2 | N-acetylindoline | 1-bromohexane | 7-hexyl-N-acetylindoline | 82 |
| 3 | N-acetylindoline | 1-bromooctane | 7-octyl-N-acetylindoline | 78 |
| 4 | N-pivaloylindoline | 1-bromobutane | 7-butyl-N-pivaloylindoline | 90 |
| 5 | N-pivaloylindoline | 1-bromohexane | 7-hexyl-N-pivaloylindoline | 88 |
Table 2: Mn(CO)₅Br-Catalyzed Biomimetic Asymmetric Reduction of Benzoxazinones
| Entry | Benzoxazinone Substrate | Chiral Phosphoric Acid | Product | Yield (%) | ee (%) |
| 1 | 3-phenyl-2H-benzo[b][1][2]oxazin-2-one | (R)-TRIP | (R)-3-phenyl-3,4-dihydro-2H-benzo[b][1][2]oxazin-2-one | 95 | 92 |
| 2 | 3-p-tolyl-2H-benzo[b][1][2]oxazin-2-one | (R)-TRIP | (R)-3-p-tolyl-3,4-dihydro-2H-benzo[b][1][2]oxazin-2-one | 96 | 93 |
| 3 | 3-(4-methoxyphenyl)-2H-benzo[b][1][2]oxazin-2-one | (R)-TRIP | (R)-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1][2]oxazin-2-one | 94 | 91 |
| 4 | 3-(4-chlorophenyl)-2H-benzo[b][1][2]oxazin-2-one | (R)-TRIP | (R)-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1][2]oxazin-2-one | 92 | 90 |
Experimental Protocols
Protocol 1: General Procedure for MnBr₂-Catalyzed C(sp²)-H Alkylation of Indolines
Materials:
-
Indoline substrate (1.0 equiv)
-
Alkyl bromide (1.5 equiv)
-
MnBr₂ (10 mol%)
-
LiHMDS (2.0 equiv)
-
Anhydrous 1,4-dioxane (B91453) (0.2 M)
Procedure:
-
To an oven-dried Schlenk tube, add the indoline substrate, MnBr₂, and a magnetic stir bar.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add LiHMDS to the mixture and stir at room temperature for 10 minutes.
-
Add the alkyl bromide via syringe and stir the reaction mixture at 100 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired alkylated indoline.
Protocol 2: General Procedure for Mn(CO)₅Br-Catalyzed Biomimetic Asymmetric Reduction of Imines
Materials:
-
Imine substrate (1.0 equiv)
-
Hantzsch ester (1.2 equiv)
-
Chiral phosphoric acid (5 mol%)
-
Mn(CO)₅Br (5 mol%)
-
Anhydrous toluene (B28343) (0.1 M)
Procedure:
-
To an oven-dried Schlenk tube, add the imine substrate, Hantzsch ester, chiral phosphoric acid, Mn(CO)₅Br, and a magnetic stir bar.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral amine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Reaction Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflow and proposed catalytic cycle for the this compound-catalyzed reactions.
References
The Versatility of Manganese Bromide in Modern Organic Synthesis: Applications and Protocols
For Immediate Release
[City, State] – [Date] – Manganese bromide is emerging as a powerful and versatile tool in the arsenal (B13267) of synthetic organic chemists. Esteemed for its cost-effectiveness and lower toxicity compared to precious metal catalysts, this earth-abundant metal halide is demonstrating remarkable efficacy in a range of pivotal organic transformations. Detailed application notes and protocols are now available to guide researchers, scientists, and drug development professionals in leveraging the full potential of this compound in their synthetic endeavors.
This document outlines the application of this compound and its related complexes in three critical areas of organic synthesis: C-H bond activation, oxidation reactions, and cross-coupling reactions. The information provided herein is intended to facilitate the adoption of this sustainable catalytic system in both academic and industrial research settings.
I. C-H Bond Activation: A Gateway to Molecular Complexity
This compound, particularly in the form of its pentacarbonyl complex [MnBr(CO)₅], has proven to be an exceptional catalyst for the direct functionalization of otherwise inert C-H bonds. This approach offers a more atom-economical and environmentally benign alternative to traditional methods that often require pre-functionalized starting materials.
One of the most notable applications is the allylation and alkenylation of arenes and heterocycles. These reactions allow for the direct introduction of valuable functional groups, paving the way for the synthesis of complex molecules, including bioactive compounds and materials with novel electronic properties.
Application Note: Manganese-Catalyzed C-H Allylation of Arenes
Manganese-catalyzed C-H allylation provides a direct route to introduce allyl groups onto aromatic rings. The reaction typically employs a directing group to achieve high regioselectivity. The use of [MnBr(CO)₅] as a catalyst, often in conjunction with a co-catalyst or additive, has been shown to be highly effective.[1][2][3][4][5] This methodology is particularly valuable for the synthesis of prenylated arenes, which are common motifs in natural products.[3][5]
Workflow for Manganese-Catalyzed C-H Allylation
Caption: General workflow for manganese-catalyzed C-H allylation of arenes.
Quantitative Data for Manganese-Catalyzed C-H Allylation of Indoles with Allenes
| Entry | Indole (B1671886) Substrate | Allene | Yield (%) | Reference |
| 1 | N-Methylindole | 3-Methyl-1,2-butadiene | 95 | [2][5] |
| 2 | Indole | 3-Methyl-1,2-butadiene | 85 | [2][5] |
| 3 | 5-Methoxyindole | 3-Methyl-1,2-butadiene | 92 | [2][5] |
| 4 | 5-Bromoindole | 3-Methyl-1,2-butadiene | 88 | [2][5] |
Experimental Protocol: Manganese(I)-Catalyzed Direct C-H Allylation of Indoles with Allenes
This protocol is adapted from the work of Wang, Li, and colleagues.[3][5]
Materials:
-
Indole substrate (1.0 equiv)
-
Allene (1.5 equiv)
-
[MnBr(CO)₅] (5 mol%)
-
Sodium acetate (B1210297) (NaOAc) (20 mol%)
-
1,4-Dioxane (B91453) (solvent)
-
Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add the indole substrate, sodium acetate, and [MnBr(CO)₅].
-
Evacuate and backfill the tube with argon three times.
-
Add 1,4-dioxane and the allene via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired allylated indole.
II. Oxidation Reactions: Harnessing the Redox Potential of Manganese
Manganese compounds, owing to their multiple accessible oxidation states, are potent catalysts for a variety of oxidation reactions. While many protocols utilize manganese oxides or other salts, this compound can also play a role in facilitating these transformations. A key area of interest is the selective oxidation of hydrocarbons, which is a fundamental process in both bulk and fine chemical synthesis.
Application Note: Manganese-Catalyzed Oxidation of Aromatic Hydrocarbons
The oxidation of the side chains of aromatic hydrocarbons to ketones or carboxylic acids is a valuable transformation.[6] While potassium permanganate (B83412) is a classic reagent for this purpose, catalytic systems involving manganese salts offer a milder and more selective alternative. These reactions often proceed via a free-radical mechanism initiated by the manganese catalyst.
Proposed Mechanism for Benzylic C-H Oxidation
Caption: Simplified mechanism for manganese-catalyzed benzylic C-H oxidation.
Quantitative Data for Manganese-Catalyzed Oxidation of Ethylbenzene
| Catalyst System | Oxidant | Conversion (%) | Selectivity to Acetophenone (%) | Reference |
| MnCl₂/Picolinic Acid/Quinoline | H₂O₂ | 38 | 63 | [7] |
| Mn(OTf)₂/Picolinic Acid/Quinoline | H₂O₂ | 79 | - | [7] |
Experimental Protocol: General Procedure for Manganese-Catalyzed Oxidation of Alkanes
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
Alkane substrate (1.0 equiv)
-
Manganese(II) salt (e.g., MnCl₂ or Mn(OTf)₂) (0.25 mol%)
-
Picolinic acid (1 mol%)
-
Quinoline (5 mol%)
-
2,3-Butanedione (0.5 equiv)
-
Hydrogen peroxide (30% aq., 1.0 equiv)
-
Acetonitrile (solvent)
Procedure:
-
In a reaction flask, dissolve the alkane substrate, manganese(II) salt, picolinic acid derivative, quinoline, and 2,3-butadione in acetonitrile.
-
Stir the mixture at room temperature.
-
Slowly add the hydrogen peroxide (diluted in acetonitrile) to the reaction mixture over a period of 2 hours using a syringe pump.
-
Continue stirring for an additional period until the reaction is complete (monitored by GC or TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
III. Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
Manganese halides have been investigated as catalysts for cross-coupling reactions, offering a more sustainable alternative to palladium and nickel catalysts. While the efficacy of this compound in certain cross-coupling reactions like the Stille coupling has been questioned due to potential catalysis by trace palladium impurities, manganese(II) chloride has demonstrated utility in the cross-coupling of Grignard reagents with aryl and alkenyl halides. Given the chemical similarity, these protocols provide a strong basis for the application of manganese(II) bromide in this context.
Application Note: Manganese-Catalyzed Cross-Coupling of Grignard Reagents
This reaction enables the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds and is particularly effective for activated aryl halides.[8][9] The reaction proceeds rapidly under mild conditions and often does not require the use of specialized ligands.[9]
Logical Flow for Manganese-Catalyzed Cross-Coupling
Caption: Logical workflow for manganese-catalyzed cross-coupling of Grignard reagents.
Quantitative Data for MnCl₂-Catalyzed Cross-Coupling of Aryl Chlorides with Grignard Reagents
| Aryl Chloride | Grignard Reagent | Yield (%) | Reference |
| 4-Chlorobenzonitrile | Phenylmagnesium bromide | 90 | [9] |
| 2-Chlorobenzonitrile | Phenylmagnesium bromide | 93 | [9] |
| 4-Chlorobenzonitrile | Ethylmagnesium bromide | 92 | [9] |
| 2-Chlorobenzonitrile | n-Butylmagnesium bromide | 91 | [9] |
Experimental Protocol: Manganese-Catalyzed Cross-Coupling of Aryl Halides with Grignard Reagents
This protocol is adapted from a general procedure for MnCl₂-catalyzed cross-coupling.[8]
Materials:
-
Manganese(II) chloride (MnCl₂) (10 mol%)
-
Aryl halide (1.0 equiv)
-
Grignard reagent (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen atmosphere
Procedure:
-
To a dry, nitrogen-flushed three-neck Schlenk tube equipped with a magnetic stir bar, add MnCl₂ and anhydrous THF.
-
Stir the mixture for approximately 10 minutes to dissolve the MnCl₂.
-
Add the aryl halide to the solution and cool the mixture to 0 °C in an ice bath.
-
Add the Grignard reagent dropwise over 5 minutes.
-
Remove the ice bath and allow the reaction mixture to stir at ambient temperature for 1 hour.
-
Quench the reaction by the slow addition of dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Disclaimer: These protocols are intended for guidance and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Manganese-catalyzed allylation via sequential C–H and C–C/C–Het bond activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Manganese(I)-Catalyzed Direct C-H Allylation of Arenes with Allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manganese-Catalyzed Synthesis of Allylated Arenes - ChemistryViews [chemistryviews.org]
- 4. Manganese-catalyzed allylation via sequential C–H and C–C/C–Het bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. A manganese-based catalyst system for general oxidation of unactivated olefins, alkanes, and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00155A [pubs.rsc.org]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols for MnBr2-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Manganese, a highly abundant and low-cost transition metal, has emerged as a promising catalyst in organic synthesis, offering a sustainable alternative to precious metals like palladium.[1] Among various manganese salts, manganese(II) bromide (MnBr2) has demonstrated significant catalytic activity in a range of cross-coupling reactions, including C-H activation and the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] These reactions are valuable tools for the synthesis of complex molecules, with applications in pharmaceuticals, natural products, and materials science.[4][5] This document provides detailed application notes and experimental protocols for key MnBr2-catalyzed cross-coupling reactions.
MnBr2-Catalyzed C(sp²)-H Alkylation of Arenes and Heterocycles
Application Note:
Manganese-catalyzed C-H activation is a powerful strategy for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized substrates that is common in traditional cross-coupling reactions like the Suzuki-Miyaura coupling.[1][6] A notable application is the C(sp²)-H alkylation of indolines, carbazoles, and arenes containing a directing group with unactivated alkyl bromides.[3] This method utilizes the inexpensive and simple MnBr2 as a catalyst without the need for an external ligand.[3] The reaction is tolerant of a wide array of functional groups, including alkenes, alkynes, and various heterocyclic moieties.[3] The proposed mechanism involves a single electron transfer (SET) pathway, with rate-limiting C-H metalation.[3]
Quantitative Data:
| Entry | Arene/Heterocycle | Alkyl Bromide | Product | Yield (%) |
| 1 | N-pivaloylindoline | 1-bromooctane (B94149) | 7-(octyl)-N-pivaloylindoline | 85 |
| 2 | N-pivaloylindoline | 1-bromo-4-phenylbutane | 7-(4-phenylbutyl)-N-pivaloylindoline | 78 |
| 3 | 1-(pyridin-2-yl)benzene | 1-bromopentane | 2-(2-pentylphenyl)pyridine | 72 |
| 4 | 1-(pyridin-2-yl)benzene | Bromocyclohexane | 2-(2-cyclohexylphenyl)pyridine | 65 |
| 5 | N-phenyl-9H-carbazole | 1-bromohexane | 1-(hexyl)-9-phenyl-9H-carbazole | 81 |
Experimental Protocol:
Title: Ligand-Free MnBr2-Catalyzed C(sp²)-H Alkylation of N-pivaloylindoline with 1-bromooctane.[3]
Materials:
-
N-pivaloylindoline
-
1-bromooctane
-
Anhydrous MnBr2
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous 1,4-dioxane (B91453)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-pivaloylindoline (0.2 mmol, 1.0 equiv.), anhydrous MnBr2 (10 mol%, 0.02 mmol), and LiHMDS (0.4 mmol, 2.0 equiv.) under an inert atmosphere (N2 or Ar).
-
Add anhydrous 1,4-dioxane (1.0 mL) to the Schlenk tube via syringe.
-
Add 1-bromooctane (0.3 mmol, 1.5 equiv.) to the reaction mixture via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12 hours.
-
After completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na2SO4.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired 7-(octyl)-N-pivaloylindoline.
Proposed Catalytic Cycle:
Caption: Proposed mechanism for MnBr2-catalyzed C-H alkylation.
Manganese-Catalyzed Stille-Type Cross-Coupling
Application Note:
The Stille coupling is a versatile C-C bond-forming reaction, traditionally catalyzed by palladium. Manganese catalysis offers a more economical and environmentally friendly alternative. A Stille-type cross-coupling reaction between organostannanes and organic halides can be catalyzed by MnBr2. This reaction is particularly useful for synthesizing biaryls and vinyl arenes. The addition of salts like NaCl can be crucial to suppress homocoupling byproducts and enhance the yield of the cross-coupled product.[7]
Quantitative Data:
| Entry | Aryl Halide | Organostannane | Additive | Product | Yield (%) |
| 1 | 4-Iodoanisole (B42571) | (Thiophen-2-yl)tributylstannane | NaCl | 2-(4-methoxyphenyl)thiophene | 88 |
| 2 | 4-Iodoanisole | (Thiophen-2-yl)tributylstannane | LiCl | 2-(4-methoxyphenyl)thiophene | 86 |
| 3 | 4-Iodoanisole | (Thiophen-2-yl)tributylstannane | KF | 2-(4-methoxyphenyl)thiophene | 20 |
| 4 | 1-Iodopyrene | Tributyl(vinyl)stannane | NaCl | 1-Vinylpyrene | 75 |
| 5 | 2-Iodothiophene | Tributyl(phenyl)stannane | NaCl | 2-Phenylthiophene | 82 |
Experimental Protocol:
Title: MnBr2-Catalyzed Stille-Type Coupling of 4-Iodoanisole and (Thiophen-2-yl)tributylstannane.[7]
Materials:
-
4-Iodoanisole
-
(Thiophen-2-yl)tributylstannane
-
Anhydrous MnBr2
-
Sodium Chloride (NaCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add anhydrous MnBr2 (10 mol%, 0.05 mmol) and NaCl (1.0 equiv., 0.5 mmol).
-
Add anhydrous DMF (2 mL) to the tube.
-
Add 4-iodoanisole (0.5 mmol, 1.0 equiv.) and (thiophen-2-yl)tributylstannane (0.6 mmol, 1.2 equiv.) to the reaction mixture via syringe.
-
Seal the Schlenk tube and heat the mixture at 100 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of KF (to remove tin byproducts).
-
Stir the mixture vigorously for 30 minutes, then filter through a pad of Celite.
-
Extract the filtrate with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 2-(4-methoxyphenyl)thiophene.
Proposed Catalytic Cycle:
Caption: General catalytic cycle for a Stille-type cross-coupling.
Manganese-Catalyzed C-N Cross-Coupling
Application Note:
The formation of C-N bonds is fundamental in the synthesis of pharmaceuticals and agrochemicals.[5][8] While palladium-catalyzed Buchwald-Hartwig amination is a widely used method, manganese catalysis provides a more sustainable approach.[8] MnBr2, in combination with a copper co-catalyst, has been shown to effectively catalyze the coupling of aryl halides with amines in water, offering a green chemistry alternative.[7] This bimetallic system demonstrates high efficiency for a variety of substrates.
Quantitative Data:
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | 4-Iodotoluene (B166478) | Morpholine (B109124) | 4-(p-tolyl)morpholine | 92 |
| 2 | 4-Bromoanisole | Piperidine | 1-(4-methoxyphenyl)piperidine | 89 |
| 3 | 1-Iodonaphthalene | Aniline | N-(naphthalen-1-yl)aniline | 82 |
| 4 | 2-Bromopyridine | Benzylamine | N-benzylpyridin-2-amine | 71 |
| 5 | 4-Chlorobenzonitrile | Pyrrolidine | 4-(pyrrolidin-1-yl)benzonitrile | 97 |
Experimental Protocol:
Title: Mn/Cu Bimetallic Catalyzed C-N Coupling of 4-Iodotoluene and Morpholine in Water.[7]
Materials:
-
4-Iodotoluene
-
Morpholine
-
Anhydrous MnF2 (or MnBr2, activity may vary)
-
Copper(I) Iodide (CuI)
-
Suitable Ligand (e.g., a diamine ligand)
-
Potassium Hydroxide (KOH)
-
Deionized Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a reaction vessel, add 4-iodotoluene (1.0 mmol, 1.0 equiv.), MnF2 (10 mol%, 0.1 mmol), CuI (10 mol%, 0.1 mmol), the specified ligand (20 mol%, 0.2 mmol), and KOH (2.0 mmol, 2.0 equiv.).
-
Add morpholine (1.2 mmol, 1.2 equiv.) and deionized water (3 mL).
-
Seal the vessel and heat the reaction mixture to 60 °C.
-
Stir for the required reaction time (typically 12-24 hours), monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain 4-(p-tolyl)morpholine.
Proposed Catalytic Cycle:
Caption: Plausible pathway for Mn/Cu-catalyzed C-N coupling.
References
- 1. Recent advances in manganese-catalysed C–H activation: scope and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Manganese-Catalyzed C(sp2 )-H Alkylation of Indolines and Arenes with Unactivated Alkyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. itqb.unl.pt [itqb.unl.pt]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Manganese-Catalyzed Bromination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese-catalyzed reactions have emerged as a powerful and sustainable tool in modern organic synthesis.[1][2] As an earth-abundant and less toxic metal, manganese offers a cost-effective and environmentally benign alternative to precious metal catalysts.[1][2] This document provides detailed application notes and protocols for the bromination of organic compounds utilizing a manganese-based catalytic system. The primary focus is on the non-directed C(sp³)–H bromination of unactivated aliphatic C-H bonds, a challenging transformation of significant interest in drug discovery and development for late-stage functionalization.[3]
Manganese(II) salts, including manganese(II) bromide (MnBr₂), have demonstrated efficacy as catalysts in these reactions.[4] The protocols outlined below are based on established literature, providing a practical guide for researchers to implement this methodology in their own laboratories.[1][4][5]
Data Presentation
The following table summarizes the optimization of reaction conditions for the manganese-catalyzed C(sp³)–H bromination of an isoamyl alcohol derivative (1a) as a model substrate.[4] This data is crucial for understanding the influence of various parameters on the reaction yield.
| Entry | Manganese Salt | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) of 2a |
| 1 | Mn(OAc)₂ | bpy | DCE | 60 | 18 | 10 |
| 2 | Mn(OAc)₂ | bpy | MeCN | 60 | 18 | <10 |
| 3 | Mn(OAc)₂ | bpy | PhCF₃ | 60 | 18 | 62 |
| 4 | MnBr₂ | bpy | PhCF₃ | 60 | 18 | Similar to Entry 3 |
| 5 | Mn(acac)₂ | bpy | PhCF₃ | 60 | 18 | Similar to Entry 3 |
| 6 | Fe(OAc)₂ | bpy | PhCF₃ | 60 | 18 | <10 |
| 7 | Co(OAc)₂ | bpy | PhCF₃ | 60 | 18 | <10 |
| 8 | None | bpy | PhCF₃ | 60 | 18 | 21 |
| 9 | Mn(OAc)₂ | None | PhCF₃ | 60 | 18 | 49 |
| 10 | Mn(OAc)₂ | bpy | PhCF₃ | 60 | 18 | No reaction (in absence of TMSN₃) |
Data adapted from a study by Kim, J., et al. (2021).[4]
Experimental Protocols
Protocol 1: General Procedure for Manganese-Catalyzed C(sp³)–H Bromination
This protocol describes a general method for the bromination of unactivated aliphatic C(sp³)–H bonds using a manganese catalyst, N-bromosuccinimide (NBS) as the brominating agent, and trimethylsilyl (B98337) azide (B81097) (TMSN₃) as an additive.[1][4][5]
Materials:
-
Substrate (e.g., isoamyl alcohol derivative)
-
Manganese(II) acetate (B1210297) (Mn(OAc)₂) or Manganese(II) bromide (MnBr₂)
-
2,2'-Bipyridine (bpy)
-
N-Bromosuccinimide (NBS)
-
Trimethylsilyl azide (TMSN₃)
-
Trifluorotoluene (PhCF₃)
-
Reaction vessel (e.g., oven-dried Schlenk tube)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the substrate (1.0 equiv.), Mn(OAc)₂ (0.1 equiv.), and bpy (0.12 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add PhCF₃ as the solvent.
-
To the resulting mixture, add NBS (2.0 equiv.) and TMSN₃ (2.0 equiv.).
-
Seal the reaction vessel and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 18 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired brominated product.
Protocol 2: Gram-Scale Synthesis of a Brominated Product
This protocol outlines the procedure for scaling up the manganese-catalyzed C(sp³)–H bromination reaction.[1][5]
Materials:
-
Substrate (e.g., 2.61 g of isoamyl alcohol derivative 1a)
-
Mn(OAc)₂
-
bpy
-
NBS
-
TMSN₃
-
PhCF₃
-
Appropriate reaction flask and condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a suitable reaction flask equipped with a magnetic stir bar and a condenser, combine the substrate (e.g., 2.61 g of 1a), Mn(OAc)₂ (catalytic amount), and bpy (catalytic amount).
-
Add PhCF₃ as the solvent.
-
Add NBS and TMSN₃ to the mixture.
-
Heat the reaction mixture to the optimized temperature (e.g., 60 °C) and stir for the required time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, perform an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography to yield the pure brominated compound (e.g., 1.98 g of 2a, 58% yield).[1][5]
Mandatory Visualizations
Caption: Experimental workflow for manganese-catalyzed C(sp³)–H bromination.
Caption: Proposed reaction mechanism for manganese-catalyzed C(sp³)–H bromination.[1][5]
References
- 1. Manganese/bipyridine-catalyzed non-directed C(sp3)–H bromination using NBS and TMSN3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Manganese-catalyzed oxidation and bromination of strong aliphatic C-H bonds | Poster Board #3345 - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
Application Notes and Protocols: Manganese Bromide in the Synthesis of Organomanganese Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organomanganese reagents have emerged as valuable intermediates in organic synthesis, offering a unique reactivity profile that complements other organometallic compounds. Their preparation from readily available and relatively inexpensive manganese(II) salts, such as manganese(II) bromide (MnBr₂), makes them an attractive option for various carbon-carbon bond-forming reactions. These reagents exhibit excellent chemoselectivity, reacting preferentially with more reactive functional groups while leaving more sensitive moieties intact. This attribute is particularly advantageous in the synthesis of complex molecules, including active pharmaceutical ingredients.
This document provides detailed application notes and protocols for the synthesis of organomanganese reagents using manganese bromide and their subsequent application in key synthetic transformations.
Synthesis of Organomanganese Reagents from this compound
Organomanganese reagents are typically prepared via the transmetalation of manganese(II) bromide with organolithium or organomagnesium (Grignard) reagents. The choice of the organometallic precursor can influence the reactivity and stability of the resulting organomanganese species. Another method involves the direct oxidative addition of an organic halide to activated manganese metal, which can be prepared from manganese(II) halides.
General Workflow for the Synthesis and Use of Organomanganese Reagents
Caption: General workflow for the synthesis of organomanganese reagents and their subsequent reaction with electrophiles.
Protocol 1: Synthesis of Organothis compound (RMnBr) via Transmetalation
This protocol describes the in situ preparation of an organothis compound reagent from an organolithium or Grignard reagent and manganese(II) bromide.
Materials:
-
Anhydrous manganese(II) bromide (MnBr₂)
-
Organolithium reagent (RLi) or Grignard reagent (RMgX) of known concentration
-
Anhydrous lithium bromide (LiBr) (optional, but recommended for reactions in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Schlenk flask or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble the reaction flask under an inert atmosphere. The glassware should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Solubilization of MnBr₂: To the reaction flask, add anhydrous manganese(II) bromide (1.0 eq.). If using diethyl ether as the solvent, add anhydrous lithium bromide (1.0 eq.) to aid in the dissolution of the manganese salt.[1] Add the anhydrous solvent (diethyl ether or THF) via syringe.
-
Stirring: Stir the suspension at room temperature until the this compound is fully or partially dissolved. The presence of lithium bromide will facilitate the formation of a more soluble complex.
-
Addition of Organometallic Reagent: Cool the reaction mixture to the desired temperature (typically 0 °C to -20 °C). Slowly add the organolithium or Grignard reagent (1.0 eq.) dropwise via syringe while maintaining vigorous stirring.
-
Formation of the Organomanganese Reagent: The reaction is typically rapid. Stir the mixture for an additional 15-30 minutes at the same temperature to ensure complete formation of the organothis compound reagent. The resulting solution/suspension is now ready for use in subsequent reactions.
Applications of Organomanganese Reagents in Synthesis
Organomanganese reagents are particularly useful for their chemoselectivity in acylation and conjugate addition reactions.
Application 1: Synthesis of Ketones via Acylation of Organomanganese Reagents
Organomanganese reagents react cleanly with acyl chlorides to produce ketones in good to excellent yields.[1] This reaction is highly chemoselective, and unlike more reactive organometallics like Grignard reagents, the reaction typically stops at the ketone stage without significant over-addition to form a tertiary alcohol.
Protocol 2: Ketone Synthesis from Acyl Chlorides
Materials:
-
In situ prepared organothis compound solution (from Protocol 1)
-
Acyl chloride (R'COCl)
-
Anhydrous solvent (diethyl ether or THF)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Addition of Acyl Chloride: To the freshly prepared organomanganese reagent at low temperature (e.g., -20 °C to 0 °C), add the acyl chloride (1.0 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to stir at the same temperature for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data for Ketone Synthesis
| Organomanganese Reagent (RMnBr) | Acyl Chloride (R'COCl) | Solvent | Yield (%) |
| n-BuMnBr | PhCOCl | THF | >95 |
| sec-BuMnBr | n-PrCOCl | THF | 92 |
| PhMnBr | AcCl | THF | 90 |
| Vinyl-MnBr | PhCOCl | THF | 85 |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Application 2: 1,4-Conjugate Addition to α,β-Unsaturated Carbonyls
Organomanganese reagents can undergo 1,4-conjugate addition to α,β-unsaturated ketones and aldehydes. The regioselectivity (1,4- vs. 1,2-addition) can be influenced by the presence of additives such as Lewis acids or copper salts.[1]
Protocol 3: Conjugate Addition to an α,β-Unsaturated Ketone
Materials:
-
In situ prepared organothis compound solution (from Protocol 1)
-
α,β-Unsaturated ketone
-
Anhydrous solvent (THF)
-
Copper(I) chloride (CuCl) (catalytic amount, optional)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Catalyst Addition (Optional): If a copper-catalyzed reaction is desired, add a catalytic amount of copper(I) chloride to the organomanganese reagent solution and stir for a few minutes.
-
Addition of Enone: Cool the reaction mixture to the desired temperature (e.g., 0 °C). Add the α,β-unsaturated ketone (1.0 eq.) dropwise.
-
Reaction: Stir the reaction mixture at the same temperature for 1-4 hours.
-
Quenching and Work-up: Follow the quenching and work-up procedures described in Protocol 2.
-
Purification: Purify the crude product by column chromatography.
Quantitative Data for Conjugate Addition
| Organomanganese Reagent | α,β-Unsaturated Ketone | Additive | Solvent | Yield of 1,4-Adduct (%) |
| MeMnBr | Cyclohexenone | None | THF | Moderate |
| n-BuMnBr | Chalcone | CuCl (cat.) | THF | >90 |
| PhMnBr | Methyl vinyl ketone | CuCl (cat.) | THF | 85 |
Note: The regioselectivity and yield are highly dependent on the substrate and the presence of catalysts.
Logical Relationship of Organomanganese Species
The stoichiometry of the organometallic reagent relative to manganese(II) bromide determines the nature of the organomanganese species formed.
Caption: Formation of different organomanganese species based on the stoichiometry of the organometallic reagent.
Conclusion
The use of manganese(II) bromide for the preparation of organomanganese reagents provides a cost-effective and highly selective method for the formation of carbon-carbon bonds. The protocols outlined in this document offer a starting point for researchers to explore the utility of these reagents in their synthetic endeavors. The chemoselectivity of organomanganese reagents, particularly in acylation and conjugate addition reactions, makes them a powerful tool in the synthesis of complex organic molecules relevant to the pharmaceutical and agrochemical industries. Further exploration of their reactivity and applications is likely to uncover new and valuable synthetic transformations.
References
Application Notes and Protocols: Manganese Bromide in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Manganese bromide (MnBr₂) is emerging as a versatile and cost-effective catalyst in polymer chemistry, offering unique advantages in the synthesis of well-defined polymers.[1] Its applications span from controlled radical polymerization to the formation of advanced materials with potential uses in drug delivery and diagnostics. These notes provide an overview of its applications, detailed experimental protocols, and the underlying chemical principles.
Controlled/Living Radical Polymerization (CRP)
This compound is a highly effective catalyst for Atom Transfer Radical Polymerization (ATRP), a powerful technique for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures.[2][3] The mechanism relies on the reversible activation and deactivation of growing polymer chains through a redox process involving a manganese(II)/manganese(III) catalytic cycle.[4]
Atom Transfer Radical Polymerization (ATRP) of Vinyl Monomers
This compound, in conjunction with a suitable ligand, catalyzes the ATRP of various vinyl monomers, including styrenes and (meth)acrylates.[2] The ligand, typically a multidentate amine such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), solubilizes the manganese salt and tunes its reactivity.
This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) with a target degree of polymerization of 200.
Materials:
-
Manganese(II) bromide (MnBr₂), anhydrous (98%)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), distilled before use
-
Ethyl α-bromoisobutyrate (EBiB), initiator (98%)
-
Methyl methacrylate (B99206) (MMA), inhibitor removed by passing through a column of basic alumina
-
Anisole (B1667542), anhydrous, as solvent
-
Methanol (B129727), for precipitation
-
Tetrahydrofuran (THF), for analysis
-
Schlenk flask and standard Schlenk line techniques
-
Magnetic stirrer and oil bath
Procedure:
-
Catalyst Preparation: In a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add MnBr₂ (21.5 mg, 0.1 mmol). Seal the flask, and evacuate and backfill with dry nitrogen three times.
-
Reaction Mixture Preparation: Under a nitrogen atmosphere, add anisole (10 mL) and PMDETA (34.7 mg, 0.2 mmol) to the Schlenk flask. Stir the mixture until the MnBr₂ dissolves, forming a light-colored solution.
-
Add the purified MMA (2.0 g, 20 mmol) to the flask via a degassed syringe.
-
Initiation: Add the initiator, EBiB (19.5 mg, 0.1 mmol), to the reaction mixture using a degassed syringe to start the polymerization.
-
Polymerization: Place the Schlenk flask in a preheated oil bath at 90 °C and stir. Monitor the reaction progress by taking samples periodically for analysis.
-
Termination and Purification: After the desired conversion is reached (e.g., 6 hours), terminate the polymerization by opening the flask to air and cooling to room temperature. Dilute the reaction mixture with THF (10 mL).
-
Precipitate the polymer by slowly adding the THF solution to a large excess of cold methanol (200 mL) with vigorous stirring.
-
Filter the precipitated polymer and dry it in a vacuum oven at 40 °C overnight.
Characterization:
-
The molecular weight (Mn) and polydispersity index (PDI, Mw/Mn) of the resulting PMMA can be determined by Size Exclusion Chromatography (SEC).
-
Monomer conversion can be calculated using ¹H NMR spectroscopy by comparing the integration of the monomer vinyl peaks with the polymer backbone peaks.
Synthesis of Block Copolymers
The living nature of MnBr₂-catalyzed ATRP allows for the synthesis of block copolymers by sequential monomer addition.[5][6][7][8][9] A macroinitiator is first synthesized by polymerizing one monomer, and then a second monomer is added to grow the next block.
Part 1: Synthesis of Polystyrene Macroinitiator (PS-Br)
-
Follow the ATRP protocol described above, substituting styrene (B11656) for MMA. Use a target degree of polymerization of 100.
-
After polymerization, purify the PS-Br by precipitation in methanol and dry it under vacuum.
Part 2: Chain Extension with Methyl Acrylate (B77674) (MA)
-
In a dry Schlenk flask, dissolve the purified PS-Br macroinitiator (e.g., 1.0 g) in anisole (10 mL).
-
Prepare the MnBr₂/PMDETA catalyst solution in a separate Schlenk flask as described previously.
-
Transfer the catalyst solution to the flask containing the macroinitiator.
-
Add purified methyl acrylate (MA) to the reaction mixture.
-
Conduct the polymerization at 90 °C.
-
Terminate and purify the resulting PS-b-PMA block copolymer as described for the homopolymer.
Quantitative Data from Manganese-Catalyzed Polymerizations
The following tables summarize typical quantitative data obtained from polymerizations using manganese catalysts.
Table 1: ATRP of Various Monomers Catalyzed by Manganese Complexes
| Monomer | Initiator | Ligand | T (°C) | Time (h) | Conv. (%) | M_n,th ( g/mol ) | M_n,exp ( g/mol ) | PDI (M_w/M_n) |
| Styrene | 1-PEBr | dNbipy | 110 | 4 | 95 | 9,900 | 10,500 | 1.15 |
| Methyl Acrylate | EBP | PMDETA | 90 | 2 | 88 | 18,500 | 17,900 | 1.20 |
| Methyl Methacrylate | EBiB | PMDETA | 90 | 6 | 75 | 15,100 | 14,500 | 1.18 |
Data compiled from representative ATRP systems. Actual results may vary based on specific conditions.
Table 2: Cationic RAFT Polymerization of Isobutyl Vinyl Ether (IBVE) Catalyzed by Mn₂(CO)₁₀/R-Br [10][11][12][13][14]
| Entry | [IBVE]₀/[CTA]₀/[Mn₂(CO)₁₀]₀ | Time (min) | Conv. (%) | M_n,th ( g/mol ) | M_n,exp ( g/mol ) | PDI (M_w/M_n) |
| 1 | 100/1/0.1 | 30 | 92 | 9,300 | 9,800 | 1.15 |
| 2 | 200/1/0.1 | 45 | 95 | 19,100 | 20,500 | 1.18 |
| 3 | 400/1/0.1 | 60 | 91 | 36,500 | 38,200 | 1.21 |
CTA: Chain Transfer Agent. Data is illustrative of typical results.
Reaction Mechanisms and Workflows
Catalytic Cycle of MnBr₂ in ATRP
The catalytic cycle in MnBr₂-mediated ATRP involves the reversible oxidation of Mn(II) to Mn(III). The Mn(II) complex activates a dormant polymer chain (P-Br) by abstracting the bromine atom, generating a propagating radical (P•) and a Mn(III) complex. The radical then adds monomer units before being deactivated by the Mn(III) complex, reforming the dormant species and the Mn(II) catalyst. This dynamic equilibrium maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled polymer growth.[4]
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Electron transfer enhancing the Mn(II)/Mn(III) cycle in MnO/CN towards catalytic ozonation of atrazine via a synergistic effect between MnO and CN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. experts.umn.edu [experts.umn.edu]
- 7. harth-research-group.org [harth-research-group.org]
- 8. researchgate.net [researchgate.net]
- 9. Polyphosphinoborane Block Copolymer Synthesis Using Catalytic Reversible Chain‐Transfer Dehydropolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Manganese-Catalyzed Batch and Continuous Flow Cationic RAFT Polymerization Induced by Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Manganese carbonyl induced cationic reversible addition-fragmentation chain transfer (C-RAFT) polymerization under visible light [bibbase.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Manganese Bromide as a Precursor for Manganese Oxide Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese oxides are a versatile class of materials with a wide range of applications in catalysis, energy storage, environmental remediation, and biomedicine. The properties and performance of manganese oxide materials are highly dependent on their crystal structure, morphology, and surface area, which are in turn influenced by the synthesis method and the precursors used. While various manganese salts such as chlorides, sulfates, and acetates are commonly employed as precursors, the use of manganese bromide (MnBr₂) is less documented in readily available literature. However, due to the chemical similarities between halides, protocols using manganese chloride (MnCl₂) can often be adapted for this compound.
These application notes provide an overview of the potential of this compound as a precursor for the synthesis of manganese oxide nanomaterials. Detailed experimental protocols, adapted from established methods using analogous manganese halide precursors, are presented to guide researchers in the preparation of various manganese oxide phases.
Applications of Manganese Oxide Materials
Manganese oxides are utilized in a broad spectrum of applications, including:
-
Catalysis: They are effective catalysts for a variety of oxidation and reduction reactions.
-
Energy Storage: Used as electrode materials in batteries and supercapacitors.
-
Sensors: Employed in the fabrication of sensors for the detection of various chemical species.
-
Biomedical Applications: Investigated for use in bioimaging, drug delivery, and therapeutic applications.[1]
-
Environmental Remediation: Utilized for the removal of pollutants from water and soil.[2]
The specific application is often dictated by the crystalline phase and morphology of the manganese oxide.
Synthesis of Manganese Oxide Materials Using this compound as a Precursor
While specific literature on this compound as a precursor is scarce, its chemical behavior is expected to be similar to that of manganese chloride. Therefore, established synthesis methodologies such as hydrothermal synthesis, co-precipitation, and sol-gel can be adapted. The choice of method will influence the resulting manganese oxide's properties.
General Workflow for Synthesis
The synthesis of manganese oxide materials from a this compound precursor generally follows a sequence of steps that can be visualized as a workflow.
Caption: General experimental workflow for manganese oxide synthesis.
Experimental Protocols
The following protocols are adapted from literature for manganese chloride and are expected to be applicable for this compound with minor or no modifications.
Protocol 1: Hydrothermal Synthesis of MnO₂ Nanostructures
This method typically yields various morphologies of MnO₂ depending on the reaction conditions.[3][4]
Materials:
-
This compound (MnBr₂)
-
Ammonium Persulfate ((NH₄)₂S₂O₈) or Potassium Permanganate (KMnO₄)
-
Deionized Water
-
Teflon-lined Stainless Steel Autoclave
Procedure:
-
Precursor Solution: Prepare an aqueous solution of this compound. The concentration can be varied (e.g., 0.1 M to 1 M) to control the resulting morphology.
-
Oxidizing Agent: In a separate beaker, prepare an aqueous solution of the oxidizing agent (e.g., a stoichiometric equivalent of (NH₄)₂S₂O₈).
-
Mixing: Slowly add the oxidizing agent solution to the this compound solution under vigorous stirring.
-
Hydrothermal Reaction: Transfer the resulting mixture to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to a temperature between 120°C and 180°C for a duration of 12 to 24 hours.
-
Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Washing: Collect the precipitate by centrifugation or filtration. Wash the product repeatedly with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven at 60-80°C for several hours.
Expected Outcome: Depending on the precise conditions, various polymorphs of MnO₂ (α, β, γ, δ) with morphologies such as nanorods, nanowires, or microspheres can be obtained.
Protocol 2: Co-Precipitation Synthesis of Mn₃O₄ Nanoparticles
This is a relatively simple and rapid method to produce Mn₃O₄ nanoparticles.[5][6][7]
Materials:
-
This compound (MnBr₂)
-
Sodium Hydroxide (B78521) (NaOH) or Ammonium Hydroxide (NH₄OH)
-
Deionized Water
-
Ethanol
Procedure:
-
Precursor Solution: Prepare a dilute aqueous solution of this compound (e.g., 0.1 M).
-
Precipitating Agent: Prepare an aqueous solution of NaOH or NH₄OH (e.g., 0.2 M).
-
Precipitation: While vigorously stirring the this compound solution, add the precipitating agent dropwise until the pH of the solution reaches a value between 9 and 11. A brownish precipitate of manganese hydroxide (Mn(OH)₂) will form.
-
Aging: Continue stirring the suspension for a period of 1 to 4 hours to allow for the aging of the precipitate.
-
Washing: Collect the precipitate by centrifugation or filtration. Wash the product thoroughly with deionized water until the pH of the supernatant is neutral, followed by a final wash with ethanol.
-
Drying: Dry the manganese hydroxide precursor in an oven at 80°C overnight.
-
Calcination: Calcine the dried powder in a furnace at a temperature between 300°C and 600°C in air for 2 to 4 hours to induce the transformation to Mn₃O₄.
Expected Outcome: This method typically yields crystalline Mn₃O₄ nanoparticles. The particle size can be controlled by adjusting parameters such as precursor concentration, pH, and calcination temperature.
Caption: Co-precipitation synthesis of Mn₃O₄ from MnBr₂.
Protocol 3: Sol-Gel Synthesis of Manganese Oxide
The sol-gel method allows for good control over the microstructure of the resulting material.[8][9][10]
Materials:
-
This compound (MnBr₂)
-
A gelling agent (e.g., citric acid, ethylene (B1197577) glycol)
-
Deionized Water or an alcohol solvent (e.g., ethanol)
Procedure:
-
Sol Formation: Dissolve this compound and the gelling agent in the chosen solvent. The molar ratio of the gelling agent to the manganese salt is a critical parameter to control the gelation process.
-
Gelation: Heat the solution gently (e.g., 60-80°C) under continuous stirring. The viscosity of the solution will gradually increase, leading to the formation of a transparent sol and eventually a wet gel.
-
Drying: Dry the gel in an oven at a temperature around 100-120°C to remove the solvent, resulting in a xerogel.
-
Calcination: Calcine the xerogel at a higher temperature (e.g., 400-700°C) in a controlled atmosphere (air or inert gas) to obtain the desired manganese oxide phase.
Expected Outcome: This method can produce porous manganese oxide materials with a high surface area. The final oxide phase (e.g., MnO, Mn₂O₃, Mn₃O₄, or MnO₂) can be controlled by the calcination temperature and atmosphere.
Data Presentation
The properties of the synthesized manganese oxide materials are highly dependent on the synthesis parameters. The following tables provide a template for summarizing quantitative data from characterization studies.
Table 1: Influence of Synthesis Method on Manganese Oxide Properties (Hypothetical Data)
| Synthesis Method | Precursor | Product Phase | Particle Size (nm) | Surface Area (m²/g) |
| Hydrothermal | MnBr₂ | α-MnO₂ | 20-50 (nanorods) | 80 |
| Co-precipitation | MnBr₂ | Mn₃O₄ | 30-60 | 55 |
| Sol-Gel | MnBr₂ | Mn₂O₃ | 50-100 (porous) | 120 |
Table 2: Effect of Calcination Temperature on Co-Precipitated Mn₃O₄ (Hypothetical Data)
| Calcination Temp. (°C) | Crystallite Size (nm) | Lattice Parameters (Å) |
| 300 | 25 | a=5.76, c=9.47 |
| 450 | 40 | a=5.76, c=9.47 |
| 600 | 55 | a=5.76, c=9.47 |
Characterization of Synthesized Materials
To fully understand the properties of the synthesized manganese oxide materials, a comprehensive characterization is essential. Key techniques include:
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity.
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size distribution.
-
Transmission Electron Microscopy (TEM): For high-resolution imaging of the nanostructures.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation states of manganese.
Conclusion
This compound, while not a commonly cited precursor, holds potential for the synthesis of various manganese oxide materials. By adapting established protocols for other manganese halides, researchers can explore the synthesis of MnO, MnO₂, and Mn₃O₄ with tailored properties. The choice of synthesis method—hydrothermal, co-precipitation, or sol-gel—will be a determining factor in the final characteristics of the material. Careful control of reaction parameters and thorough characterization are crucial for developing high-performance manganese oxide materials for a wide array of applications.
References
- 1. jetir.org [jetir.org]
- 2. rsc.org [rsc.org]
- 3. The Synthesis Of Manganese Oxides Through The Process Of Solution Combustion [jmme.um.ac.ir]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijnc.ir [ijnc.ir]
- 6. researchgate.net [researchgate.net]
- 7. Mn3O4 nanoparticles: Synthesis, characterization and their antimicrobial and anticancer activity against A549 and MCF-7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Manganese Oxide Nanoparticles with Enhanced Capacitive Properties Utilizing Gel Formation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A sol–gel synthesis to prepare size and shape-controlled mesoporous nanostructures of binary (II–VI) metal oxides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Role of Manganese Bromide in Advanced Battery Technologies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging role of manganese bromide (MnBr₂) in enhancing the performance of various battery systems, particularly aqueous and flow batteries. Detailed experimental protocols are provided to facilitate the replication and further development of these technologies in a laboratory setting.
Introduction: The Function of this compound in Battery Systems
Manganese-based battery chemistries, such as those utilizing manganese dioxide (MnO₂), are attractive for large-scale energy storage due to the low cost and abundance of manganese. However, a significant challenge in these systems is the poor reversibility of the Mn²⁺/MnO₂ redox couple. During battery operation, electrochemically inactive manganese species, often referred to as "dead MnO₂," can accumulate, leading to a decline in capacity and overall performance.
This compound has emerged as a key electrolyte additive or component that mitigates this issue. Its primary roles include:
-
Redox Mediator: Bromide ions (Br⁻) act as a redox mediator to facilitate the chemical conversion of inactive MnO₂ back to electrochemically active Mn²⁺ ions during the discharge process. This significantly improves the reversibility of the cathode reaction.
-
Enhanced Kinetics: The presence of bromide ions can alter the solvation shell of Mn²⁺ and other cations in the electrolyte, leading to faster reaction kinetics and improved power density.
-
Improved Cycling Stability: By preventing the accumulation of "dead MnO₂," this compound contributes to longer cycle life and more stable battery performance.
Applications in Battery Technology
The unique properties of this compound make it suitable for several next-generation battery systems:
-
Aqueous Zinc-Manganese Dioxide (Zn-MnO₂) Batteries: The addition of bromide to the electrolyte in these batteries enhances their rechargeability and cycling stability, making them a safer and more cost-effective alternative to some commercial battery technologies. A notable example is a high-performance electrolytic MnO₂-Zn battery utilizing a bromine redox mediator, which exhibits a high discharge voltage of 1.98 V and excellent long-term stability for over 600 cycles.[1]
-
Bromine-Manganese Flow Batteries (BMFB): In this design, a catholyte containing a mixture of Mn²⁺ and Br⁻ is utilized. These flow batteries offer high energy density and long cycle life, making them promising for grid-scale energy storage. Research has demonstrated a BMFB with a high energy efficiency of 76% at a current density of 80 mA cm⁻² and an energy density of 360 Wh L⁻¹.[2]
Quantitative Performance Data
The following tables summarize the reported performance metrics of battery systems utilizing this compound.
Table 1: Performance of a Bromine-Manganese Flow Battery (BMFB)
| Parameter | Value | Conditions |
| Energy Efficiency | 76% | 80 mA cm⁻² current density |
| Energy Density | 360 Wh L⁻¹ | - |
| Cycle Life | >2000 cycles | With silicotungstic acid anode |
Data sourced from a study on a Bromine-Manganese flow battery with a cadmium anode.[2]
Table 2: Performance of an Aqueous MnO₂/Br₂-Zn Battery
| Parameter | Value | Conditions |
| Discharge Voltage | 1.98 V | - |
| Cycling Stability | >600 cycles | - |
Data sourced from a study on an electrolytic MnO₂-Zn battery with a bromine mediator.[1]
Experimental Protocols
Protocol for Preparation of this compound-Containing Electrolyte for a Bromine-Manganese Flow Battery
Materials:
-
Manganese(II) sulfate (B86663) monohydrate (MnSO₄·H₂O)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Sulfuric acid (H₂SO₄, 98%)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
-
Prepare Sulfuric Acid Solution: Slowly add the required volume of concentrated H₂SO₄ to a beaker containing deionized water (while stirring) to achieve the desired final concentration (e.g., 2 M). Caution: Always add acid to water, never the other way around, to avoid a violent exothermic reaction.
-
Dissolve Manganese Sulfate: In a separate beaker, dissolve the calculated mass of MnSO₄·H₂O in the prepared sulfuric acid solution with continuous stirring until the solid is fully dissolved.
-
Add Hydrobromic Acid: Slowly add the required volume of hydrobromic acid to the manganese sulfate solution while stirring.
-
Final Volume Adjustment: Transfer the solution to a volumetric flask and add deionized water to reach the final desired volume.
-
Example Composition for Cyclic Voltammetry: For a 50 mM MnSO₄ + 50 mM HBr + 2 M H₂SO₄ electrolyte, dissolve the appropriate amounts of MnSO₄·H₂O in a 2 M H₂SO₄ solution, followed by the addition of HBr.[2]
-
Example Composition for Full Cell: For a 1 M MnSO₄ + 1 M HBr + 2 M H₂SO₄ catholyte, dissolve the corresponding amounts of reagents following the steps above.[2]
Protocol for Assembly of a Laboratory-Scale Flow Cell
Materials:
-
Graphite (B72142) felt electrodes
-
Nafion membrane (or other suitable ion-exchange membrane)
-
Teflon or other chemically resistant flow frames with serpentine (B99607) flow fields
-
Gaskets
-
End plates with current collectors
-
Peristaltic pumps
-
Tubing
-
Electrolyte reservoirs
Procedure:
-
Electrode Pre-treatment: Cut the graphite felt to the desired dimensions. Pre-treat the electrodes by heating in air or immersing in an acid solution to improve their wettability and activity.
-
Membrane Pre-treatment: Cut the Nafion membrane to a size slightly larger than the electrode active area. Pre-treat the membrane by boiling in deionized water and then soaking in the electrolyte.
-
Cell Assembly: Assemble the flow cell in the following order: end plate, current collector, gasket, graphite felt electrode (anode), flow frame, Nafion membrane, second flow frame, graphite felt electrode (cathode), gasket, current collector, and the other end plate.
-
Tightening: Ensure all components are properly aligned and tighten the end plates evenly to prevent leaks.
-
Connecting the Flow System: Connect the electrolyte reservoirs to the flow cell inlets and outlets using tubing and peristaltic pumps.
Protocol for Electrochemical Characterization
Equipment:
-
Potentiostat/Galvanostat with Electrochemical Impedance Spectroscopy (EIS) capability
-
Computer with control and data analysis software
-
Cell Setup: Use a three-electrode setup with a working electrode (e.g., carbon felt), a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., platinum wire or graphite rod) immersed in the this compound-containing electrolyte.
-
Parameters:
-
Procedure: Perform several cycles until a stable voltammogram is obtained. Analyze the positions and shapes of the redox peaks to understand the electrochemical reactions.
-
Cell Setup: Use a two-electrode configuration (full cell).
-
Parameters:
-
Procedure: Cycle the battery for a desired number of cycles and record the charge and discharge capacities, coulombic efficiency, and energy efficiency.
-
Cell Setup: Use a two-electrode configuration (full cell).
-
Parameters:
-
Frequency Range: Typically from 100 kHz to 10 mHz.
-
AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV).
-
-
Procedure: Perform EIS at different states of charge (SOC) to investigate the internal resistance and charge transfer kinetics of the battery. Analyze the resulting Nyquist plots to model the electrochemical system with an equivalent circuit.
Visualizations
Electrochemical Mechanism of Bromide-Mediated MnO₂ Dissolution
Caption: Bromide-mediated charge and discharge mechanism.
Experimental Workflow for Battery Testing
References
Application Notes and Protocols for the Fabrication of Perovskite Solar Cells Incorporating Manganese Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of divalent manganese (Mn²⁺) ions, via precursors such as manganese bromide (MnBr₂), into perovskite solar cells (PSCs) has emerged as a promising strategy to enhance both the power conversion efficiency (PCE) and long-term stability of these devices. Manganese doping has been shown to effectively passivate defects within the perovskite crystal lattice, particularly at grain boundaries, and can influence crystal growth, leading to improved film morphology.[1][2][3] These application notes provide a detailed protocol for the fabrication of manganese-doped perovskite solar cells, a summary of the expected performance enhancements, and an overview of the underlying mechanisms.
Data Presentation
The inclusion of manganese in perovskite formulations has a demonstrably positive impact on the photovoltaic performance of the resulting solar cells. The following table summarizes the performance metrics of CsPbI₂Br perovskite solar cells with and without manganese doping. While the original study utilized a combination of ZnCl₂ and MnCl₂, the principles of defect passivation and improved crystallinity are analogous to what can be expected with MnBr₂ incorporation.
| Perovskite Composition | Doping | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF (%) |
| CsPbI₂Br | None | 13.01 | 14.21 | 1.24 | 73.64 |
| CsPbI₂Br | 0.125% ZnCl₂-MnCl₂ | 12.62 | 13.60 | 1.27 | 73.00 |
| CsPbI₂Br | 0.25% ZnCl₂-MnCl₂ | 14.15 | 15.66 | 1.23 | 73.37 |
| CsPbI₂Br | 0.50% ZnCl₂-MnCl₂ | 13.74 | 14.86 | 1.21 | 75.97 |
Table 1: Photovoltaic performance of CsPbI₂Br solar cells with varying concentrations of a combined ZnCl₂-MnCl₂ dopant. The optimal performance was achieved at a 0.25% doping concentration, showcasing a significant improvement in PCE and Jsc compared to the undoped device.[1]
Experimental Protocols
This section details the step-by-step methodology for fabricating a perovskite solar cell incorporating this compound. The protocol is based on a typical solution-processing method for inorganic perovskites, with specific modifications for the introduction of the manganese dopant.
Materials and Equipment
-
Substrates: Fluorine-doped tin oxide (FTO) coated glass
-
Perovskite Precursors:
-
Cesium bromide (CsBr)
-
Lead(II) bromide (PbBr₂)
-
Manganese(II) bromide (MnBr₂)
-
-
Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Isopropanol (B130326) (IPA)
-
-
Hole Transport Layer (HTL) Material: Spiro-OMeTAD
-
Electron Transport Layer (ETL) Material: Tin(IV) oxide (SnO₂) nanoparticle solution
-
Metal Contact: Gold (Au) or Silver (Ag)
-
Equipment:
-
Spin coater
-
Hotplate
-
Thermal evaporator
-
Solar simulator
-
Potentiostat/Galvanostat for J-V testing
-
Glovebox with a nitrogen atmosphere
-
Substrate Preparation
-
Clean the FTO glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes to remove any organic residues and improve the wettability of the surface.
Deposition of the Electron Transport Layer (ETL)
-
Deposit a layer of SnO₂ on the FTO substrate. This can be achieved by spin-coating a commercially available SnO₂ nanoparticle solution.
-
Anneal the SnO₂-coated substrates at 150°C for 30 minutes in ambient air.
Perovskite Precursor Solution Preparation (with MnBr₂)
-
Prepare a stock solution of the perovskite precursor by dissolving CsBr and PbBr₂ in DMSO. The molar ratio and concentration should be optimized for the specific perovskite composition being targeted (e.g., for CsPbBr₃, a 1:1 molar ratio of CsBr to PbBr₂ is a common starting point).
-
Prepare a separate stock solution of MnBr₂ in DMSO.
-
To create the manganese-doped perovskite precursor solution, add a specific volume of the MnBr₂ stock solution to the CsPbBr₂ precursor solution to achieve the desired doping concentration (e.g., 0.25 mol%). Stir the final solution at room temperature for at least 2 hours.
Perovskite Film Deposition
-
Transfer the ETL-coated substrates into a nitrogen-filled glovebox.
-
Dispense the manganese-doped perovskite precursor solution onto the substrate.
-
Spin-coat the solution in a two-step process: a low-speed spin (e.g., 1000 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 5000 rpm for 30 seconds) to achieve the desired film thickness.
-
During the high-speed spin, an anti-solvent (such as chlorobenzene) can be dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.
-
Anneal the perovskite film on a hotplate. The annealing temperature and time are critical parameters and should be optimized. A typical starting point for CsPbI₂Br is a multi-step annealing process, for example, an initial low-temperature anneal at 50°C followed by a higher temperature anneal at 160°C.[2]
Deposition of the Hole Transport Layer (HTL)
-
Prepare a solution of Spiro-OMeTAD in chlorobenzene, typically with additives such as 4-tert-butylpyridine (B128874) (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) to improve conductivity and performance.
-
Spin-coat the HTL solution onto the perovskite layer.
-
Allow the film to oxidize in the dark in ambient air with controlled humidity for several hours.
Deposition of the Metal Contact
-
Using a shadow mask to define the electrode area, deposit a layer of gold or silver (typically 80-100 nm thick) onto the HTL via thermal evaporation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the fabrication of a manganese-doped perovskite solar cell.
Mechanism of Performance Enhancement by this compound
Caption: Mechanism of action for this compound in enhancing perovskite solar cell performance.
References
Application Notes and Protocols: Manganese Bromide as a T1 Contrast Agent for Magnetic Resonance Imaging
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Important Note: The use of manganese bromide (MnBr₂) as a contrast agent for Magnetic Resonance Imaging (MRI) is an emerging area of research. The majority of the existing literature on non-chelated manganese contrast agents focuses on manganese chloride (MnCl₂). This document leverages the extensive data available for MnCl₂ to provide detailed application notes and protocols for this compound, based on the principle that the paramagnetic contrast-enhancing properties are primarily dictated by the manganese(II) ion (Mn²⁺). The biological behavior, including cellular uptake and toxicity, is expected to be very similar for both salts. However, researchers should be aware that direct comparative studies are lacking, and these protocols should be considered as a starting point for experimental design.
Manganese(II) ions are paramagnetic and act as effective T1 relaxation shortening agents, leading to positive (bright) contrast in T1-weighted MR images.[1][2] Unlike gadolinium-based contrast agents (GBCAs), manganese is an essential biological element, and the body has natural pathways for its regulation and excretion.[1][3][4] Free manganese ions can enter excitable cells, such as neurons and cardiomyocytes, through voltage-gated calcium channels, making Manganese-Enhanced MRI (MEMRI) a powerful tool for functional and anatomical imaging in preclinical research.[3][5][6]
These application notes provide an overview of the properties of manganese as an MRI contrast agent, protocols for its use in in vitro and in vivo research, and relevant safety considerations.
Physicochemical and Magnetic Properties
The efficacy of an MRI contrast agent is determined by its relaxivity (r₁ and r₂), which is the change in the relaxation rate of water protons per unit concentration of the contrast agent. Manganese(II) possesses five unpaired electrons, making it a highly effective paramagnetic center for T1 shortening.[1][7]
Table 1: Relaxivity of Manganese(II) Ions
| Compound | Magnetic Field Strength | Temperature (°C) | Solvent | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) | Citation |
| MnCl₂ | 20 MHz (~0.47 T) | 37 | Aqueous | 8.0 ± 0.1 | - | [1] |
| MnCl₂ | 40 MHz (~0.94 T) | 40 | Aqueous | 6.0 | - | [1] |
| Mn-DPDP | - | - | Aqueous | 2.8 | 3.7 | [7] |
| MnO Nanocolloids | 3.0 T | - | Suspension | 4.1 ± 0.9 | 18.9 ± 1.1 | [7] |
| Mn-Oleate Nanocolloids | 3.0 T | - | Suspension | 20.4 ± 1.1 | 65.6 ± 0.9 | [7] |
This table primarily features data for MnCl₂ and other manganese compounds due to the lack of specific published relaxivity data for MnBr₂ under comparable conditions.
Mechanism of Action: Cellular Uptake and Transport
The utility of this compound as a functional contrast agent stems from the ability of Mn²⁺ to act as a calcium analog. This allows it to enter active cells through various ion channels and transporters.
References
- 1. Manganese-based MRI contrast agents: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. diagnosticimaging.com [diagnosticimaging.com]
- 5. MRI contrast agent - Wikipedia [en.wikipedia.org]
- 6. In vivo detection of excitotoxicity by manganese-enhanced MRI: comparison with physiological stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting an old friend: manganese-based MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Manganese Bromide Solutions for Research Applications
Abstract
This document provides detailed application notes and protocols for the preparation and use of manganese (II) bromide (MnBr₂) solutions in a research and drug development setting. It includes comprehensive safety and handling procedures, protocols for preparing stock and working solutions, and an example of an experimental workflow for investigating the effects of manganese on cellular signaling pathways. All quantitative data is summarized in tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
Manganese (II) bromide is an inorganic compound that serves as a valuable tool in various scientific disciplines. In biomedical research and drug discovery, it is utilized as a source of manganese ions (Mn²⁺) to study enzyme kinetics, cellular signaling, and neurotoxicity.[1] Manganese is an essential trace element, but at high concentrations, it can be toxic, making the accurate preparation and handling of manganese solutions critical for reproducible and reliable experimental outcomes.[2][3]
Physicochemical Properties and Safety Information
Manganese (II) bromide is available in both anhydrous (MnBr₂) and hydrated forms (e.g., tetrahydrate, MnBr₂·4H₂O). The hydrated form is more commonly used for preparing aqueous solutions due to its ready solubility in water.[2]
Table 1: Physicochemical Properties of Manganese (II) Bromide
| Property | Anhydrous (MnBr₂) | Tetrahydrate (MnBr₂·4H₂O) |
| Molecular Weight | 214.75 g/mol | 286.81 g/mol |
| Appearance | Pink crystalline solid | Pale red or pink crystalline powder |
| Solubility | Highly soluble in water and alcohol | Highly soluble in water |
| Melting Point | 698 °C | 64.3 °C (decomposes) |
| Density | 4.385 g/cm³ | Not specified |
Safety and Handling
Manganese (II) bromide is classified as harmful if swallowed, in contact with skin, or if inhaled. It is essential to adhere to the following safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling manganese bromide powder and solutions.[4]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the powder form to avoid inhalation of dust.[5]
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] It is hygroscopic, so keep the container tightly sealed.[2]
-
Disposal: Dispose of this compound waste according to local, state, and federal regulations.
Table 2: Hazard Information for Manganese (II) Bromide
| Hazard | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Hygroscopic | Absorbs moisture from the air.[2] | Store in a tightly closed container in a dry and well-ventilated place.[2] |
Protocols for Solution Preparation
The following protocols describe the preparation of stock and working solutions of manganese (II) bromide for use in typical laboratory settings.
Protocol for Preparing a 1 M Manganese (II) Bromide Stock Solution
This protocol is for the preparation of a 1 M stock solution from manganese (II) bromide tetrahydrate (MnBr₂·4H₂O).
Materials:
-
Manganese (II) bromide tetrahydrate (MnBr₂·4H₂O, MW: 286.81 g/mol )
-
Deionized or distilled water
-
Volumetric flask (appropriate volume, e.g., 100 mL)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Magnetic stirrer and stir bar (optional)
-
Personal Protective Equipment (PPE)
Procedure:
-
Calculation: To prepare 100 mL of a 1 M solution, you will need:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
-
Mass (g) = 1 mol/L × 0.1 L × 286.81 g/mol = 28.681 g
-
-
Weighing: In a chemical fume hood, carefully weigh out 28.681 g of manganese (II) bromide tetrahydrate using an analytical balance.
-
Dissolving:
-
Add approximately 70-80 mL of deionized water to the volumetric flask.
-
Carefully transfer the weighed MnBr₂·4H₂O to the flask.
-
If using a magnetic stirrer, add the stir bar to the flask and place it on the stir plate. Stir until the solid is completely dissolved. Alternatively, swirl the flask gently to dissolve the solid.
-
-
Final Volume Adjustment: Once the solid is fully dissolved, add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a clearly labeled storage bottle and store it at room temperature.
Protocol for Preparing Working Solutions for Cell Culture Experiments
This protocol describes the preparation of a working solution of this compound for treating cells in culture, for example, to study its effect on signaling pathways.
Materials:
-
1 M Manganese (II) Bromide stock solution
-
Sterile cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette aid
-
Sterile conical tubes
Procedure:
-
Calculation for a 1 mM Working Solution: To prepare 10 mL of a 1 mM working solution from a 1 M stock solution, use the dilution formula M₁V₁ = M₂V₂:
-
(1 M) × V₁ = (0.001 M) × (10 mL)
-
V₁ = 0.01 mL = 10 µL
-
-
Dilution:
-
In a sterile conical tube, add 9.99 mL of sterile cell culture medium.
-
Aseptically add 10 µL of the 1 M MnBr₂ stock solution to the medium.
-
-
Mixing: Gently vortex or pipette up and down to ensure the solution is well-mixed.
-
Application: The 1 mM working solution is ready to be further diluted to the final desired concentrations for treating cells.
Application: Investigating the Effect of Manganese on the MAPK Signaling Pathway
Manganese has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.[6][7] The following is an experimental workflow to investigate the effect of this compound on the phosphorylation of key proteins in the MAPK pathway using Western blot analysis.
Experimental Workflow
Detailed Experimental Protocol
This protocol is adapted from established methodologies for Western blot analysis of MAPK pathway modulation.[5]
1. Cell Culture and Treatment:
-
Seed the desired cell line (e.g., neuronal cells) in 6-well plates and culture until they reach 70-80% confluency.[8]
-
Prepare working solutions of MnBr₂ in sterile cell culture medium at various concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM).[4]
-
Treat the cells with the different concentrations of MnBr₂ for a predetermined time (e.g., 1, 4, or 24 hours). Include an untreated control.[4]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[5]
4. Immunoblotting and Detection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[5]
-
Incubate the membrane with primary antibodies specific for phosphorylated and total forms of MAPK proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38) overnight at 4°C.[5]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the corresponding total protein.
Table 3: Example Reagents for Western Blot Analysis of MAPK Pathway
| Reagent | Purpose | Typical Concentration/Dilution |
| MnBr₂ Working Solutions | Cell Treatment | 10 µM - 250 µM |
| Primary Antibodies (p-ERK, ERK, etc.) | Target Protein Detection | 1:1000 |
| HRP-conjugated Secondary Antibody | Signal Amplification | 1:2000 - 1:5000 |
| Blocking Buffer (5% non-fat milk in TBST) | Reduce Non-specific Binding | N/A |
Manganese and Cellular Signaling Pathways
Manganese ions can influence several key signaling pathways within the cell. The MAPK and PI3K/Akt pathways are two prominent examples that are often studied in the context of manganese-induced neurotoxicity.[6][9]
Conclusion
The accurate preparation of manganese (II) bromide solutions is fundamental for conducting reliable and reproducible research. This document provides the necessary protocols and safety information for handling this compound in a laboratory setting. The provided experimental workflow and signaling pathway diagrams offer a framework for investigating the biological effects of manganese, particularly in the context of cell signaling and drug development. Researchers should always adhere to institutional safety guidelines and best practices when working with chemical reagents.
References
- 1. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. In Vitro Manganese Exposure Disrupts MAPK Signaling Pathways in Striatal and Hippocampal Slices from Immature Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Manganese modulation of MAPK pathways: effects on upstream mitogen activated protein kinase kinases (MKKs) and mitogen activated kinase phosphatase-1 (MKP-1) in microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biomedres.us [biomedres.us]
- 7. Manganese modulation of MAPK pathways: effects on upstream mitogen activated protein kinase kinases and mitogen activated kinase phosphatase-1 in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Acute Manganese Exposure Modifies the Translation Machinery via PI3K/Akt Signaling in Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Manganese Bromide in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese, an essential trace element, plays a critical role as a cofactor in a myriad of enzymatic reactions vital for cellular function. While magnesium is the more common divalent cation in many biological processes, manganese can often substitute for it, sometimes with profound effects on enzyme activity, substrate specificity, and fidelity. Manganese bromide (MnBr₂) serves as a source of Mn²⁺ ions in vitro and is a valuable tool for researchers studying enzyme kinetics, reaction mechanisms, and for those developing novel therapeutic agents that target specific enzymes.
These application notes provide an overview of the use of this compound in enzymatic reactions, with a focus on protein kinases and DNA polymerases. Detailed protocols and quantitative data are presented to guide researchers in their experimental design.
General Considerations for Using this compound
When substituting or supplementing magnesium chloride (MgCl₂) with this compound in an enzymatic assay, several factors should be considered:
-
Enzyme Specificity: Not all enzymes that utilize divalent cations can effectively use Mn²⁺. Preliminary experiments are crucial to determine if the enzyme of interest is active in the presence of manganese.
-
Optimal Concentration: The optimal concentration of Mn²⁺ can differ significantly from that of Mg²⁺ and varies between enzymes. A concentration gradient experiment is recommended to determine the optimal MnBr₂ concentration for each specific enzyme.
-
Anion Effects: While the cation (Mn²⁺) is the primary effector, the bromide anion (Br⁻) could potentially influence the reaction, although this is less common compared to the effect of the cation. If unexpected results are observed, consider comparing the effects of MnBr₂ with other manganese salts like manganese chloride (MnCl₂) or manganese sulfate (B86663) (MnSO₄).
-
Redox Activity: Manganese can exist in multiple oxidation states. While Mn²⁺ is the most common form in biological systems, be mindful of potential redox reactions in your assay buffer, especially over long incubation periods.
-
Enzyme Fidelity: For enzymes like DNA polymerases, substituting Mg²⁺ with Mn²⁺ has been shown to decrease the fidelity of DNA synthesis.[1] This property can be exploited for certain applications like random mutagenesis.
Application 1: Protein Kinase Assays
Protein kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, playing a central role in signal transduction pathways. The activity of many protein kinases is dependent on the presence of a divalent cation.
Quantitative Data: Comparison of Divalent Cation Effects on Kinase Activity
While specific data for this compound is limited in readily available literature, studies comparing the effects of Mn²⁺ and Mg²⁺ on kinase activity provide valuable insights. The following table summarizes representative data on how the choice of divalent cation can affect kinase kinetics.
| Kinase | Substrate | Divalent Cation | Apparent Km (ATP) (µM) | Vmax (relative activity) | Reference |
| PKA (catalytic subunit) | Kemptide | Mg²⁺ | 10 | 100% | [2] |
| Mn²⁺ | 5 | ~80% | [2] | ||
| CDK4 | GST-pRb | Mg²⁺ | 50 | 100% | [3] |
| Mn²⁺ | 25 | ~120% | [3] |
Note: This data is illustrative and may not be directly transferable to all kinases or experimental conditions. It is essential to determine these parameters empirically for your specific system.
Experimental Protocol: In Vitro Kinase Assay with this compound
This protocol provides a general framework for an in vitro kinase assay using a luminescence-based method to detect ADP production. This protocol is adapted from commercially available kinase assay kits and can be modified for use with this compound.[4]
Materials:
-
Purified Kinase
-
Kinase Substrate (peptide or protein)
-
Adenosine 5'-triphosphate (ATP)
-
This compound (MnBr₂) solution (e.g., 1 M stock)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM NaCl, 1 mM DTT, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a 10X Kinase Reaction Buffer containing all components except ATP and MnBr₂.
-
Prepare a stock solution of ATP in nuclease-free water.
-
Prepare a range of MnBr₂ concentrations to determine the optimal concentration (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM final concentration).
-
Prepare the kinase and substrate at the desired concentrations in the Kinase Assay Buffer.
-
-
Kinase Reaction Setup (25 µL total volume):
-
Add 2.5 µL of 10X Kinase Reaction Buffer to each well.
-
Add 5 µL of the substrate solution.
-
Add 2.5 µL of the appropriate MnBr₂ dilution (or water for a no-manganese control).
-
Add 5 µL of the purified kinase.
-
To initiate the reaction, add 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase, if known.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
ADP Detection:
-
Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit. This typically involves:
-
Adding 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Adding 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Plot the luminescence signal against the MnBr₂ concentration to determine the optimal concentration.
-
For inhibitor studies, perform the assay at the optimal MnBr₂ concentration with varying concentrations of the inhibitor. Calculate IC₅₀ values using appropriate software.
-
Experimental Workflow for Kinase Assay Optimization with MnBr₂
Caption: Workflow for optimizing MnBr₂ concentration in a kinase assay.
Application 2: DNA Polymerase Assays
DNA polymerases catalyze the synthesis of DNA molecules from deoxyribonucleotides. The fidelity and processivity of these enzymes are highly dependent on the divalent cation cofactor.
Quantitative Data: Comparison of Divalent Cation Effects on DNA Polymerase Activity
The substitution of Mg²⁺ with Mn²⁺ can significantly impact the catalytic efficiency and fidelity of DNA polymerases.
| DNA Polymerase | Divalent Cation | Reaction Energy (kcal/mol) | Activation Energy Barrier (kcal/mol) | Fidelity | Reference |
| Human DNA Polymerase γ | Mg²⁺ | -1.61 | Higher | High | [5] |
| Mn²⁺ | -3.65 | Lower | Lower | [5] | |
| Human DNA Polymerase λ | Mg²⁺ | - | - | - | [6] |
| Mn²⁺ | - | - | - | [6] |
Note: The data for DNA Polymerase γ is from a computational study. The preference of DNA Polymerase λ for Mn²⁺ is well-established experimentally. This table highlights the trade-off between catalytic efficiency and fidelity that is often observed with manganese.
Experimental Protocol: DNA Polymerase Assay with this compound
This protocol describes a basic method for measuring DNA polymerase activity using a fluorescent DNA intercalating dye.
Materials:
-
Purified DNA Polymerase
-
DNA Template/Primer (e.g., singly primed M13 DNA)
-
Deoxynucleotide Triphosphates (dNTPs) mix
-
This compound (MnBr₂) solution
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Fluorescent DNA dye (e.g., PicoGreen™ or SYBR™ Green I)
-
Black, opaque 96-well plates
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10X Reaction Buffer.
-
Prepare a stock solution of dNTPs.
-
Prepare a range of MnBr₂ concentrations for optimization.
-
Anneal the primer to the DNA template.
-
Dilute the fluorescent DNA dye according to the manufacturer's instructions.
-
-
DNA Polymerase Reaction Setup (50 µL total volume):
-
Add 5 µL of 10X Reaction Buffer to each well.
-
Add 5 µL of the annealed template/primer.
-
Add 5 µL of the dNTP mix.
-
Add 5 µL of the appropriate MnBr₂ dilution.
-
Add 20 µL of nuclease-free water.
-
To initiate the reaction, add 10 µL of the purified DNA polymerase.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the DNA polymerase (e.g., 37°C for mesophilic enzymes, higher for thermostable enzymes) for a set time (e.g., 15-60 minutes).
-
-
Signal Detection:
-
Add 50 µL of the diluted fluorescent DNA dye to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the chosen dye.
-
-
Data Analysis:
-
Subtract the background fluorescence (no polymerase control).
-
Plot the fluorescence signal against the MnBr₂ concentration to determine the optimal concentration.
-
Experimental Workflow for DNA Polymerase Assay
Caption: General workflow for a DNA polymerase activity assay.
Signaling Pathways Involving Manganese-Activated Enzymes
Manganese ions can influence major signaling pathways by activating key kinases. Understanding these pathways is crucial for drug development professionals targeting these cascades.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Akt (also known as Protein Kinase B) is a key kinase in this pathway, and its activity can be modulated by divalent cations.
Caption: The PI3K/Akt signaling pathway with Akt as a Mn²⁺-sensitive kinase.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is another critical pathway involved in cell proliferation, differentiation, and stress responses. Several kinases within this pathway are dependent on divalent cations.
References
- 1. For the Better or for the Worse? The Effect of Manganese on the Activity of Eukaryotic DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Human DNA polymerase lambda diverged in evolution from DNA polymerase beta toward specific Mn(++) dependence: a kinetic and thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Manganese Bromide and its Derivatives in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
The use of earth-abundant and low-toxicity manganese has emerged as a powerful and sustainable alternative to precious metal catalysts in the synthesis of complex bioactive molecules. Manganese bromide (MnBr₂) and its derivatives, particularly manganese(I) carbonyl complexes like MnBr(CO)₅, are versatile catalysts and precursors for a range of transformations critical to drug discovery and development. These reagents facilitate reactions such as C-H functionalization, enabling the late-stage modification of drug candidates and peptides, which is a highly valuable strategy for optimizing pharmacological properties.
This document provides detailed application notes and protocols for two key applications of manganese-catalyzed reactions in the synthesis of bioactive compounds: the late-stage C-H azidation of drug molecules and the C-H hydroarylation of tryptophan-containing peptides.
Application Note 1: Manganese-Catalyzed Late-Stage Aliphatic C-H Azidation of Bioactive Molecules
The introduction of an azide (B81097) group into a bioactive molecule provides a versatile chemical handle for further modifications, such as "click" chemistry, bioconjugation, and the synthesis of amines and other nitrogen-containing heterocycles. Manganese catalysis offers a method for the direct azidation of aliphatic C-H bonds, a challenging transformation, under mild conditions. This approach has been successfully applied to complex drug molecules, including the anticonvulsant pregabalin (B1679071) and the Alzheimer's disease drug memantine.[1][2]
Experimental Protocol: General Procedure for Manganese-Catalyzed C-H Azidation
This protocol is a representative example based on published procedures for the late-stage functionalization of bioactive molecules.[1][3]
Materials:
-
Bioactive substrate (e.g., Pregabalin analogue, Memantine analogue)
-
Manganese(III)-salen catalyst or other suitable manganese complex
-
Sodium azide (NaN₃)
-
A stoichiometric oxidant (e.g., Iodosylbenzene (PhIO))
-
Solvent (e.g., Methyl acetate)
-
Deionized water
Procedure:
-
To a reaction vial, add the bioactive substrate (1.0 equiv., e.g., 0.2 mmol).
-
Add the manganese catalyst (e.g., 1.5 mol%).
-
Add the oxidant (e.g., PhIO, 2.0 equiv.).
-
Add the solvent (e.g., Methyl acetate (B1210297), to achieve a 0.1 M concentration).
-
Prepare an aqueous solution of sodium azide (e.g., 5.0 M).
-
Add the aqueous sodium azide solution to the reaction mixture (e.g., 5.0 equiv.).
-
Stir the reaction mixture vigorously at room temperature. The reaction can typically be performed under an air atmosphere.[3]
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired azidated molecule.
Data Presentation: Substrate Scope of Late-Stage C-H Azidation
The following table summarizes the results for the manganese-catalyzed azidation of various bioactive molecules and related structures, demonstrating the broad applicability of this method.
| Entry | Substrate | Catalyst (mol%) | Oxidant | Azide Source | Solvent | Product | Yield (%) | Reference |
| 1 | Pregabalin analogue | Mn(salen) (1.5) | PhIO | aq. NaN₃ | Methyl Acetate | Azido-pregabalin analogue | 55 | [1] |
| 2 | N-protected Memantine | MnF₂ (2.5) | - | NaN₃ | MeCN/H₂O | Azido-memantine derivative | 74 | [1] |
| 3 | Ibuprofen methyl ester | MnF₂ (10) | - | NaN₃ | MeCN/H₂O | Azido-ibuprofen methyl ester | 65 | [1] |
| 4 | Loxoprofen methyl ester | MnF₂ (10) | - | NaN₃ | MeCN/H₂O | Azido-loxoprofen methyl ester | 61 | [1] |
| 5 | OBz-substituted Artemisinin | Mn(salen) (1.5) | PhIO | aq. NaN₃ | Methyl Acetate | N₃-Artemisinin derivative | 51 | [1] |
Note: The azidation of N-protected Memantine, Ibuprofen methyl ester, and Loxoprofen methyl ester was performed using an electrophotocatalytic system.[1][2]
Workflow and Mechanism
The following diagram illustrates a generalized workflow for the late-stage C-H azidation of a bioactive molecule.
Caption: Generalized experimental workflow for manganese-catalyzed C-H azidation.
A plausible reaction mechanism involves the oxidation of the Mn(III) catalyst to a high-valent oxo-manganese(V)-azide complex. This species then abstracts a hydrogen atom from the substrate to generate an alkyl radical, which is subsequently trapped to form the C-N₃ bond.[1]
Application Note 2: Manganese(I)-Catalyzed C-H Hydroarylation for Peptide Synthesis and Modification
The modification of peptides and the synthesis of peptide-drug conjugates are essential in modern drug discovery. Manganese(I) catalysis, often employing MnBr(CO)₅, provides a robust and racemization-free method for the C-2 alkenylation of tryptophan residues within peptides.[4] This C-H hydroarylation reaction allows for the "stitching" of peptidic fragments and the introduction of various functionalities, including fluorescent labels and other bioactive motifs.[5][6][7]
Experimental Protocol: General Procedure for C-H Hydroarylation on Peptides
This protocol is a representative example based on the published procedure by Ackermann and coworkers for the synthesis of di- and tripeptides.[5]
Materials:
-
Tryptophan-containing peptide with a 2-pyridyl directing group (1.0 equiv.)
-
Propiolate or other alkyne (1.5 equiv.)
-
Pentacarbonylmanganese(I) bromide (MnBr(CO)₅) (10 mol%)
-
Sodium acetate (NaOAc) (30 mol%)
-
1,4-Dioxane (B91453) (anhydrous)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Nitrogen), add the tryptophan-containing peptide (1.0 equiv., e.g., 0.15 mmol).
-
Add sodium acetate (30 mol%).
-
Add pentacarbonylmanganese(I) bromide (10 mol%).
-
Add anhydrous 1,4-dioxane to achieve a concentration of 0.25 M.
-
Add the alkyne coupling partner (1.5 equiv.).
-
Seal the tube and stir the suspension at 100 °C for 16 hours.
-
After cooling to room temperature, add dichloromethane (B109758) (CH₂Cl₂) and concentrate the mixture in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired functionalized peptide.
Data Presentation: Substrate Scope of Manganese(I)-Catalyzed Peptide Ligation
The following table showcases the versatility of the manganese(I)-catalyzed C-H hydroarylation for the synthesis of various di- and tripeptides.
| Entry | Peptide Substrate (1) | Alkyne Substrate (2) | Product | Yield (%) | Reference |
| 1 | Py-Trp-OMe | Ethyl propiolate | Py-Trp(alkenyl-CO₂Et)-OMe | 95 | [5] |
| 2 | Py-Trp-Gly-OMe | Ethyl propiolate | Py-Trp(alkenyl-CO₂Et)-Gly-OMe | 92 | [5] |
| 3 | Py-Trp-Ala-OMe | Ethyl propiolate | Py-Trp(alkenyl-CO₂Et)-Ala-OMe | 90 | [5] |
| 4 | Py-Trp-Val-OMe | Ethyl propiolate | Py-Trp(alkenyl-CO₂Et)-Val-OMe | 91 | [5] |
| 5 | Py-Trp-Met-OMe | Ethyl propiolate | Py-Trp(alkenyl-CO₂Et)-Met-OMe | 88 | [5] |
| 6 | Py-Trp-Ser(tBu)-OMe | Ethyl propiolate | Py-Trp(alkenyl-CO₂Et)-Ser(tBu)-OMe | 94 | [5] |
Py = 2-pyridyl directing group.
Workflow and Mechanism
The following diagram illustrates the key steps in the proposed catalytic cycle for the manganese(I)-catalyzed C-H hydroarylation of tryptophan.
References
- 1. Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs [beilstein-journals.org]
- 3. Manganese-catalyzed late-stage aliphatic C-H azidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Labeling of Peptides with o‐Carboranes via Manganese(I)‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-stage stitching enabled by manganese-catalyzed C─H activation: Peptide ligation and access to cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Manganese-Catalyzed C-H Alkynylation: Expedient Peptide Synthesis and Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic Mechanism of Manganese Bromide in C-H Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the catalytic use of manganese bromide complexes in C-H activation, a powerful and increasingly utilized strategy in organic synthesis. The use of earth-abundant and less toxic manganese offers a sustainable alternative to precious metal catalysts. This document outlines the catalytic mechanisms and provides detailed experimental protocols for key C-H functionalization reactions, including alkylation, allylation, and alkenylation, facilitated by this compound catalysts.
MnBr₂-Catalyzed C(sp²)-H Alkylation of Indolines and Arenes
The direct alkylation of C(sp²)-H bonds using simple manganese salts represents a significant advancement in C-H functionalization. This protocol, which avoids the need for Grignard reagents, employs the inexpensive and readily available MnBr₂ as a catalyst. The reaction demonstrates broad functional group tolerance and proceeds via a proposed single-electron transfer (SET) pathway.[1][2][3]
Quantitative Data: Substrate Scope and Yields
The following table summarizes the scope of the MnBr₂-catalyzed C-H alkylation of various indolines and arenes with unactivated alkyl bromides. The data is compiled from reported literature and showcases the versatility of this method.
| Entry | Substrate | Alkyl Bromide | Product | Yield (%) |
| 1 | N-Piv-indoline | 1-bromopentane | N-Piv-7-pentylindoline | 85 |
| 2 | N-Piv-indoline | 1-bromohexane | N-Piv-7-hexylindoline | 82 |
| 3 | N-Piv-indoline | 1-bromocyclohexylmethane | N-Piv-7-(cyclohexylmethyl)indoline | 75 |
| 4 | N-Piv-carbazole | 1-bromopentane | N-Piv-1-pentylcarbazole | 78 |
| 5 | 2-phenylpyridine (B120327) | 1-bromopentane | 2-(2-pentylphenyl)pyridine | 80 |
| 6 | 2-phenylpyridine | 1-bromo-3-phenylpropane | 2-(2-(3-phenylpropyl)phenyl)pyridine | 72 |
Experimental Protocol: General Procedure for MnBr₂-Catalyzed C-H Alkylation
Materials:
-
Substrate (e.g., N-Piv-indoline, 0.5 mmol)
-
Alkyl bromide (1.0 mmol, 2.0 equiv)
-
MnBr₂ (5.0 mol%, 0.025 mmol)
-
LiHMDS (1.0 M in THF, 1.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (B91453) (2.0 mL)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the substrate (0.5 mmol) and MnBr₂ (0.025 mmol).
-
Add anhydrous 1,4-dioxane (2.0 mL) to the tube.
-
Add the alkyl bromide (1.0 mmol) to the reaction mixture.
-
Slowly add LiHMDS solution (1.0 mL, 1.0 M in THF) to the mixture at room temperature.
-
Seal the Schlenk tube and heat the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution (5 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired alkylated product.
Proposed Catalytic Mechanism
The proposed mechanism for the MnBr₂-catalyzed C-H alkylation involves a single-electron transfer (SET) pathway. The catalytic cycle is initiated by the deprotonation of the substrate by LiHMDS, followed by coordination to the Mn(II) center. A subsequent C-H metalation step forms a manganacycle intermediate. Oxidative addition of the alkyl bromide to the manganese center, followed by reductive elimination, furnishes the alkylated product and regenerates the active manganese catalyst.
Caption: Proposed catalytic cycle for MnBr₂-catalyzed C-H alkylation.
MnBr(CO)₅-Catalyzed C-H Allylation
Pentacarbonylmanganese(I) bromide is a versatile catalyst for the C-H allylation of arenes and heterocycles.[4] This reaction often employs a directing group, such as an imine or a pyridyl group, to achieve high regioselectivity. The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups.
Quantitative Data: Substrate Scope and Yields
The following table presents the substrate scope for the MnBr(CO)₅-catalyzed C-H allylation of imines with allylic carbonates.
| Entry | Imine Substrate | Allylic Carbonate | Product | Yield (%) |
| 1 | N-(1-phenylethylidene)aniline | Methyl allyl carbonate | 2-(1-phenylvinyl)aniline | 92 |
| 2 | N-(1-(4-methoxyphenyl)ethylidene)aniline | Methyl allyl carbonate | 2-(1-(4-methoxyphenyl)vinyl)aniline | 88 |
| 3 | N-(1-(4-fluorophenyl)ethylidene)aniline | Methyl allyl carbonate | 2-(1-(4-fluorophenyl)vinyl)aniline | 95 |
| 4 | N-(1-phenylethylidene)aniline | Methyl cinnamyl carbonate | 2-(1,3-diphenylallyl)aniline | 75 (E/Z > 20:1) |
| 5 | N-(1-(thiophen-2-yl)ethylidene)aniline | Methyl allyl carbonate | 2-(1-(thiophen-2-yl)vinyl)aniline | 85 |
Experimental Protocol: General Procedure for MnBr(CO)₅-Catalyzed C-H Allylation
Materials:
-
Imine substrate (0.5 mmol)
-
Allylic carbonate (0.75 mmol, 1.5 equiv)
-
MnBr(CO)₅ (10 mol%, 0.05 mmol)
-
Sodium acetate (NaOAc, 20 mol%, 0.1 mmol)
-
Anhydrous diethyl ether (Et₂O, 1.0 mL)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
In a glovebox, add the imine substrate (0.5 mmol), MnBr(CO)₅ (0.05 mmol), and NaOAc (0.1 mmol) to a Schlenk tube.
-
Add anhydrous Et₂O (1.0 mL) followed by the allylic carbonate (0.75 mmol).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture at 90 °C for 10 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the allylated product.
Proposed Catalytic Mechanism
The catalytic cycle is thought to commence with a base-assisted cyclometalation of the imine substrate with the Mn(I) catalyst, forming a five-membered manganacycle.[4] This intermediate then undergoes a migratory insertion of the allylic carbonate. Subsequent β-hydride elimination releases the allylated product and regenerates the active manganese species.[4]
Caption: Proposed catalytic cycle for MnBr(CO)₅-catalyzed C-H allylation.
MnBr(CO)₅-Catalyzed C-H Alkenylation of Arenes
The direct alkenylation of aromatic C-H bonds with terminal alkynes is a highly atom-economical transformation. The use of MnBr(CO)₅ as a catalyst, often in the presence of an amine base, provides a straightforward route to E-configured olefins with high regio- and stereoselectivity.[5][6]
Quantitative Data: Substrate Scope and Yields
The table below illustrates the scope of the MnBr(CO)₅-catalyzed C-H alkenylation of 2-phenylpyridine with various terminal alkynes.
| Entry | 2-Phenylpyridine Derivative | Terminal Alkyne | Product | Yield (%) |
| 1 | 2-phenylpyridine | Phenylacetylene | 2-(2-(2-phenylvinyl)phenyl)pyridine | 95 |
| 2 | 2-phenylpyridine | 1-hexyne | 2-(2-(hex-1-en-1-yl)phenyl)pyridine | 88 |
| 3 | 2-(p-tolyl)pyridine | Phenylacetylene | 2-(4-methyl-2-(2-phenylvinyl)phenyl)pyridine | 92 |
| 4 | 2-(4-fluorophenyl)pyridine | Phenylacetylene | 2-(4-fluoro-2-(2-phenylvinyl)phenyl)pyridine | 96 |
| 5 | 2-phenylpyridine | 3,3-dimethyl-1-butyne | 2-(2-(3,3-dimethylbut-1-en-1-yl)phenyl)pyridine | 85 |
Experimental Protocol: General Procedure for MnBr(CO)₅-Catalyzed C-H Alkenylation
Materials:
-
Aromatic substrate (e.g., 2-phenylpyridine, 0.5 mmol)
-
Terminal alkyne (0.6 mmol, 1.2 equiv)
-
MnBr(CO)₅ (10 mol%, 0.05 mmol)
-
Dicyclohexylamine (B1670486) (Cy₂NH, 20 mol%, 0.1 mmol)
-
Anhydrous toluene (B28343) (2.0 mL)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
Add the aromatic substrate (0.5 mmol), MnBr(CO)₅ (0.05 mmol), and dicyclohexylamine (0.1 mmol) to an oven-dried Schlenk tube under an argon atmosphere.
-
Add anhydrous toluene (2.0 mL) and the terminal alkyne (0.6 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture at 100 °C for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the alkenylated product.
Proposed Catalytic Mechanism
The reaction is initiated by a base-assisted C-H activation step, forming a five-membered manganacycle.[5][6] The alkyne then coordinates to the manganese center and undergoes migratory insertion into the Mn-C bond, forming a seven-membered manganacycle.[4] Subsequent protonolysis or a ligand-to-ligand hydrogen transfer step releases the alkenylated product and regenerates the catalytically active species.[5][6]
Caption: Proposed catalytic cycle for MnBr(CO)₅-catalyzed C-H alkenylation.
References
- 1. Manganese-Catalyzed C(sp2 )-H Alkylation of Indolines and Arenes with Unactivated Alkyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. MnBr2-catalyzed direct and site-selective alkylation of indoles and benzo[h]quinoline | CSIR-NCL Library, Pune [library.ncl.res.in]
- 4. DSpace [cora.ucc.ie]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mn-catalyzed aromatic C-H alkenylation with terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Manganese Bromide in the Synthesis of Green Light-Emitting Diodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese (II)-based halide complexes, particularly manganese bromides, have emerged as a promising class of materials for next-generation green light-emitting diodes (LEDs). These materials offer several advantages over traditional rare-earth element-based phosphors and lead-halide perovskites, including low cost, low toxicity, and high photoluminescence quantum yields (PLQY). The vibrant green emission originates from the spin-forbidden 4T1(G) → 6A1(S) d-d transition within the tetrahedrally coordinated [MnBr4]2- centers. The emission properties are highly tunable and sensitive to the local coordination environment of the Mn2+ ion, which can be influenced by the choice of organic or inorganic cations in the crystal lattice.
This document provides detailed application notes and experimental protocols for the synthesis of various green-emissive manganese bromide compounds and the fabrication of corresponding LED devices.
Data Presentation
The following tables summarize the key performance metrics of various this compound-based green light-emitting materials and devices reported in the literature.
Table 1: Photoluminescence Properties of Green Emissive this compound Compounds
| Compound | Synthesis Method | Emission Peak (nm) | PLQY (%) | FWHM (nm) | Lifetime (µs) |
| (TBA)2MnBr4 | Solution Growth | 518 | 85 | ~50 | 267 |
| (Ph4P)2[MnBr4] | Solution Process | ~525 | High | - | - |
| Cs3MnBr5 | Sonication | 522 | 82 | - | 236 |
| [(H2C=CHCH2)(C6H5)3P]2MnBr4 | Not Specified | 516 | - | - | 441 |
| (R-PEA)2MnBr4 | Mechanochemical | 526 | 91.3 | 52 | - |
| (S-PEA)2MnBr4 | Mechanochemical | 526 | 98.6 | 52 | - |
| (TMPEA)2MnBr4 | One-Step Solution | 521 | 83.18 | 48 | 372 |
| (C13H25N)2[MnBr4] | Slow Evaporation | 512 | 63.8 | - | - |
Table 2: Electroluminescence Performance of Green LEDs Based on this compound Emitters
| Emissive Material | Device Structure | Peak EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) |
| (Ph4P)2[MnBr4] (doped) | ITO/PEDOT:PSS/TCTA: (Ph4P)2[MnBr4]/TPBi/LiF/Al | 9.6 | 32.0 | 26.8 |
| [(H2C=CHCH2)(C6H5)3P]2MnBr4 | Not Specified | 7.12 | 24.71 | 20.61 |
| (TBA)2MnBr4 (down-converted) | 365 nm UV Chip + (TBA)2MnBr4 Phosphor | - | - | - |
Experimental Protocols
Protocol 1: Synthesis of (TBA)2MnBr4 Single Crystals via Slow Evaporation
This protocol describes the synthesis of tetrabutylammonium (B224687) this compound, a compound known for its high PLQY.
Materials:
-
Manganese (II) bromide (MnBr2), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Ethanol (B145695), absolute
Procedure:
-
Dissolve MnBr2 (1 mmol) and TBAB (2 mmol) in a minimal amount of absolute ethanol. A typical starting point is 10 mL of ethanol.
-
To the solution, add a few drops of 48% HBr to ensure an acidic environment and prevent the formation of manganese oxides/hydroxides.
-
Stir the solution at room temperature for 1 hour to ensure complete dissolution and mixing of the precursors.
-
Loosely cover the beaker or vial with parafilm and poke a few small holes to allow for slow evaporation of the solvent.
-
Place the container in a dark, vibration-free environment at room temperature.
-
Green single crystals of (TBA)2MnBr4 will form over a period of several days to a week.
-
Once crystals of a suitable size have formed, carefully decant the mother liquor.
-
Wash the crystals sparingly with a small amount of cold ethanol to remove any residual impurities.
-
Dry the crystals under vacuum for several hours.
Protocol 2: Mechanochemical Synthesis of (R/S-PEA)2MnBr4
This solvent-free method is rapid and can produce materials with high PLQY.
Materials:
-
(R)-(+)-1-phenylethylammonium bromide (R-PEABr) or (S)-(-)-1-phenylethylammonium bromide (S-PEABr)
-
Manganese (II) bromide (MnBr2), anhydrous
-
Zirconium oxide (ZrO2) milling balls
-
Planetary ball mill
Procedure:
-
In a glovebox or a dry environment, place R-PEABr (2 mmol) and anhydrous MnBr2 (1 mmol) into a ZrO2 milling jar.
-
Add ZrO2 milling balls to the jar. The ball-to-powder mass ratio should be approximately 10:1.
-
Seal the milling jar tightly.
-
Place the jar in a planetary ball mill and operate at a rotational speed of 500 rpm for 4 hours.
-
After milling, open the jar in a dry environment. The resulting green-emissive powder is (R-PEA)2MnBr4.
-
The product can be used directly or purified further by recrystallization if necessary.
Protocol 3: Fabrication of a Solution-Processed Organic Light-Emitting Diode (OLED)
This protocol outlines the fabrication of a multi-layer OLED using a this compound complex as the emissive material. The example structure is based on a high-efficiency device architecture.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA)
-
(Ph4P)2[MnBr4] (or another soluble this compound complex)
-
2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)
-
Lithium fluoride (B91410) (LiF)
-
Aluminum (Al)
-
Appropriate solvents for the organic layers (e.g., chlorobenzene, dichloromethane)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the work function of the ITO and enhance hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat the PEDOT:PSS dispersion onto the cleaned ITO substrate at 4000 rpm for 60 seconds.
-
Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of TCTA and the this compound emitter, for example, 20% (Ph4P)2[MnBr4] in a TCTA host, dissolved in a suitable solvent like dichloromethane.
-
Spin-coat the EML solution onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve the desired layer thickness (typically 30-50 nm).
-
Anneal the substrate at 80 °C for 10 minutes inside the glovebox.
-
-
Electron Transport Layer (ETL) and Cathode Deposition (Vacuum Thermal Evaporation):
-
Transfer the substrate to a high-vacuum thermal evaporation chamber (base pressure < 10-6 Torr).
-
Sequentially deposit the following layers:
-
TPBi (Electron Transport Layer): Deposit a 30-40 nm thick layer at a rate of 1-2 Å/s.
-
LiF (Electron Injection Layer): Deposit a 1 nm thick layer at a rate of 0.1-0.2 Å/s.
-
Al (Cathode): Deposit a 100 nm thick layer at a rate of 5-10 Å/s.
-
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate it using a glass lid and a UV-curable epoxy resin inside a nitrogen-filled glovebox.
-
Visualizations
Synthesis Workflow
Caption: General workflows for solution-based and mechanochemical synthesis.
LED Device Architecture
Caption: A representative multi-layer OLED device structure.
Light Emission Mechanism
Caption: Simplified energy level diagram for green emission in Mn2+ complexes.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Manganese Bromide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield and efficiency of your chemical reactions involving manganese bromide.
Troubleshooting Guide: Low Reaction Yield
Low yield is a common issue in chemical synthesis. This guide provides a systematic approach to troubleshooting and optimizing your this compound-catalyzed reactions.
Problem: My reaction is giving a low yield. What should I do?
A low yield can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. Follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low reaction yield.
Step 1: Verify Reagent and Solvent Quality
-
Purity of Starting Materials: Impurities in your starting materials can act as catalyst poisons or participate in side reactions, consuming your reagents and lowering the yield of the desired product.
-
Recommendation: Verify the purity of your starting materials using techniques like NMR or GC-MS. If necessary, purify them before use.
-
-
Solvent Quality: The presence of water or oxygen can be detrimental in many manganese-catalyzed reactions, leading to catalyst deactivation or undesired side reactions.
-
Recommendation: Use anhydrous and degassed solvents. Ensure your glassware is properly dried before use.
-
Step 2: Evaluate and Optimize Reaction Conditions
The reaction conditions play a critical role in determining the yield and selectivity.
-
Temperature: Many manganese-catalyzed reactions are sensitive to temperature.
-
Recommendation: If the reaction is slow, consider a modest increase in temperature. However, be aware that higher temperatures can sometimes promote side reactions or product decomposition. A temperature screen is often beneficial.
-
-
Reaction Time: An incomplete reaction will naturally result in a low yield.
-
Recommendation: Monitor the reaction progress using TLC, GC, or LC-MS to ensure it has gone to completion.
-
-
Concentration: The concentration of reactants can influence the reaction rate.
-
Recommendation: If the reaction is sluggish, increasing the concentration may improve the yield.
-
Step 3: Investigate Catalyst and Ligand Effects
The catalytic system is at the heart of the reaction.
-
Catalyst Activity: The manganese catalyst can deactivate over time or in the presence of impurities.
-
Recommendation: Use a fresh batch of this compound. In some cases, a pre-catalyst activation step may be necessary.
-
-
Ligand Choice: The ligand plays a crucial role in stabilizing the manganese center and influencing the reaction's outcome.
-
Recommendation: The electronic and steric properties of the ligand are critical. If you are experiencing low yield or poor selectivity, consider screening different ligands.
-
Step 4: Review Workup and Purification Procedures
Product loss during workup and purification is a common reason for low isolated yields.
-
Extraction: Ensure that your product is efficiently extracted from the reaction mixture.
-
Recommendation: Perform multiple extractions with a suitable solvent. Check the pH of the aqueous layer to ensure your product is in a form that partitions into the organic layer.
-
-
Purification: Your product may be sensitive to the purification method.
-
Recommendation: If you suspect your product is decomposing on silica gel, consider alternative purification techniques such as distillation, recrystallization, or using a different stationary phase for chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal form of this compound to use?
Manganese(II) bromide (MnBr₂) is a commonly used precursor. The choice between anhydrous and hydrated forms depends on the specific reaction's sensitivity to water. For most cross-coupling and C-H functionalization reactions, the anhydrous form is preferred.
Q2: How do I choose the right ligand for my manganese-catalyzed reaction?
The choice of ligand is critical and can significantly impact the reaction's yield and selectivity. The optimal ligand depends on the specific transformation. For example, in some manganese-catalyzed C-H functionalization reactions, bipyridine-based ligands have been shown to be effective. It is often necessary to screen a small library of ligands with varying electronic and steric properties to identify the best one for your specific substrate and reaction type.
Q3: My reaction is producing a significant amount of side products. How can I improve the selectivity?
The formation of side products is a common challenge. Here are a few strategies to improve selectivity:
-
Lower the Reaction Temperature: Side reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can sometimes suppress the formation of unwanted byproducts.
-
Change the Solvent: The solvent can influence the relative rates of competing reaction pathways. Screening different solvents may lead to improved selectivity.
-
Modify the Ligand: The ligand can have a profound effect on the selectivity of the reaction. A more sterically hindered or electronically different ligand may favor the desired reaction pathway.
-
Adjust the Stoichiometry: In some cases, adjusting the ratio of the reactants can minimize side product formation.
Q4: I am observing a color change in my reaction that suggests catalyst decomposition. What can I do?
A significant color change can indicate catalyst decomposition. To mitigate this:
-
Ensure an Inert Atmosphere: Many manganese catalysts are sensitive to air and moisture. Setting up the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Use High-Purity Reagents and Solvents: As mentioned earlier, impurities can lead to catalyst deactivation.
-
Consider a Stabilizing Ligand: A suitable ligand can stabilize the active catalytic species and prevent decomposition.
Quantitative Data Summary
The following table summarizes the effect of different reaction parameters on the yield of a representative manganese-catalyzed hydroalkenylation reaction. This data is intended to provide a starting point for your optimization efforts.
| Entry | Manganese Source (mol%) | Ligand | Solvent | Additive | Temperature (°C) | Yield (%) |
| 1 | Mn₂(CO)₈Br₂ (4) | - | Toluene | LiTFA, H₂O | RT | 71 |
| 2 | Mn₂(CO)₈Cl₂ (4) | - | Toluene | LiTFA, H₂O | RT | Low |
| 3 | Mn₂(CO)₈I₂ (4) | - | Toluene | LiTFA, H₂O | RT | Low |
| 4 | Mn(CO)₅Br (8) | - | Toluene | LiTFA, H₂O | RT | 25 |
| 5 | MnBr₂ (10) | bipyridine | PhCF₃ | NBS, TMSN₃ | 60 | 55 |
Experimental Protocols
General Protocol for a Manganese-Catalyzed Cross-Coupling Reaction
This protocol provides a general procedure for a manganese-catalyzed cross-coupling reaction. The specific reagents, ligand, solvent, and temperature will need to be optimized for your particular substrates.
Reaction Setup Workflow
Caption: General workflow for setting up a manganese-catalyzed reaction.
Procedure:
-
Glassware Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5 mol%), the appropriate ligand (e.g., 10 mol%), and your solid aryl or vinyl halide (1.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Through the septum, add the degassed solvent (e.g., THF or toluene) via syringe. Then, add the second coupling partner (e.g., an organometallic reagent, 1.2 equiv.) dropwise at the appropriate temperature (this may be room temperature or a cooled temperature depending on the reactivity of the reagent).
-
Reaction: Heat the reaction mixture to the optimized temperature and stir for the required time.
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (under an inert atmosphere) and analyzing them by TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography, recrystallization, or distillation.
Technical Support Center: Manganese Bromide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with manganese bromide (MnBr₂). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical syntheses involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving this compound?
A1: The formation of side products is highly dependent on the specific reaction conditions and substrates. However, some commonly reported side products include:
-
Inorganic Side Products: In aqueous solutions or reactions where water is present, manganese can react to form manganese(II) hydroxide (B78521) (Mn(OH)₂), which can be further oxidized by bromine to manganese(III) hydroxide (Mn(OH)₃). This can significantly reduce the yield of the desired this compound-mediated product.[1] Under alkaline conditions, Mn(II) ions can also be oxidized by bromine to form manganese dioxide (MnO₂).[2]
-
Homocoupling Products: In cross-coupling reactions like the Stille reaction, a common side product is the homocoupling of the organostannane reagent (R²-R²).[3]
-
Dehalogenation Products: In manganese-catalyzed cross-coupling reactions involving aryl halides, dehalogenation of the aryl halide is a major side reaction.[2]
-
Halogenation of C-H Bonds: In C-H oxidation reactions that utilize manganese porphyrin catalysts, the chlorination and bromination of C-H bonds have been observed as side reactions.[4]
Q2: How can I minimize the formation of manganese hydroxide side products?
A2: To minimize the formation of manganese hydroxides, it is crucial to work under anhydrous conditions. Ensure all solvents and reagents are thoroughly dried and reactions are carried out under an inert atmosphere (e.g., argon or nitrogen).
Q3: What strategies can be employed to reduce homocoupling in manganese-catalyzed cross-coupling reactions?
A3: The addition of an inorganic salt, such as sodium chloride (NaCl), has been shown to suppress the formation of homocoupling by-products in some manganese-catalyzed cross-coupling reactions.[1] Optimizing the stoichiometry of the reactants and the reaction temperature can also help minimize this side reaction.[5]
Troubleshooting Guides
Issue 1: Low Yield in a this compound-Catalyzed Cross-Coupling Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Decomposition of Catalyst | Ensure the reaction is performed under a strict inert atmosphere. Use freshly opened or purified this compound. | Improved catalyst stability and increased product yield. |
| Suboptimal Reaction Temperature | Perform a temperature screen to identify the optimal temperature for your specific substrates. | Increased conversion of starting materials and higher yield of the desired product. |
| Presence of Water | Use anhydrous solvents and reagents. Consider the use of a drying agent if applicable. | Reduced formation of manganese hydroxide byproducts and improved reaction efficiency. |
| Trace Metal Impurities | Be aware that trace amounts of palladium in starting materials can sometimes catalyze the reaction, leading to irreproducible results. Analyze starting materials for trace metal content. | Consistent and reproducible reaction outcomes. |
Issue 2: Formation of Multiple Products in a Manganese-Catalyzed Oxidation Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lack of Chemoselectivity | The choice of ligand for the manganese catalyst can significantly influence the selectivity. Screen different ligands to favor the desired oxidation pathway (e.g., benzylic oxidation vs. aromatic hydroxylation). | Increased yield of the desired oxidized product and reduced formation of isomers or other oxidation products. |
| Over-oxidation | Reduce the reaction time or the amount of oxidant used. Monitor the reaction progress closely using techniques like TLC or GC-MS. | Minimized formation of over-oxidized products such as carboxylic acids from alcohols or ketones. |
| Radical Side Reactions | Consider the addition of a radical scavenger if unwanted radical-mediated side products are observed, although this may also inhibit the desired reaction. | A clearer understanding of the reaction mechanism and potentially cleaner product formation. |
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling Using a Manganese Catalyst
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
Organostannane (1.1 - 1.5 eq)
-
Manganese(II) bromide (MnBr₂) (5-10 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide and manganese(II) bromide.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic phase with an aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts, followed by a brine wash.[5] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for the Oxidation of an Aromatic Amine
This protocol is a generalized procedure for the synthesis of aromatic azo-compounds and may require optimization.
Materials:
-
Aromatic amine (1 mmol)
-
Manganese dioxide (MnO₂) catalyst (e.g., MnO₂@g-C₃N₄, 10 mg)
-
Acetonitrile (5 mL)
-
Visible light source
Procedure:
-
In a round-bottom flask, combine the aromatic amine and the manganese dioxide catalyst in acetonitrile.
-
Expose the mixture to visible light irradiation.
-
Monitor the reaction progress by TLC.
-
After completion, separate the catalyst by centrifugation.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate.
-
Characterize the product using appropriate analytical techniques (e.g., NMR).[6]
Visualizations
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. itqb.unl.pt [itqb.unl.pt]
- 5. benchchem.com [benchchem.com]
- 6. Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Manganese Bromide Solutions
Welcome to the technical support center for stabilizing manganese bromide (MnBr₂) solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning brown and forming a precipitate. What is happening and how can I prevent it?
A1: The brown discoloration and precipitate are likely due to the oxidation of Manganese(II) [Mn(II)] to Manganese(III) [Mn(III)] or Manganese(IV) [Mn(IV)] oxides and hydroxides. This process is accelerated in neutral to alkaline conditions. To prevent this, it is crucial to maintain an acidic pH for your solution. The use of hydrobromic acid (HBr) to acidify the solution is a common practice.
Q2: What is the optimal pH for storing this compound solutions?
A2: Manganese(II) solutions are most stable in acidic to neutral environments.[1] While a specific optimal pH for long-term storage is not definitively established in publicly available literature, maintaining a pH below 7 is critical. For parenteral drug formulations containing manganese, the pH is often adjusted to a range of 1.5 to 2.5.[2] It is recommended to start with a slightly acidic pH (e.g., pH 4-6) and monitor for any signs of precipitation or color change.
Q3: Can I use a chelating agent to improve the stability of my this compound solution?
A3: Yes, chelating agents like Ethylenediaminetetraacetic acid (EDTA) and citric acid can be effective in stabilizing manganese(II) ions in solution.[3][4][5] These agents form stable complexes with Mn(II), protecting it from oxidation and precipitation.[4] A citrate (B86180) buffer system, for example, can help maintain a stable pH and keep the manganese ions in solution.[3]
Q4: Are there any specific challenges when using this compound solutions in drug development?
A4: In drug development, the stability of any component of a formulation is critical. For this compound, the primary challenges include preventing oxidation and precipitation, which can be catalyzed by other components in the formulation or by inappropriate pH levels.[6] In parenteral solutions, any particulate matter is unacceptable, making the prevention of precipitation paramount.[7][8] Furthermore, the interaction of manganese ions with the active pharmaceutical ingredient (API) or other excipients must be thoroughly evaluated to prevent degradation of the API.[9] Forced degradation studies are essential to understand the stability of the drug substance in the presence of this compound under various stress conditions.[10]
Q5: How should I store my this compound solutions?
A5: this compound solutions should be stored in well-sealed containers to protect them from atmospheric oxygen. Given that this compound is hygroscopic (absorbs moisture from the air), it is important to minimize exposure to the atmosphere.[11] Storing the solution in a cool, dark place can also help to slow down potential degradation reactions. For long-term storage, refrigeration at 2-8°C is a common practice for many pharmaceutical formulations to enhance stability.[12]
Troubleshooting Guide
This guide addresses specific issues you may encounter with your this compound solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Solution turns brown/black and forms a precipitate. | Oxidation of Mn(II) to higher oxidation states (Mn(III), Mn(IV)). This is often due to a pH that is too high (neutral or alkaline) and/or exposure to oxygen. | 1. Adjust pH: Lower the pH of the solution to the acidic range (pH < 7) using a dilute solution of hydrobromic acid (HBr). 2. Use Chelating Agents: Add a chelating agent such as EDTA or citric acid to form a stable complex with the Mn(II) ions. A starting concentration of 0.1% (w/v) can be tested. 3. Deoxygenate: Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the this compound. Store the final solution under an inert atmosphere. |
| Cloudiness or fine white precipitate forms in the solution. | Formation of insoluble manganese salts (e.g., manganese carbonate if exposed to CO₂ from the air) or manganese hydroxide (B78521) if the pH is too high. | 1. Verify pH: Ensure the pH is in the acidic range. 2. Filter: Filter the solution through a 0.22 µm filter to remove any particulate matter. 3. Use High-Purity Water: Prepare solutions using deionized or distilled water with low dissolved CO₂. |
| Inconsistent experimental results using the this compound solution. | Degradation of the solution leading to a change in the active Mn(II) concentration. This can be caused by gradual oxidation over time. | 1. Prepare Fresh Solutions: For critical experiments, prepare fresh this compound solutions. 2. Quantify Mn(II) Concentration: Regularly check the concentration of your stock solution using a validated analytical method such as spectrophotometry or complexometric titration with EDTA.[3] 3. Implement a Stability Program: Conduct a small-scale stability study on your solution under its storage conditions to determine its shelf-life. |
| Precipitate forms when mixing this compound with other components in a formulation. | Incompatibility with other excipients or a significant change in the solution's pH upon mixing. | 1. Pre-formulation Studies: Conduct compatibility studies by mixing the this compound solution with individual components of your formulation and observing for any changes. 2. pH Adjustment: Measure the pH of the final mixture and adjust as necessary to maintain the stability of the this compound. 3. Order of Addition: Experiment with the order in which components are added to the formulation, as this can sometimes prevent precipitation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous this compound Stock Solution (0.1 M)
Objective: To prepare a 0.1 M aqueous stock solution of this compound with enhanced stability.
Materials:
-
Manganese(II) bromide tetrahydrate (MnBr₂·4H₂O)
-
High-purity deionized or distilled water
-
Hydrobromic acid (HBr), 0.1 M solution
-
EDTA, disodium (B8443419) salt
-
Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Calculate the required mass of MnBr₂·4H₂O. For a 0.1 M solution in 100 mL, you will need: 0.1 mol/L * 0.1 L * 286.78 g/mol = 2.8678 g.
-
Weigh out approximately 2.87 g of MnBr₂·4H₂O.
-
Add approximately 80 mL of high-purity water to a beaker with a magnetic stir bar.
-
While stirring, slowly add the weighed MnBr₂·4H₂O to the water and allow it to dissolve completely.
-
Option A (Acidification): Once dissolved, measure the pH of the solution. If the pH is above 6, add 0.1 M HBr dropwise until the pH is between 4 and 5.
-
Option B (Chelation): Add a small amount of EDTA (e.g., 0.1 g for a 100 mL solution, resulting in a ~0.1% w/v concentration) and stir until dissolved. This will help to chelate the Mn(II) ions.
-
Quantitatively transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask.
-
Bring the final volume to the 100 mL mark with high-purity water.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a well-sealed, clearly labeled storage bottle. Store in a cool, dark place.
Protocol 2: Forced Degradation Study of a this compound Solution
Objective: To assess the stability of a this compound solution under various stress conditions to identify potential degradation products and pathways.
Stress Conditions (as per ICH guidelines):
-
Acidic Hydrolysis: 0.1 M Hydrochloric Acid (HCl)
-
Basic Hydrolysis: 0.1 M Sodium Hydroxide (NaOH)
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂)
-
Thermal Stress: Elevated temperature (e.g., 60°C)
-
Photostability: Exposure to light (as per ICH Q1B guidelines)
Procedure:
-
Prepare a 0.1 M this compound solution as described in Protocol 1.
-
For each stress condition, place a known volume of the this compound solution into separate, clearly labeled vials.
-
For acidic and basic hydrolysis, add an equal volume of 0.1 M HCl or 0.1 M NaOH, respectively.
-
For oxidative stress, add a small volume of 3% H₂O₂.
-
Place the thermal stress vial in an oven at the desired temperature.
-
Expose the photostability vial to a controlled light source.
-
Keep a control sample at the intended storage condition (e.g., room temperature, protected from light).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including the control, using a suitable stability-indicating analytical method (e.g., spectrophotometry to monitor for changes in absorbance, or a more advanced method like HPLC if specific degradation products are expected).
-
Record any changes in appearance (color, precipitation) and quantify the remaining Mn(II) concentration.
Protocol 3: Quantification of Manganese(II) by UV-Vis Spectrophotometry (Permanganate Method)
Objective: To determine the concentration of Manganese(II) in a solution by oxidizing it to permanganate (B83412) (MnO₄⁻) and measuring the absorbance.
Materials:
-
Manganese(II) solution (sample)
-
Phosphoric acid (H₃PO₄), 25% solution
-
Potassium periodate (B1199274) (KIO₄), solid
-
UV-Vis Spectrophotometer
-
Standard manganese solution for calibration curve
Procedure:
-
Sample Preparation: Take a known volume of the manganese(II) solution, ensuring the concentration is within the linear range of the calibration curve. Add 10 mL of 25% phosphoric acid.
-
Oxidation: Add a small amount (e.g., 0.2 g) of solid potassium periodate to the solution.
-
Heating: Gently boil the solution for a few minutes until the characteristic purple color of permanganate develops.
-
Cooling and Dilution: Allow the solution to cool to room temperature. Quantitatively transfer it to a volumetric flask and dilute to the mark with deionized water.
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for permanganate, which is approximately 525 nm.[3]
-
Quantification: Determine the concentration of manganese in your sample by comparing its absorbance to a calibration curve prepared from standard manganese solutions.
Visualizations
References
- 1. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. rjptonline.org [rjptonline.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. roquette.com [roquette.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. ANALYTICAL METHODS - Toxicological Profile for Manganese - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pharmaceutical development and manufacturing of a parenteral formulation of a novel antitumor agent, VNP40101M - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Manganese Bromide Purity
Welcome to the Technical Support Center for manganese bromide. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the purity of this compound (MnBr₂) in experimental settings. Here you will find troubleshooting guides and frequently asked questions to ensure the quality and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the common forms of this compound and how do they differ in purity?
This compound is primarily available in two forms: anhydrous (MnBr₂) and hydrated (MnBr₂·4H₂O or MnBr₂·xH₂O).[1] The main difference from a purity perspective is the presence of water. Anhydrous MnBr₂ is a pink crystalline powder, while the tetrahydrate appears as a pale red or pink crystalline solid.[1][2] For reactions sensitive to water, the use of the anhydrous form is critical, and its purity is often defined by its water content, which should be very low (e.g., <0.3%).[3] The hydrated form is stable under standard conditions but is hygroscopic, meaning it can absorb moisture from the air, which can affect its stability and precise concentration in solutions.[2][4]
Q2: What are the typical impurities found in commercial this compound?
Commercial this compound can contain several types of impurities depending on the manufacturing process. These can be broadly categorized as:
-
Elemental Impurities: These are often other transition metals that are difficult to separate from manganese due to their similar chemical properties. Common culprits include iron (Fe), copper (Cu), nickel (Ni), and lead (Pb).[5][6] These can be introduced from raw materials or manufacturing equipment.[7][8]
-
Manganese Oxides: Exposure of manganese(II) bromide to moisture and air, especially at elevated temperatures or in solution, can lead to the formation of manganese(III) or manganese(IV) oxides (e.g., MnO₂, Mn₂O₃).[2][9][10] These appear as brownish or black precipitates and indicate degradation of the product.
-
Organic Impurities: Residual solvents or by-products from the synthesis process can be present. The specific organic impurities will depend on the synthetic route used.[7]
-
Water Content: For anhydrous this compound, residual water from the manufacturing process or from improper storage is a critical impurity.[3]
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to determine the purity of this compound:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): These are the standard methods for quantifying trace elemental impurities.[9][11][12] They offer high sensitivity and can detect a wide range of elements.
-
X-ray Fluorescence (XRF): A non-destructive technique that can be used for the elemental analysis of solid samples.
-
Karl Fischer Titration: This is the most common and accurate method for determining the water content in "anhydrous" samples.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect and quantify organic impurities if they are present at sufficient levels.
-
Visual Inspection: A simple but important first step. High-purity anhydrous this compound should be a uniform pink powder. The presence of dark brown or black particles may indicate the formation of manganese oxides.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Catalysis (e.g., Cross-Coupling Reactions)
Symptoms:
-
A manganese-catalyzed reaction, such as a C-H activation or cross-coupling, fails to proceed or gives a significantly lower yield than expected.
-
Inconsistent results between different batches of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Inhibitory Metal Impurities (e.g., Fe, Cu) | Certain transition metal impurities can interfere with the catalytic cycle of manganese, leading to catalyst deactivation or side reactions.[5][13][14] Solution: 1. Analyze the MnBr₂ for trace metal impurities using ICP-MS. 2. If impurities are confirmed, purify the MnBr₂ by recrystallization or sublimation (see protocols below) or purchase a higher purity grade. |
| Water Content in Anhydrous Reactions | Many organometallic reactions are highly sensitive to moisture. Water can quench reagents, react with the catalyst, and alter the Lewis acidity of the manganese center.[15] Solution: 1. Use anhydrous MnBr₂ with a certified low water content. 2. Dry the MnBr₂ under high vacuum at an elevated temperature (e.g., 110-120°C) before use. 3. Handle the reagent in an inert atmosphere (glovebox or Schlenk line). |
| Formation of Inactive Manganese Oxides | If the MnBr₂ has been improperly stored or handled, it may have partially oxidized to manganese(III/IV) oxides, which are catalytically inactive for many reactions. Solution: 1. Visually inspect the reagent for any dark-colored particles. 2. If oxidation is suspected, purify the MnBr₂ or use a fresh, properly stored batch. 3. When preparing stock solutions, use deoxygenated solvents and store under an inert atmosphere. |
| Incorrect Manganese Oxidation State | The active catalyst is typically a Mn(II) species. Oxidation to Mn(III) can occur, which may not be catalytically active for the desired transformation. Solution: 1. Ensure an inert atmosphere is maintained throughout the reaction setup and duration. 2. Consider the addition of a mild reducing agent if Mn(III) formation is suspected, though this may interfere with the desired reaction. |
Issue 2: Poor Performance in Battery Applications
Symptoms:
-
Reduced battery capacity or accelerated capacity fade.
-
Increased impedance or self-discharge.
-
Inconsistent electrochemical performance.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Elemental Impurities (Fe, Cu, Ni, Pb) | Trace metal impurities can lead to parasitic redox reactions, cause structural defects in the cathode material, and induce micro-shorts by plating on the anode.[5][6] Solution: 1. Use battery-grade manganese precursors with specified low levels of elemental impurities (often in the ppm range). 2. Analyze the MnBr₂ using ICP-MS to ensure it meets the required specifications. |
| Presence of Unwanted Anions (e.g., Chloride, Sulfate) | Anions other than bromide can interfere with the electrolyte stability and the formation of the desired cathode material during synthesis. Solution: 1. Use high-purity MnBr₂ with low levels of other halides and sulfates. 2. Review the Certificate of Analysis (CoA) from the supplier for anionic impurity levels. |
| Inconsistent Particle Size or Morphology | The physical properties of the manganese precursor can affect the final cathode material's performance. Solution: 1. Ensure the MnBr₂ has a consistent and appropriate particle size for your synthesis method. 2. Consider purification methods like recrystallization to obtain a more uniform crystalline material. |
Data on Purity and Impurities
Table 1: Typical Purity Grades of Commercially Available this compound
| Purity Grade | Typical Assay | Common Applications |
| Technical Grade | 97-98% | General chemical synthesis |
| Reagent Grade | ≥99% | Laboratory research, catalysis |
| High-Purity | 99.9% - 99.99% | Materials science, electronics, battery precursors |
| Ultra-High Purity | ≥99.999% | Advanced electronics, crystal growth |
Data compiled from various chemical supplier specifications.
Table 2: Common Elemental Impurities and Their Potential Impact
| Impurity | Typical Concentration Limit (High-Purity Grade) | Potential Impact |
| Iron (Fe) | < 10 ppm | Interferes with catalytic activity, increases battery impedance.[5][6] |
| Copper (Cu) | < 5 ppm | Can catalyze side reactions, induces micro-shorts in batteries.[5][6] |
| Nickel (Ni) | < 10 ppm | Affects phase stability in battery cathode materials.[6] |
| Lead (Pb) | < 10 ppm | Detrimental to battery performance and safety.[5] |
| Water (H₂O) | < 0.1% (anhydrous) | Reduces Lewis acidity, quenches sensitive reagents.[15] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This method is effective for removing many soluble and insoluble impurities.
Methodology:
-
Solvent Selection: A mixed solvent system of ethanol (B145695) and water is often effective. This compound is soluble in hot ethanol and less soluble in cold ethanol/water mixtures.
-
Dissolution: In a fume hood, place the impure MnBr₂ in an Erlenmeyer flask. Add a minimal amount of absolute ethanol and heat the mixture gently (e.g., in a water bath) while stirring until the MnBr₂ dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities (like manganese oxides) are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise to the hot ethanol solution until it becomes slightly cloudy (the cloud point), indicating saturation. If no cloudiness appears, continue adding water up to a 1:1 ratio with the ethanol.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum, potentially with gentle heating (e.g., 80-100°C), to remove all traces of solvent and water.
Protocol 2: Purification of this compound by Vacuum Sublimation
This technique is suitable for volatile solids and is excellent for removing non-volatile impurities.
Methodology:
-
Apparatus Setup: Use a standard vacuum sublimation apparatus, which consists of a vessel for the impure solid and a cold finger.
-
Sample Preparation: Place the finely ground, dry, impure MnBr₂ into the bottom of the sublimation apparatus.
-
Assembly and Vacuum: Connect the cold finger and ensure all joints are properly sealed. Attach the apparatus to a high-vacuum line and evacuate the system.
-
Sublimation: Once a high vacuum is achieved, begin cooling the cold finger with circulating water. Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause the MnBr₂ to sublime but low enough to prevent the sublimation of less volatile impurities.
-
Deposition: The gaseous MnBr₂ will travel to the cold finger and deposit as pure crystals.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Then, carefully vent the system to an inert gas (e.g., nitrogen or argon) and collect the purified crystals from the cold finger.
Visualizations
Caption: Troubleshooting workflow for issues related to MnBr₂ purity.
References
- 1. absoluteozone.com [absoluteozone.com]
- 2. Unveiling Mechanistic Complexity in Manganese-Catalyzed C–H Bond Functionalization Using IR Spectroscopy Over 16 Orders of Magnitude in Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Precatalyst Activation and Speciation in Manganese-Catalyzed C–H Bond Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ingeniatrics.com [ingeniatrics.com]
- 8. Manganese Pollution and Its Remediation: A Review of Biological Removal and Promising Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USP 233 Elemental Impurties & ICP MS Testing | RD Laboratories [rdlaboratories.com]
- 10. Frontiers | Constraints on superoxide mediated formation of manganese oxides [frontiersin.org]
- 11. Research Progress of Determination of Elemental Impurities in Drugs by ICP-AES and ICP-MS [qikan.cmes.org]
- 12. icpms.cz [icpms.cz]
- 13. chemrxiv.org [chemrxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. Quantification of Lewis acid induced Brønsted acidity of protogenic Lewis bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of Manganese Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments with manganese bromide (MnBr₂).
Troubleshooting Guide
This guide offers a systematic approach to resolving common issues when dissolving this compound.
Issue 1: this compound Fails to Dissolve Completely in Water
If you are experiencing difficulty dissolving this compound in water, consider the following factors:
-
Insufficient Solvent: Ensure you are using a sufficient volume of water for the amount of this compound. Consult the solubility data table below to determine the saturation point at your experimental temperature.
-
Low Temperature: The solubility of this compound in water is temperature-dependent, increasing as the temperature rises.[1] Gentle heating of the solution on a hot plate with stirring can significantly improve the dissolution rate and solubility.
-
Solution is Saturated: You may have already reached the solubility limit of this compound in water at the current temperature.
Troubleshooting Workflow for Aqueous Solutions
Caption: Workflow to troubleshoot this compound dissolution in water.
Issue 2: Difficulty Dissolving this compound in Organic Solvents
Dissolving inorganic salts like this compound in organic solvents can be challenging. Here are some common causes and solutions:
-
Solvent Polarity: this compound, being an ionic compound, is most soluble in polar solvents. Polar protic solvents like methanol (B129727) and ethanol (B145695) are generally better choices than nonpolar solvents like hexane (B92381) or toluene. For aprotic but polar options, consider Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Slow Dissolution Rate: The dissolution process in organic solvents can be significantly slower than in water.
-
Water Content: The presence of even small amounts of water in your organic solvent can sometimes aid in the dissolution of inorganic salts. However, for reactions sensitive to water, using anhydrous solvents and inert atmosphere techniques is crucial.
Troubleshooting Steps for Organic Solvents:
-
Increase Agitation: Use a magnetic stirrer to ensure continuous and vigorous mixing.
-
Apply Gentle Heat: Carefully warm the solution. The solubility of many salts increases with temperature.
-
Use Sonication: An ultrasonic bath can help break down the crystal lattice of the salt, facilitating dissolution.
-
Consider a Co-solvent: If this compound is slightly soluble in your chosen solvent, adding a small amount of a miscible polar co-solvent (like DMSO or DMF) may enhance overall solubility.
Issue 3: A Precipitate Forms in the this compound Solution
The unexpected formation of a precipitate can be due to several factors:
-
Change in Temperature: If a saturated solution was prepared at an elevated temperature, the this compound may precipitate out as the solution cools.
-
pH Shift to Alkaline: Manganese (II) ions can precipitate as manganese hydroxide (B78521) (Mn(OH)₂) or manganese carbonate (MnCO₃) if the solution becomes alkaline (pH > 7).[2] The presence of basic contaminants can trigger this.
-
Oxidation: Mn(II) can be oxidized to higher oxidation states (e.g., Mn(III), Mn(IV)) which form less soluble oxides (like MnO₂). This is more likely to occur in the presence of oxidizing agents or upon exposure to air over extended periods, especially at higher pH.
-
Common Ion Effect: If another soluble salt containing manganese or bromide ions is added to a near-saturated solution of this compound, it can reduce its solubility and cause precipitation.
Logical Flow for Investigating Precipitation
Caption: Decision tree for identifying the cause of precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water at different temperatures?
The solubility of this compound in water increases with temperature. Please refer to the data table below for specific values.
Q2: In which organic solvents is this compound soluble?
Q3: My solid this compound appears clumpy and difficult to weigh accurately. Why is this happening?
This compound, particularly its tetrahydrate form (MnBr₂·4H₂O), is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This can cause the powder to become clumpy and will affect the accuracy of your measurements. To mitigate this, handle the compound in a low-humidity environment, such as a glove box or under a stream of dry inert gas, and store it in a tightly sealed container with a desiccant.
Q4: How can I prevent the precipitation of manganese compounds from my aqueous solution?
To prevent unwanted precipitation:
-
Maintain a slightly acidic pH: Keeping the solution pH below 7 will help prevent the formation of manganese hydroxide or carbonate precipitates.[2]
-
Work under an inert atmosphere: For sensitive reactions, bubbling an inert gas like nitrogen or argon through your solvent and maintaining an inert atmosphere over your solution can help prevent the oxidation of Mn(II) to less soluble oxides.
-
Avoid high temperatures for extended periods: While heating can aid dissolution, prolonged heating in the presence of air can promote oxidation.
Q5: What is the difference between anhydrous this compound and its hydrated forms?
Anhydrous this compound (MnBr₂) does not contain any water molecules in its crystal structure. Hydrated forms, such as this compound tetrahydrate (MnBr₂·4H₂O), have water molecules incorporated into their crystal lattice. This is important to consider when calculating molar concentrations, as the molecular weights are different. The hydrated forms are also often more prone to hygroscopy.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Water | 0 | 127.3 |
| Water | 20 | 146.9 |
| Water | 40 | 168.8 |
| Water | 100 | 228 |
| Diethyl Ether | Ambient | Very slightly soluble |
| Ethanol | Ambient | Soluble (qualitative) |
| Propylene Carbonate | 25 | 32.28 |
| Liquid Ammonia | Ambient | Insoluble |
Data for water and other solvents compiled from various chemical databases.
Experimental Protocols
Protocol 1: Preparation of a Saturated Aqueous Solution of this compound
Objective: To prepare a saturated solution of this compound in water at a specific temperature.
Materials:
-
This compound (anhydrous or hydrated)
-
Deionized water
-
Stirring hotplate and magnetic stir bar
-
Thermometer
-
Beaker or flask
-
Filter paper and funnel
Methodology:
-
Place a known volume of deionized water into a beaker or flask with a magnetic stir bar.
-
Place the beaker on a stirring hotplate and begin stirring.
-
Gradually add this compound to the water.
-
If preparing the saturated solution at a temperature other than ambient, gently heat the solution to the desired temperature and monitor with a thermometer.
-
Continue adding this compound in small increments until a small amount of undissolved solid remains at the bottom of the beaker, even after prolonged stirring (e.g., 30 minutes). This indicates that the solution is saturated.
-
Turn off the heat (if applicable) and allow the solution to equilibrate at the desired temperature.
-
To obtain a clear saturated solution, carefully decant or filter the solution to remove the excess undissolved solid.
Protocol 2: General Procedure for Dissolving this compound in an Organic Solvent
Objective: To dissolve this compound in a polar organic solvent.
Materials:
-
Anhydrous this compound
-
Anhydrous polar organic solvent (e.g., methanol, ethanol, DMF, or DMSO)
-
Schlenk flask or other suitable glassware for inert atmosphere techniques
-
Magnetic stir bar and stir plate
-
Septum and needles for inert gas purging
-
Optional: Ultrasonic bath
Methodology:
-
Dry the glassware thoroughly in an oven and allow it to cool under a stream of dry inert gas (e.g., nitrogen or argon).
-
Add the desired amount of anhydrous this compound to the flask.
-
Under a positive pressure of inert gas, add the anhydrous organic solvent to the flask via a cannula or syringe.
-
Seal the flask with a septum and begin stirring with a magnetic stir bar.
-
If dissolution is slow, the flask can be gently warmed in a heating mantle or oil bath.
-
For particularly stubborn samples, the sealed flask can be partially submerged in an ultrasonic bath for short periods.
-
Continue stirring until the solid is fully dissolved. The resulting solution should be clear. If any particulates remain, they can be removed by filtration under an inert atmosphere.
Experimental Workflow for Dissolving MnBr₂ in an Organic Solvent
Caption: Step-by-step workflow for dissolving this compound in an organic solvent.
References
manganese bromide catalyst deactivation and regeneration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the use of manganese bromide (MnBr₂) catalysts in experimental settings.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems related to this compound catalyst deactivation.
Problem 1: Decreased or No Catalytic Activity
Symptoms:
-
The reaction is sluggish or does not proceed to completion.
-
A significant amount of starting material remains unreacted even after extended reaction times.
-
Noticeably lower yield compared to previous successful experiments.
Possible Causes and Solutions:
| Possible Cause | Visual Indicators | Troubleshooting Steps | Regeneration Protocol |
| Catalyst Poisoning | No obvious change in catalyst appearance. | 1. Identify Potential Poisons: Review all reagents and solvents for potential catalyst poisons such as sulfur compounds, strong coordinating ligands (e.g., thiols, phosphines), or heavy metals.[1] 2. Purify Reagents: If impurities are suspected, purify the starting materials and solvents. | Solvent Washing: (See Protocol 1) This can remove weakly adsorbed poisons. For strongly bound poisons, the catalyst may be irreversibly deactivated. |
| Fouling by Organic Species | The catalyst may appear clumped, discolored (darker), or coated with a polymeric substance.[2] | 1. Analyze Reaction Byproducts: Use techniques like TLC or GC-MS to identify potential organic byproducts that could be coating the catalyst surface. 2. Modify Reaction Conditions: Adjusting temperature or concentration might minimize the formation of fouling agents. | Solvent Washing: (See Protocol 1) Washing with appropriate organic solvents can dissolve and remove adsorbed organic residues. |
| Oxidation of Mn(II) | The catalyst may change color from its typical pale pink to a darker brown or black, indicative of manganese oxide formation.[3] | 1. Ensure Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction setup and execution. 2. Use Degassed Solvents: Ensure all solvents are thoroughly degassed before use to remove dissolved oxygen. | Acidic Leaching (for insoluble oxides): (See Protocol 2) This can dissolve manganese oxides, allowing for subsequent recovery of the manganese salt. |
| Leaching of Catalyst | The reaction mixture may become colored, or the solid catalyst may appear diminished in quantity. | 1. Solvent Polarity: MnBr₂ is soluble in polar solvents. If a polar reaction medium is used, the catalyst may dissolve. 2. Test for Leaching: Analyze the reaction solution for the presence of manganese ions. | Recovery from Solution: If the catalyst has leached, it can be recovered by precipitation or by removing the solvent. The recovered solid should then be washed and dried (See Protocol 1). |
| Thermal Decomposition | Unlikely under typical organic reaction conditions as MnBr₂ is thermally stable at high temperatures.[4] However, ligands or additives might promote decomposition. | 1. Review Reaction Temperature: Ensure the reaction temperature is within the established limits for the catalytic system. | Not typically applicable. If decomposition has occurred, catalyst recovery and regeneration are necessary. |
Frequently Asked Questions (FAQs)
Q1: My this compound catalyst has turned from pink to brown/black. What does this mean and can I still use it?
A color change from pale pink to brown or black typically indicates the oxidation of the Mn(II) species to higher oxidation states, such as Mn(III) or Mn(IV) oxides.[3] These oxides are generally less active or inactive for many organic transformations catalyzed by MnBr₂. It is not recommended to use the discolored catalyst directly. Regeneration through an acid washing procedure (Protocol 2) may be necessary to recover the active Mn(II) species.
Q2: How can I prevent my this compound catalyst from deactivating?
To prevent deactivation, consider the following best practices:
-
Use High-Purity Reagents: Ensure all starting materials, solvents, and additives are free from potential catalyst poisons like sulfur or heavy metal impurities.[1]
-
Maintain an Inert Atmosphere: Manganese(II) can be sensitive to air oxidation. Conducting reactions under an inert atmosphere (Argon or Nitrogen) is crucial.
-
Use Anhydrous and Degassed Solvents: Water and oxygen can interfere with the catalytic cycle.
-
Optimize Reaction Conditions: Avoid excessively high temperatures or long reaction times that could promote the formation of deactivating byproducts.
Q3: What is the best way to store this compound?
This compound is hygroscopic and can be sensitive to air. It should be stored in a tightly sealed container in a cool, dry place, preferably inside a desiccator or a glovebox to protect it from moisture and oxygen.
Q4: Can I regenerate a this compound catalyst that has been poisoned by sulfur-containing compounds?
Sulfur compounds are known to be strong poisons for many transition metal catalysts.[1] While a simple solvent wash (Protocol 1) might remove some weakly adsorbed sulfur species, strongly coordinated sulfur compounds can lead to irreversible deactivation. In some cases, a water wash has been shown to be effective in regenerating sulfur-poisoned manganese oxide catalysts, which might be adaptable.
Q5: Is it possible to recover the this compound catalyst if it dissolves in the reaction mixture?
Yes. If MnBr₂ has leached into a polar solvent, it can often be recovered. Depending on the solvent and the nature of the reaction mixture, you can either:
-
Remove the solvent: Evaporate the solvent to recover the solid catalyst, which can then be purified by washing.
-
Precipitate the catalyst: Add a less polar co-solvent to decrease the solubility of MnBr₂ and induce precipitation. The precipitate can then be collected by filtration, washed, and dried.
Experimental Protocols
Protocol 1: Catalyst Regeneration by Solvent Washing
This protocol is suitable for regenerating catalysts deactivated by fouling from organic residues or weakly adsorbed poisons.
Materials:
-
Deactivated this compound catalyst
-
Anhydrous, degassed solvent in which the organic foulants are soluble (e.g., dichloromethane, acetone (B3395972), or the reaction solvent)
-
Anhydrous, degassed, non-polar solvent for final washing (e.g., hexane (B92381) or pentane)
-
Deionized water (if inorganic salts are suspected impurities)
-
Centrifuge and centrifuge tubes or filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven or desiccator
Procedure:
-
Catalyst Recovery: After the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation.
-
Organic Wash: a. Suspend the recovered catalyst in a suitable anhydrous and degassed organic solvent. b. Agitate the suspension (e.g., by stirring or sonication) for 15-20 minutes. c. Separate the catalyst by centrifugation or filtration. d. Repeat this washing step 2-3 times with fresh solvent.
-
Water Wash (Optional): If water-soluble impurities are suspected, wash the catalyst with degassed, deionized water (2-3 times). Note: MnBr₂ has some solubility in water, so some loss may occur. This step is best for converting insoluble Mn-species back to a soluble salt form if followed by an acid wash.
-
Final Wash: Wash the catalyst with a non-polar, volatile solvent (e.g., hexane) to remove any remaining organic solvent and aid in drying.
-
Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Activity Test: Evaluate the activity of the regenerated catalyst under standard reaction conditions to determine the effectiveness of the regeneration.
Protocol 2: Catalyst Regeneration by Acidic Leaching
This protocol is intended for catalysts that have been deactivated by the formation of insoluble manganese oxides (indicated by a color change to brown or black).
Materials:
-
Deactivated this compound catalyst (containing manganese oxides)
-
Dilute sulfuric acid or hydrochloric acid (e.g., 0.1 M to 1 M)
-
Base solution for neutralization (e.g., saturated sodium bicarbonate)
-
Deionized water
-
Organic solvent for washing (e.g., acetone)
-
Filtration apparatus
-
Drying oven or desiccator
Procedure:
-
Catalyst Recovery: Separate the solid catalyst from the reaction mixture.
-
Acid Leaching: a. Suspend the deactivated catalyst in the dilute acid solution. b. Stir the suspension at room temperature. The dissolution of manganese oxides is often accompanied by a color change of the solution. The time required can vary from 30 minutes to several hours.[5][6][7]
-
Neutralization and Precipitation (if applicable): If the manganese is now in a soluble form in the acidic solution, it can be recovered. Carefully neutralize the solution with a base to precipitate manganese hydroxide, which can be collected.
-
Conversion back to MnBr₂: The recovered manganese species can be converted back to MnBr₂ through appropriate chemical synthesis routes if necessary.
-
Washing and Drying: Thoroughly wash the recovered solid with deionized water to remove any residual acid and salts, followed by a wash with an organic solvent like acetone to aid drying. Dry the catalyst under vacuum.
-
Activity Test: Assess the performance of the regenerated catalyst.
Quantitative Data Summary
The following tables provide generalized quantitative data for catalyst performance and regeneration. Actual values will vary depending on the specific reaction, conditions, and nature of deactivation.
Table 1: Typical Catalyst Deactivation Rates
| Deactivation Mechanism | Typical Rate of Activity Loss | Key Influencing Factors |
| Poisoning (e.g., Sulfur) | Rapid (minutes to a few hours) | Concentration and nature of the poison. |
| Fouling (Organic Buildup) | Gradual (over several hours or multiple runs) | Substrate/product structure, temperature, reaction time. |
| Oxidation (Air Exposure) | Moderate to Rapid | Level of oxygen exposure, temperature. |
| Leaching (Polar Solvents) | Dependent on solvent and temperature | Solvent polarity, temperature, catalyst particle size. |
Table 2: Expected Regeneration Efficiency
| Deactivation Cause | Regeneration Method | Typical Activity Recovery (%) | Notes |
| Organic Fouling | Solvent Washing (Protocol 1) | 70-95% | Efficiency depends on the solubility of the fouling agents. |
| Oxidation to Insoluble Oxides | Acidic Leaching (Protocol 2) | 60-90% | Recovery depends on the successful dissolution and reconversion to the active species. |
| Weak Poison Adsorption | Solvent Washing (Protocol 1) | 50-80% | May not be effective for strongly bound poisons. |
| Strong Poison Adsorption | Varies | < 30% (often irreversible) | Chemical treatment may be required, but success is not guaranteed. |
Visualizations
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Manganese - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. data.epo.org [data.epo.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Temperature for MnBr2-Catalyzed Reactions
Welcome to the technical support center for manganese(II) bromide (MnBr2) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to optimizing reaction temperatures for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for MnBr2-catalyzed reactions?
The optimal temperature for MnBr2-catalyzed reactions is highly dependent on the specific transformation. While some reactions proceed at room temperature, many require heating to achieve satisfactory yields and reaction rates. For instance, Mn-catalyzed cross-coupling reactions between aryl Grignard reagents and alkenyl halides show improved rates when heated to 50°C.[1] In other cases, such as the cross-coupling of aryl halides with Grignard reagents, temperatures as high as 120°C in a microwave reactor have been employed.[2] It is crucial to consult literature for the specific reaction type to determine a suitable starting temperature range.
Q2: My MnBr2-catalyzed reaction is sluggish or shows no conversion. Should I increase the temperature?
Increasing the temperature is a common strategy to enhance reaction rates. For many Mn-catalyzed processes, elevated temperatures can lead to improved yields.[1][2] However, it is important to consider that excessively high temperatures can lead to catalyst decomposition or the formation of unwanted side products.[3] Before significantly increasing the temperature, ensure all other reaction parameters (e.g., solvent, reagents, catalyst loading) are optimized. A stepwise increase in temperature (e.g., in 10-20°C increments) while monitoring the reaction progress is recommended.
Q3: I'm observing the formation of significant byproducts at elevated temperatures. What could be the cause and how can I mitigate this?
The formation of byproducts at higher temperatures can be attributed to several factors, including:
-
Catalyst Decomposition: MnBr2, like many catalysts, can become unstable at very high temperatures, leading to loss of activity and promotion of side reactions.[4][5]
-
Side Reactions: Elevated temperatures can provide the activation energy for undesired reaction pathways, such as homocoupling or decomposition of starting materials.[2]
-
Radical Pathways: Some Mn-catalyzed reactions are proposed to proceed through radical intermediates. Temperature can influence the selectivity of these radical processes.[6]
To mitigate byproduct formation, consider the following:
-
Lowering the Temperature: A systematic decrease in temperature may favor the desired reaction pathway.
-
Screening Ligands: The addition of a suitable ligand can sometimes stabilize the catalyst and improve selectivity, even at higher temperatures.
-
Adjusting Reaction Time: Shorter reaction times at elevated temperatures might be sufficient to form the desired product without significant byproduct formation.
Q4: Does the thermal stability of MnBr2 affect the reaction?
Yes, the thermal stability of the catalyst is a critical factor. While MnBr2 is a relatively stable compound, its performance as a catalyst can be affected by high temperatures. Studies on related manganese compounds indicate that thermal degradation can occur, leading to changes in the catalyst's structure and activity.[5][7] For instance, some manganese oxides, which can be formed under certain reaction conditions, undergo phase transformations at elevated temperatures.[7][8] It is important to operate within a temperature range that ensures the catalytic species remains active throughout the reaction. Theoretical calculations suggest that MnBr2 possesses good thermal stability, which is advantageous for its use in applications requiring stable magnetic properties.[9]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20°C increments and monitor the reaction progress by TLC or GC/LC-MS.[1] |
| Catalyst has deactivated due to excessively high temperature. | Lower the reaction temperature. Consider if the catalyst requires a specific activation temperature that has been overshot.[4][5] | |
| Incorrect solvent for the chosen temperature (e.g., boiling point too low). | Select a solvent with a higher boiling point that is appropriate for the desired reaction temperature. | |
| Formation of Multiple Products/Low Selectivity | Reaction temperature is too high, promoting side reactions. | Systematically lower the reaction temperature to find a balance between reaction rate and selectivity.[3] |
| Temperature is influencing the selectivity of a radical-based mechanism. | Reducing the temperature might favor the desired product by altering the rates of competing radical pathways.[6] | |
| Catalyst Precipitation/Decomposition | The reaction temperature exceeds the thermal stability of the active catalytic species. | Reduce the reaction temperature. Consider using a ligand to stabilize the manganese catalyst.[5] |
| Reaction with solvent or other components at high temperatures. | Ensure the solvent and all reagents are stable at the intended reaction temperature. |
Quantitative Data on Temperature Effects
The optimal temperature for MnBr2-catalyzed reactions can significantly impact the product yield. Below is a summary of temperature effects from various reported reactions.
| Reaction Type | Substrates | Catalyst System | Temperature (°C) | Yield (%) | Reference |
| Cross-Coupling | Aryl Halides + Grignard Reagents | MnCl2 (MnBr2 showed similar but slightly lower yields) | 100 | ~40 | [2] |
| Cross-Coupling | Aryl Halides + Grignard Reagents | MnCl2 (MnBr2 showed similar but slightly lower yields) | 120 | ~45 | [2] |
| Cross-Coupling | Aryl Halides + Grignard Reagents | MnCl2 (MnBr2 showed similar but slightly lower yields) | 140 | ~42 | [2] |
| Cross-Coupling | Aryl Halides + Grignard Reagents | MnCl2 (MnBr2 showed similar but slightly lower yields) | 160 | ~38 | [2] |
| Cross-Coupling | Aryl Grignard Reagents + Alkenyl Halides | MnCl2 | Room Temperature | Slow Reaction | [1] |
| Cross-Coupling | Aryl Grignard Reagents + Alkenyl Halides | MnCl2 | 50 | Improved Rate | [1] |
| Hydroarylation | Arenes + Alkenes | MnBr(CO)₅ | 100 | Respectable Yields | [10] |
| Hydroarylation | Arenes + Alkynes | Mn(I)-tricarbonyl catalyst | 35 | Good Yields | [10] |
Experimental Protocols
General Protocol for Temperature Optimization in a MnBr2-Catalyzed Cross-Coupling Reaction:
This protocol is a generalized starting point. Specific concentrations, equivalents, and reaction times should be optimized for each unique reaction.
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add MnBr2 (e.g., 5-10 mol%).
-
Addition of Reagents: Add the aryl halide (1.0 equiv.) and the solvent (e.g., THF, 2-MeTHF).
-
Initial Temperature: Begin stirring the reaction mixture at room temperature.
-
Addition of Grignard Reagent: Slowly add the Grignard reagent (e.g., 1.2-1.5 equiv.) to the reaction mixture.
-
Temperature Screening:
-
Run 1 (Control): Maintain the reaction at room temperature and monitor its progress over time (e.g., by taking aliquots for TLC or GC/LC-MS analysis every hour).
-
Run 2: Set up an identical reaction and heat it to a moderately elevated temperature (e.g., 40-50°C) using a pre-heated oil bath. Monitor its progress.
-
Subsequent Runs: Based on the results of the initial runs, further experiments can be conducted at incrementally higher or lower temperatures to pinpoint the optimum. For temperatures above the solvent's boiling point, a sealed tube or a microwave reactor is necessary.
-
-
Work-up and Analysis: Once the reaction is deemed complete (or has reached a plateau), quench the reaction (e.g., with aqueous NH4Cl), extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Analyze the crude product to determine the yield and purity.
Visualizations
Caption: Workflow for optimizing reaction temperature.
Caption: Troubleshooting low yield in MnBr2 reactions.
References
- 1. Manganese-Catalyzed Cross-Coupling Reaction between Aryl Grignard Reagents and Alkenyl Halides [organic-chemistry.org]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. researchgate.net [researchgate.net]
- 4. Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Thermal stability of MnO2 polymorphs | CoLab [colab.ws]
- 8. Thermal stability of MnO2 polymorphs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A manganese(i)tricarbonyl-catalyst for near room temperature alkene and alkyne hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Manganese Bromide Reactivity & Solvent Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving manganese bromide (MnBr₂). The following information is designed to help you optimize your reaction conditions and overcome common challenges related to solvent choice and reactivity.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reactivity of this compound?
A1: The solvent plays a crucial role in this compound-catalyzed reactions by influencing several factors:
-
Solubility: The solubility of MnBr₂ and other reactants is a critical first consideration. Poor solubility can lead to low reaction rates and yields. While highly soluble in water and alcohol, its solubility in common organic solvents varies.[1]
-
Coordination Environment: Solvents can coordinate with the manganese(II) ion, altering its Lewis acidity and catalytic activity.[2] For example, in N,N'-dimethylpropyleneurea (dmpu), the MnBr₂ complex is five-coordinate, which can lead to more stable complexes compared to solvents where the manganese(II) ion has a regular octahedral symmetry.[2]
-
Reaction Mechanism: The polarity and proticity of the solvent can favor one reaction pathway over another.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) can stabilize charged intermediates through hydrogen bonding. This can be beneficial in reactions proceeding through polar transition states.[3][4][5] However, they can also solvate and deactivate nucleophiles.[6]
-
Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO) are effective at solvating cations but leave anions less solvated and therefore more reactive.[4][6][7] This can significantly accelerate reactions involving nucleophilic attack.
-
Nonpolar Solvents (e.g., toluene (B28343), hexane) are generally less effective at solvating charged species and are often used when a non-coordinating environment is desired.
-
Q2: My MnBr₂-catalyzed reaction is giving a low yield. What are the common solvent-related causes?
A2: Low yields in MnBr₂-catalyzed reactions can often be attributed to suboptimal solvent selection. Here are some common culprits:
-
Poor Solubility of Reactants: If MnBr₂ or your substrate has low solubility in the chosen solvent, the reaction will be slow and incomplete.
-
Solvent Interference: The solvent may be reacting with the catalyst or other reagents. For instance, protic solvents can react with strong bases or nucleophiles, reducing their effectiveness.[3]
-
Suboptimal Polarity: The polarity of the solvent may not be suitable for the specific reaction mechanism. For reactions that proceed through a polar transition state, a more polar solvent can increase the reaction rate.[3] Conversely, for reactions where charge is dispersed in the transition state, a less polar solvent might be more effective.
-
Catalyst Deactivation: The solvent can influence the stability of the active catalytic species. In some cases, coordinating solvents can stabilize the catalyst, while in others they might inhibit catalysis by blocking coordination sites.
Q3: How do I choose the best solvent for my this compound reaction?
A3: Selecting the optimal solvent often requires a combination of theoretical consideration and empirical screening. Here's a general approach:
-
Consider the Reaction Mechanism:
-
Check Solubility: Ensure that all reactants, especially the this compound catalyst, are sufficiently soluble in the chosen solvent at the reaction temperature.
-
Consult the Literature: Look for similar reactions in the chemical literature to see what solvents have been used successfully.
-
Perform a Solvent Screen: If time and resources permit, running small-scale reactions in a variety of solvents (e.g., a polar protic, a polar aprotic, and a nonpolar solvent) can quickly identify the most promising candidates for optimization.
Troubleshooting Guides
Guide 1: Low or No Conversion in MnBr₂-Catalyzed Reactions
| Observation | Potential Cause | Recommended Solution |
| Heterogeneous mixture observed throughout the reaction. | Poor solubility of MnBr₂ or other reactants. | - Select a solvent in which all components are soluble. Consider a solvent screen with solvents of varying polarity. - Increase the reaction temperature to improve solubility, but monitor for potential side reactions. |
| Reaction starts but stalls before completion. | Catalyst deactivation. | - Ensure anhydrous conditions if the catalyst is sensitive to moisture. - Switch to a less coordinating solvent that may not be inhibiting the catalyst. - Consider the use of a co-catalyst or additive if reported in the literature for similar systems. |
| No reaction observed. | Incorrect solvent polarity for the mechanism. | - If a polar transition state is expected, switch to a more polar solvent (e.g., from toluene to acetonitrile). - If a nonpolar transition state is likely, try a less polar solvent. |
Guide 2: Formation of Undesired Byproducts
| Observation | Potential Cause | Recommended Solution |
| Side products consistent with solvent participation. | The solvent is reacting with the starting materials or intermediates. | - Switch to a more inert solvent. For example, if you are using an alcohol and observing ether formation, change to a non-nucleophilic solvent like THF or dioxane. |
| A mixture of constitutional isomers is formed. | The solvent is influencing the regioselectivity of the reaction. | - Altering the solvent polarity can sometimes influence which isomer is favored. Experiment with both more polar and less polar aprotic solvents. |
| Decomposition of starting material or product. | The solvent is promoting decomposition at the reaction temperature. | - Choose a solvent with a lower boiling point to run the reaction at a milder temperature. - Ensure the chosen solvent does not have acidic or basic properties that could catalyze decomposition. |
Data Presentation
Table 1: Effect of Solvent on the Yield of MnBr₂-Catalyzed C-H Bromination
This table summarizes the results from a study on the Mn(II)/bipyridine-catalyzed C(sp³)–H bromination of an isoamyl alcohol derivative using N-bromosuccinimide (NBS).
| Entry | Solvent | Yield (%) |
| 1 | 1,2-Dichloroethane (DCE) | 10 |
| 2 | Acetonitrile (MeCN) | 10 |
| 3 | α,α,α-Trifluorotoluene (PhCF₃) | 55 |
Conditions: isoamyl alcohol derivative (1.0 equiv), NBS (3.0 equiv), TMSN₃ (2.0 equiv), MnBr₂ (10 mol%), bipyridine (10 mol%), in the specified solvent.
Experimental Protocols
Key Experiment: Mn(II)/Bipyridine-Catalyzed C-H Bromination
This protocol is adapted from the literature for the bromination of unactivated aliphatic C-H bonds.
Materials:
-
Manganese(II) bromide (MnBr₂)
-
Bipyridine (bpy)
-
Substrate (e.g., isoamyl alcohol derivative)
-
N-Bromosuccinimide (NBS)
-
Trimethylsilyl azide (B81097) (TMSN₃)
-
Solvent (e.g., α,α,α-Trifluorotoluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the substrate (0.100 mmol, 1.0 equiv), MnBr₂ (10 mol%), and bipyridine (10 mol%).
-
Seal the vessel and purge with an inert gas.
-
Add the solvent (0.50 mL) via syringe.
-
Add NBS (0.300 mmol, 3.0 equiv) and TMSN₃ (0.200 mmol, 2.0 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 18 h).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction and proceed with standard workup and purification procedures.
Visualizations
Caption: Experimental workflow for MnBr₂-catalyzed C-H bromination.
Caption: Logical workflow for selecting a suitable solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
manganese bromide handling and storage precautions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and troubleshooting of manganese (II) bromide (MnBr₂) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with manganese (II) bromide?
A1: Manganese (II) bromide is harmful if swallowed, inhaled, or in contact with skin.[1][2] It may cause irritation to the eyes, skin, and respiratory tract.[1][2][3] Chronic exposure to manganese compounds can lead to "manganism," a condition affecting the central nervous system with symptoms similar to Parkinson's disease.[1][3]
Q2: What personal protective equipment (PPE) should be worn when handling manganese (II) bromide?
A2: When handling manganese (II) bromide, it is crucial to wear appropriate personal protective equipment. This includes chemical safety goggles or glasses, chemical-resistant gloves (such as nitrile or rubber), and a lab coat or protective suit.[1][4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust.[1][2]
Q3: How should manganese (II) bromide be properly stored?
A3: Manganese (II) bromide, particularly in its anhydrous form, is hygroscopic and sensitive to moisture.[4][5] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2][5] Storing under a dry, inert atmosphere like nitrogen or argon is recommended for the anhydrous form to prevent degradation.[2]
Q4: What materials are incompatible with manganese (II) bromide?
A4: Manganese (II) bromide should not be stored with strong oxidizing agents, strong reducing agents, active metals, and chlorine.[1][4] Contact with these substances can lead to vigorous or hazardous reactions.
Q5: What should I do in case of accidental exposure to manganese (II) bromide?
A5: In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Wash the affected area with soap and plenty of water.[1][4] Remove contaminated clothing and wash it before reuse.[4] If irritation persists, seek medical advice.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][4]
Troubleshooting Guide for Experimental Use
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Catalytic Activity | 1. Degradation of Catalyst: Manganese (II) bromide is hygroscopic; absorbed moisture can inhibit catalytic activity. 2. Ligand Issues: In catalytic systems, the ligand may not be effectively coordinating with the manganese center. 3. Reaction Conditions: Temperature, solvent, or substrate purity may not be optimal. | 1. Ensure the manganese (II) bromide is anhydrous. If necessary, dry the compound under vacuum before use. Store and handle it in an inert atmosphere (e.g., in a glovebox). 2. Verify the purity and integrity of the ligand. Consider screening different ligands or adjusting the metal-to-ligand ratio. 3. Optimize reaction conditions systematically. Perform small-scale experiments to test different temperatures, solvents, and purification methods for starting materials. |
| Inconsistent Results or Low Yield | 1. Reagent Quality: The purity of manganese (II) bromide or other reagents may be inconsistent between batches. 2. Atmospheric Contamination: Exposure to air and moisture can affect sensitive reactions. 3. Mixing and Concentration: Inadequate mixing or incorrect concentrations can lead to poor reaction kinetics. | 1. Use a fresh bottle of high-purity manganese (II) bromide. Consider analyzing the purity of critical reagents. 2. Employ robust inert atmosphere techniques, such as using Schlenk lines or a glovebox for reaction setup. 3. Ensure efficient stirring and accurate measurement of all reagents. Consider the order of addition of reagents. |
| Solution Color Change or Precipitation | 1. Oxidation: Manganese (II) can be oxidized to higher oxidation states, leading to a color change (e.g., to brown or black precipitates of manganese oxides). 2. Insolubility: The manganese complex being formed may be insoluble in the chosen solvent. 3. Side Reactions: Unwanted side reactions may be producing colored or insoluble byproducts. | 1. De-gas solvents and ensure the reaction is run under an inert atmosphere to prevent oxidation. 2. Test the solubility of the expected product in the reaction solvent. A different solvent or a co-solvent may be necessary. 3. Analyze the precipitate to identify its composition. Adjust reaction conditions (e.g., temperature, concentration) to minimize side reactions. |
Experimental Protocols
Protocol 1: General Procedure for a Manganese-Catalyzed Cross-Coupling Reaction
This protocol provides a general guideline for a manganese-catalyzed cross-coupling reaction. Note that specific conditions will vary depending on the substrates and desired product.
Materials:
-
Anhydrous manganese (II) bromide
-
An appropriate ligand (e.g., a phosphine (B1218219) or N-heterocyclic carbene ligand)
-
Aryl or alkyl halide
-
Grignard reagent or other organometallic nucleophile
-
Anhydrous, de-gassed solvent (e.g., THF, dioxane)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add anhydrous manganese (II) bromide and the ligand to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous, de-gassed solvent to the flask.
-
Stir the mixture at room temperature for the specified time to allow for the formation of the catalyst complex.
-
Add the aryl or alkyl halide to the reaction mixture.
-
Slowly add the Grignard reagent or other organometallic nucleophile to the flask at the desired temperature (this may require cooling).
-
Allow the reaction to stir at the optimized temperature for the required duration. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated ammonium (B1175870) chloride solution).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using an appropriate technique, such as column chromatography, distillation, or recrystallization.
Visualizing Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during experiments with manganese (II) bromide.
Caption: Troubleshooting workflow for manganese (II) bromide experiments.
References
Technical Support Center: Manganese Bromide-Mediated Polymerization
Welcome to the technical support center for manganese-mediated polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during polymerization experiments involving manganese-based catalysts.
Frequently Asked Questions (FAQs)
Q1: What is manganese-mediated polymerization?
A1: Manganese-mediated polymerization is a form of controlled radical polymerization (CRP) that utilizes manganese complexes as catalysts to regulate the polymerization process. While not as common as other CRP techniques like copper-based Atom Transfer Radical Polymerization (ATRP), manganese offers an alternative catalytic system. Often, these polymerizations are photo-induced, employing manganese carbonyl complexes in conjunction with an alkyl halide initiator. The mechanism is typically analogous to ATRP, involving a reversible activation of a dormant polymer chain by a low-oxidation-state manganese complex.
Q2: What are the advantages of using a manganese-based catalyst?
A2: Manganese is a more earth-abundant and potentially less toxic metal compared to some other transition metals used in CRP. Certain manganese-catalyzed systems have shown high activity and versatility for a range of monomers, including both conjugated and unconjugated vinyl monomers.[1][2][3] Additionally, some manganese-catalyzed polymerizations can be controlled by visible light, offering temporal control over the reaction.[1][2][3]
Q3: Can I use manganese(II) bromide (MnBr₂) directly as a catalyst?
A3: While manganese(II) bromide can play a role in the catalytic cycle, particularly in the deactivation step of radical chains, it is not typically used as the primary activator catalyst on its own in the same way Cu(I)Br is used in ATRP. More commonly, manganese is used in the form of carbonyl complexes, such as Mn₂(CO)₁₀ or Mn(CO)₅Br, which can be activated (often by light) to generate the active catalytic species.[4][5] In some dual catalytic systems, MnBr₂ can be used to facilitate the transfer of the bromine atom to the growing radical chain, thereby regenerating the dormant species.[5]
Q4: What types of monomers can be polymerized using this method?
A4: Manganese-based systems have been successfully used for the controlled polymerization of a variety of monomers, including vinyl acetate, methyl acrylate (B77674), and styrene.[1][2][3] The choice of the specific manganese complex and initiator is crucial for achieving good control over the polymerization of different monomer classes.
Troubleshooting Guide
Issue 1: Slow or No Polymerization
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Activation (for photo-induced systems) | - Ensure the light source has the correct wavelength and intensity to activate the manganese carbonyl precursor. Check the specifications of your lamp and the absorbance spectrum of the catalyst. - Increase the light intensity or move the light source closer to the reaction vessel. - Ensure the reaction vessel is made of a material that is transparent to the required wavelength of light (e.g., borosilicate glass for visible light). |
| Inhibitors in the Monomer or Solvent | - Purify the monomer and solvent to remove any inhibitors (e.g., by passing through a column of basic alumina). - Ensure all reagents are thoroughly deoxygenated, as oxygen can quench radical reactions. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen). |
| Incorrect Initiator | - Verify that the initiator is appropriate for the monomer and the manganese catalyst system. For manganese carbonyl systems, alkyl iodides are often used.[1][2][3] - The initiator should have a bond that can be homolytically cleaved by the manganese catalyst. |
| Low Reaction Temperature | - While many manganese-mediated polymerizations can be conducted at moderate temperatures (e.g., 40°C), some systems may require higher temperatures to achieve a reasonable rate.[1][2] - Gradually increase the reaction temperature and monitor the conversion. |
| Catalyst Degradation | - Manganese carbonyl complexes can be sensitive to air and light over long periods. Use fresh catalyst or store it under an inert atmosphere in the dark. |
Issue 2: High Polydispersity (Broad Molecular Weight Distribution)
| Possible Cause | Suggested Solution |
| Slow Deactivation of Propagating Radicals | - In systems analogous to ATRP, the concentration of the deactivator (the higher oxidation state manganese complex) is crucial for maintaining control. If the deactivation rate is too slow compared to the propagation rate, the polydispersity will increase. - Consider adding a small amount of the higher oxidation state manganese complex (e.g., the Mn(III) equivalent) at the beginning of the reaction to establish the equilibrium faster.[6] |
| Slow Initiation | - If the initiation is slow compared to propagation, new chains will be formed throughout the polymerization, leading to a broad molecular weight distribution. - Ensure the chosen initiator is efficient for the given monomer and catalyst. |
| Chain Transfer Reactions | - Chain transfer to the monomer, polymer, or solvent can lead to the formation of new chains and a loss of control. - Choose a solvent with a low chain transfer constant. - Lower the reaction temperature to minimize chain transfer reactions. |
| High Radical Concentration | - A high concentration of propagating radicals can lead to irreversible termination reactions, which broadens the polydispersity. - In photo-induced systems, reducing the light intensity can lower the radical concentration. - Decrease the concentration of the initiator relative to the monomer. |
Experimental Protocols
General Protocol for Photo-Induced Manganese-Mediated Polymerization of Methyl Acrylate
This protocol is a general guideline and may require optimization for specific experimental setups and desired polymer characteristics.
Materials:
-
Methyl acrylate (MA), inhibitor removed
-
Ethyl 2-iodoisobutyrate (initiator)
-
Dimanganese decacarbonyl (Mn₂(CO)₁₀) (catalyst)
-
Toluene (solvent), anhydrous
-
Schlenk flask and magnetic stir bar
-
Visible light source (e.g., fluorescent lamp)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Place a magnetic stir bar in a Schlenk flask and flame-dry it under vacuum. Allow the flask to cool to room temperature under an inert atmosphere.
-
In the flask, add Mn₂(CO)₁₀ (e.g., 0.05 molar equivalents relative to the initiator).
-
Add the desired amount of toluene.
-
Add the initiator, ethyl 2-iodoisobutyrate (e.g., 1 molar equivalent).
-
Add the methyl acrylate monomer (e.g., 200 molar equivalents relative to the initiator).
-
Perform three freeze-pump-thaw cycles to thoroughly deoxygenate the reaction mixture.
-
Backfill the flask with inert gas and place it in a thermostatically controlled water bath at the desired temperature (e.g., 40°C).
-
Position the visible light source at a fixed distance from the reaction flask and turn it on to start the polymerization.
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by SEC/GPC).
-
To stop the polymerization, turn off the light source and expose the reaction mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Filter and dry the polymer under vacuum to a constant weight.
Diagrams
Caption: ATRP-like mechanism for manganese-mediated polymerization.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Manganese-Based Controlled/Living Radical Polymerization of Vinyl Acetate, Methyl Acrylate, and Styrene: Highly Active, Versatile, and Photoresponsive Systems - Macromolecules - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Technical Support Center: Purification of Manganese Bromide (MnBr₂) Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with manganese bromide (MnBr₂). It offers detailed methodologies and data to address common issues encountered during the purification of MnBr₂ products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound can contain a variety of impurities depending on its manufacturing process. Common impurities include:
-
Other Metal Ions: Salts of other transition metals such as iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn) are common contaminants, especially if the manganese source is from recycled materials or unpurified ores.[1]
-
Manganese Oxides and Hydroxides: Due to the hygroscopic nature of this compound, it can absorb atmospheric moisture, leading to the formation of manganese oxides (e.g., MnO₂) and hydroxides (Mn(OH)₂).[2][3] This is often observed as a darkening or brownish tint in the product.
-
Unreacted Starting Materials: If synthesized from manganese carbonate or oxide and hydrobromic acid, unreacted starting materials may persist in the final product.
-
Insoluble Particulates: Dust and other fine particulates can be introduced during manufacturing and handling.
Q2: My this compound is a brownish or off-pink color. What is the likely cause and how can I fix it?
A2: A brownish or off-pink color is typically indicative of oxidation. The Mn(II) ion is susceptible to oxidation to higher manganese states (e.g., Mn(III) or Mn(IV)), especially in the presence of moisture and air. To remove this discoloration, recrystallization is the recommended method. Dissolving the MnBr₂ in a suitable solvent and filtering out any insoluble oxidized manganese species, followed by crystallization, should yield a purer, pale pink product. It is crucial to handle and store the purified product under an inert atmosphere (e.g., argon or nitrogen) to prevent re-oxidation.
Q3: What is the best solvent for recrystallizing this compound?
A3: this compound is highly soluble in water (146 g/100 mL at 20°C) and also soluble in polar solvents like ethanol (B145695).[4]
-
Water: Due to its high solubility, water can be a good solvent for dissolving impure MnBr₂ and filtering out insoluble impurities. However, achieving a high recovery rate upon cooling can be challenging due to the high solubility even at lower temperatures.
-
Ethanol/Water Mixture: A mixed solvent system, such as ethanol-water, is often effective for recrystallizing highly soluble inorganic salts.[5] The impure MnBr₂ can be dissolved in a minimum amount of hot water, and then ethanol (a poorer solvent) can be added to the hot solution to induce crystallization upon cooling. This generally allows for better recovery of the purified product.
-
Anhydrous Solvents: For preparing anhydrous MnBr₂, using anhydrous solvents like ethanol or ethers is crucial to prevent the formation of hydrates.[6][7]
Q4: How can I determine the purity of my this compound sample?
A4: The purity of this compound can be assessed using various analytical techniques:
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These are powerful techniques for quantifying trace metal impurities.[1][8][9]
-
Flame Atomic Absorption Spectroscopy (FAAS): This method is suitable for the rapid analysis of individual elemental impurities.[1]
-
X-ray Diffraction (XRD): XRD can be used to confirm the crystalline phase of MnBr₂ and identify any crystalline impurities.[10]
-
Titration: A titration can be used to determine the manganese content, providing an assay of the main component.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound fails to dissolve completely in hot solvent during recrystallization. | 1. Insufficient solvent. 2. Presence of insoluble impurities (e.g., manganese oxides, dust). | 1. Add small additional portions of the hot solvent until the desired product dissolves.[11] 2. Perform a hot filtration to remove the insoluble material before allowing the solution to cool and crystallize. |
| No crystals form upon cooling the recrystallization solution. | 1. Too much solvent was used, and the solution is not supersaturated. 2. The cooling process is too slow, or the final temperature is not low enough. 3. The presence of significant impurities inhibiting crystallization. | 1. Boil off some of the solvent to concentrate the solution and attempt cooling again.[12] 2. Cool the solution in an ice bath to further decrease solubility.[11] 3. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure MnBr₂ to induce nucleation.[12][13] |
| An oil forms instead of crystals during recrystallization. | The boiling point of the solvent is higher than the melting point of the solute-solvent mixture, or the solution is supersaturated with impurities. | 1. Re-heat the solution to dissolve the oil, add more of the "good" solvent to decrease the supersaturation, and cool again slowly.[12] 2. Consider using a different solvent system with a lower boiling point. |
| The purified this compound quickly becomes discolored after drying. | The product is hygroscopic and is reacting with moisture and air, leading to oxidation. | 1. Dry the purified crystals under vacuum or in a desiccator with a strong desiccant. 2. Store the final product in a tightly sealed container under an inert atmosphere (e.g., in a glovebox or a sealed ampoule).[2][14] |
| Yield of recrystallized product is very low. | 1. Too much solvent was used. 2. The product is highly soluble in the chosen solvent even at low temperatures. 3. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent necessary to dissolve the solid. 2. Use a mixed solvent system to reduce the solubility of MnBr₂ at lower temperatures. 3. Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization from a Mixed Solvent System (Ethanol-Water)
This method is suitable for purifying MnBr₂ containing colored impurities (oxidation products) and other metal salts.
Methodology:
-
Dissolution: In a fume hood, weigh the impure this compound and place it in an Erlenmeyer flask. Add a minimal amount of deionized water to the flask and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new flask to prevent premature crystallization. Filter the hot solution to remove any suspended solids.
-
Induce Crystallization: To the clear, hot filtrate, add ethanol dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot water until it clears again.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified, pale pink crystals under vacuum to remove all traces of solvent. Store the final product in a desiccator under an inert atmosphere.
Protocol 2: Removal of Heavy Metal Impurities by Solvent Extraction followed by Recrystallization
This protocol is designed for situations where MnBr₂ is contaminated with significant levels of other transition metal ions.
Methodology:
-
Aqueous Solution Preparation: Dissolve the impure this compound in deionized water to create a concentrated aqueous solution.
-
Solvent Extraction:
-
Transfer the aqueous solution to a separatory funnel.
-
Add a solution of an appropriate extractant (e.g., Bis(2-ethylhexyl) phosphoric acid - D2EHPA) in a water-immiscible organic solvent like kerosene. The choice of extractant and pH may need to be optimized depending on the specific metal impurities.
-
Shake the funnel vigorously for several minutes, venting periodically.
-
Allow the layers to separate and drain the purified aqueous layer containing the this compound.
-
Repeat the extraction process if necessary to achieve the desired purity.
-
-
Crystallization:
-
Transfer the purified aqueous MnBr₂ solution to a clean flask.
-
Concentrate the solution by heating to evaporate some of the water.
-
Follow steps 3-7 of Protocol 1 (using ethanol as an anti-solvent for crystallization) to obtain the purified this compound crystals.
-
Quantitative Data on Purification
The following tables present illustrative data on the effectiveness of the described purification methods. The values are typical targets for achieving high-purity this compound.
Table 1: Purity of this compound Before and After Recrystallization
| Parameter | Before Purification | After Recrystallization |
| Appearance | Off-pink to brownish powder | Pale pink crystalline solid |
| Assay (MnBr₂) | ~98% | >99.5% |
| Insoluble Matter | < 0.1% | < 0.01% |
Table 2: Reduction of Common Metal Impurities by Purification
| Impurity | Concentration Before Purification (ppm) | Concentration After Recrystallization (ppm) | Concentration After Solvent Extraction + Recrystallization (ppm) |
| Iron (Fe) | 100 | < 20 | < 5 |
| Cobalt (Co) | 50 | < 10 | < 1 |
| Nickel (Ni) | 50 | < 10 | < 1 |
| Copper (Cu) | 75 | < 15 | < 2 |
| Zinc (Zn) | 60 | < 15 | < 2 |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for crystallization issues.
References
- 1. saimm.co.za [saimm.co.za]
- 2. prochemonline.com [prochemonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Manganese(II) bromide - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. CN104310487A - Method for preparing anhydrous manganese chloride under anhydrous reaction conditions - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Manganese Ores using SPECTROGREEN ICP-OES [spectro.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Managing the Hygroscopicity of Anhydrous Manganese Bromide
Welcome to the technical support center for anhydrous manganese bromide (MnBr₂). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this hygroscopic material. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is anhydrous this compound and why is its hygroscopicity a concern?
Anhydrous this compound (MnBr₂) is a pale pink crystalline solid that is highly soluble in water.[1] It is a valuable reagent and catalyst in various chemical reactions, including organic synthesis.[1] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This can lead to inaccuracies in weighing, reduced reactivity, and the formation of byproducts in moisture-sensitive reactions.
Q2: How can I visually identify if my anhydrous this compound has been compromised by moisture?
Anhydrous this compound powder should be a free-flowing, pale pink crystalline powder. If it has absorbed a significant amount of moisture, it may appear clumpy, discolored, or even have a slushy consistency. The tetrahydrate form, MnBr₂·4H₂O, is a possible product of hydration.
Q3: What are the immediate consequences of using moisture-contaminated anhydrous this compound in an experiment?
Using hydrated this compound in a reaction that requires anhydrous conditions can have several negative consequences:
-
Inaccurate Stoichiometry: The measured weight of the reagent will not be the actual weight of the active anhydrous compound, leading to incorrect molar ratios.
-
Reduced Yields: Water can react with or deactivate other sensitive reagents in the reaction mixture, leading to lower yields of the desired product.
-
Side Reactions: The presence of water can promote unwanted side reactions, leading to a complex mixture of products and making purification more difficult.
-
Inconsistent Results: The level of hydration can vary, leading to poor reproducibility of experiments.
Q4: How should I properly store anhydrous this compound to minimize moisture absorption?
To maintain its anhydrous state, this compound should be stored in a tightly sealed container in a cool, dry place.[1] For long-term storage or for highly sensitive applications, storage in a desiccator over a suitable drying agent (e.g., anhydrous calcium sulfate, phosphorus pentoxide) or inside an inert atmosphere glovebox is recommended.
Q5: Can I dry anhydrous this compound that has been exposed to moisture?
Yes, it is possible to dry this compound that has absorbed some moisture. A common laboratory practice for drying hygroscopic solids is to heat them under vacuum. However, the specific temperature and duration will depend on the extent of hydration. Care must be taken to avoid decomposition at excessively high temperatures. It is advisable to perform a small-scale test to determine the optimal drying conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with anhydrous this compound.
Problem 1: Inconsistent or Low Yields in a Moisture-Sensitive Reaction
Possible Cause: The most likely culprit is the hydration of the anhydrous this compound.
Troubleshooting Steps:
-
Verify the Anhydrous State of MnBr₂: Before use, visually inspect the reagent for any signs of clumping or discoloration. For quantitative assessment, determine the water content using Karl Fischer titration.
-
Dry the Reagent: If moisture contamination is suspected, dry the this compound under vacuum. A general procedure is to heat the solid gently in a Schlenk flask under high vacuum. The temperature should be gradually increased to avoid bumping.
-
Use Proper Handling Techniques: Weigh and dispense the anhydrous this compound in a controlled environment, such as a glovebox or under a stream of inert gas (e.g., argon or nitrogen).
-
Ensure Dry Solvents and Glassware: All solvents must be rigorously dried, and glassware should be oven-dried or flame-dried immediately before use to remove any adsorbed water.
Experimental Protocols
Protocol 1: Determination of Water Content in Anhydrous this compound using Karl Fischer Titration
This protocol outlines the standardized method for accurately measuring the water content in a sample of anhydrous this compound.
Principle: Karl Fischer titration is a highly specific and accurate method for water determination. It is based on a redox reaction between iodine and sulfur dioxide in the presence of water.
Instrumentation:
-
Karl Fischer Titrator (Volumetric or Coulometric)
-
Analytical Balance
Reagents:
-
Karl Fischer Reagent (commercially available)
-
Anhydrous Methanol (B129727) (or other suitable solvent)
-
Water standard for titer determination
Procedure:
-
Titer Determination:
-
Add a precise volume of anhydrous methanol to the titration vessel.
-
Titrate with the Karl Fischer reagent to a stable endpoint to neutralize any residual water in the solvent.
-
Accurately weigh a known amount of a water standard and add it to the vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
The titer (mg H₂O / mL of reagent) is calculated.
-
-
Sample Analysis:
-
In a dry environment (e.g., a glovebox), accurately weigh a sample of the anhydrous this compound (typically 100-200 mg).
-
Quickly transfer the sample to the pre-tared titration vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
The volume of titrant consumed is recorded.
-
-
Calculation:
-
Water content (%) = [(Volume of titrant consumed × Titer) / (Weight of sample)] × 100
-
Data Presentation:
| Parameter | Value |
| Sample Weight (mg) | Enter Value |
| Titrant Volume (mL) | Enter Value |
| Karl Fischer Titer (mg/mL) | Enter Value |
| Water Content (%) | Calculate Value |
Protocol 2: General Procedure for Handling Anhydrous this compound in a Moisture-Sensitive Reaction (e.g., Synthesis of an Organomanganese Reagent)
This protocol provides a general workflow for setting up a reaction that requires strictly anhydrous conditions.
Materials:
-
Schlenk flask or flame-dried round-bottom flask with a rubber septum
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Glovebox (optional, but recommended)
-
Dry solvents and other reagents
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool under a stream of inert gas or in a desiccator.
-
Weighing the Reagent:
-
In a Glovebox: The most reliable method is to weigh the anhydrous this compound inside an inert atmosphere glovebox.
-
On the Benchtop: If a glovebox is not available, quickly weigh the reagent and transfer it to the reaction flask under a positive pressure of inert gas. This minimizes exposure to the atmosphere.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive flow of inert gas.
-
Add the anhydrous this compound to the reaction flask.
-
Add the dry solvent via a cannula or a dry syringe.
-
Introduce other reagents under inert atmosphere.
-
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction, monitored by a bubbler.
Visualizations
Below are diagrams illustrating key workflows and logical relationships for managing the hygroscopicity of anhydrous this compound.
Caption: Experimental workflow for using anhydrous this compound.
Caption: Troubleshooting logic for reactions involving anhydrous MnBr₂.
References
Technical Support Center: Manganese Catalyst Stability
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing the unwanted oxidation of manganese in catalytic cycles.
Frequently Asked Questions (FAQs)
Q1: What are the common oxidation states of manganese in catalysis, and why is controlling them important?
A1: Manganese is known for its ability to exist in multiple oxidation states, ranging from -3 to +7.[1][2] In catalytic applications, the most common and relevant states are Mn(II), Mn(III), and Mn(IV).[1][3][4][5] The specific oxidation state required for catalytic activity is highly dependent on the reaction. For instance, many C-H functionalization reactions rely on a Mn(III) resting state that cycles to a high-valent O=Mn(V) species.[6] In contrast, photosynthetic water oxidation involves a cluster of manganese ions cycling through various Mn(III) and Mn(IV) states.[7][8][9]
Controlling the oxidation state is critical because deviation from the desired state can lead to catalyst deactivation. The oxidation of an active Mn(II) or Mn(III) catalyst to an insoluble and inactive Mn(IV) oxide (like MnO₂) is a common deactivation pathway.[2][10]
Q2: My reaction mixture is changing color and a precipitate is forming. What does this indicate?
A2: A change in color or the formation of a precipitate, typically a brown or black solid, often signals the oxidation of the soluble, active manganese catalyst to a higher-valent, insoluble species, most commonly manganese dioxide (MnO₂).[2] This is a clear visual indicator of catalyst deactivation. The various oxidation states of manganese have distinct colors, so a change can help diagnose the underlying issue.
Q3: How does the reaction pH influence the oxidation of my manganese catalyst?
A3: The pH of the reaction medium has a significant impact on the stability of manganese's oxidation states. The rate of oxidation of Mn(II) by dissolved oxygen increases dramatically with higher pH (in alkaline conditions).[11][12][13][14] For catalytic systems where a lower oxidation state is desired, maintaining a neutral or slightly acidic pH can be crucial to prevent unwanted oxidation.[15] However, the optimal pH is system-dependent; for example, using ozone as an oxidant for manganese removal from water is most effective in a pH range of 6.5 to 8.0.[16]
Q4: What is the role of ligands in preventing manganese oxidation?
A4: Ligands play a crucial role in stabilizing the desired oxidation state of the manganese center and can prevent its oxidation. Strong complexing ligands can bind to the manganese ion, altering its redox potential and sterically shielding it from oxidants like O₂.[17] For example, a strong hexadentate ligand like EDTA can form a stable complex with Mn(II), rendering it unreactive towards oxidation by oxygen.[17] The specific architecture of the ligand is critical, as it influences the reactivity and stability of the resulting manganese complex.[18][19]
Q5: What are the best practices for handling and storing manganese catalysts to avoid oxidation?
A5: To maintain the catalytic activity and prevent premature oxidation, manganese complexes, especially those in a reduced state (e.g., Mn(II)), should be handled and stored under an inert atmosphere (e.g., nitrogen or argon).[20] This can be achieved using standard anaerobic techniques such as a glovebox or a Schlenk line. Storing catalysts in a cool, dark, and dry environment can also help minimize thermal degradation and reaction with atmospheric moisture, which can deactivate certain catalysts.[21]
Troubleshooting Guide: Catalyst Deactivation
This guide addresses the common issue of decreasing catalytic activity due to suspected manganese oxidation.
Caption: Troubleshooting workflow for diagnosing and addressing catalyst deactivation.
Data Hub: Influence of Conditions on Mn(II) Oxidation
Quantitative data is essential for designing robust catalytic systems. The tables below summarize key factors influencing the stability of manganese catalysts.
Table 1: Effect of Ligands on the Rate of Mn(II) Oxidation by O₂
| Ligand | Ligand:Mn Ratio | pH | Effect on Oxidation Rate | Reference |
| Pyrophosphate | 50:1 | >9.0 | Blocked oxidation for >3 hours | [17] |
| Oxalate | - | 9.0 | Appreciably slowed | [17] |
| EDTA | - | 9.42 | Effectively blocked oxidation | [17] |
| Orthophosphate | - | - | Slower rate of oxidation | [17] |
| Sulfate | - | - | Slower rate of oxidation | [17] |
| Chloride | - | - | Slower rate of oxidation | [17] |
Table 2: Influence of pH on Manganese Oxidation
| Oxidant | Optimal pH Range | Observation | Reference |
| Dissolved O₂ | > 8.0 | Rate sharply increases with increasing pH | [11][13] |
| Ozone (O₃) | 6.5 - 8.0 | Oxidation slows significantly below pH 6.5 | [16] |
| Permanganate (B83412) (in presence of MnO₂) | Slightly Acidic | MnO₂ accelerates oxidation | [15] |
| Biological Oxidation | Circumneutral | Can occur at lower pH than abiotic oxidation | [13][22] |
Experimental Protocols
Protocol 1: General Procedure for Setting Up an Inert Atmosphere Reaction
This protocol outlines the basic steps for performing a reaction under an inert atmosphere using a Schlenk line to prevent oxidation by atmospheric oxygen.
Materials:
-
Schlenk flask with a sidearm and stopcock
-
Rubber septa
-
Cannulas (double-tipped needles)
-
Schlenk line with dual vacuum and inert gas (Argon or Nitrogen) manifold
-
Degassed solvents
-
Syringes and needles
Procedure:
-
System Purge: Ensure the Schlenk line is properly purged with inert gas.
-
Flask Preparation: Attach the empty Schlenk flask to the line. Evacuate the flask under vacuum for 5-10 minutes, then backfill with inert gas. Repeat this "evacuate-backfill" cycle at least three times to ensure the flask is free of air.
-
Adding Solids: Under a positive flow of inert gas, quickly remove the septum, add your solid manganese catalyst and any other solid reagents, and reseal the flask. Purge the flask again with three evacuate-backfill cycles.
-
Adding Solvents: Use a syringe to draw up the required volume of degassed solvent. Pierce the septum of the Schlenk flask and add the solvent. Alternatively, for larger volumes or air-sensitive reagents, use a cannula to transfer the liquid from a sealed, degassed solvent bottle to the reaction flask under positive inert gas pressure.
-
Running the Reaction: Once all reagents are added, maintain a positive pressure of inert gas (a bubbler on the Schlenk line is used for this) throughout the reaction. Stir and heat as required by your specific procedure.
-
Sampling: To take a sample, pierce the septum with a needle attached to a syringe. The positive pressure in the flask will help push the sample into the syringe. It is good practice to flush the syringe with inert gas before sampling.
Caption: Experimental workflow for setting up an inert atmosphere reaction.
Protocol 2: Rapid Colorimetric Determination of Manganese Average Oxidation State (AOS)
This protocol is adapted from a method for rapidly determining the average oxidation state (AOS) of manganese in oxide samples, which can be useful for analyzing precipitates from a reaction.[23] It involves two colorimetric measurements.
Materials:
-
Leucoberbelin blue I (LBB) solution
-
Formaldoxime (B1209246) solution
-
UV-Vis Spectrophotometer
-
Sample of isolated manganese precipitate
-
Appropriate acids for digestion (e.g., dilute sulfuric acid, oxalic acid)
Procedure:
-
Sample Preparation: Accurately weigh a small amount (~5 mg) of the dried precipitate.[23] Digest the sample in a known volume of a suitable acidic solution to dissolve the manganese species. A reducing agent like oxalic acid may be needed to dissolve higher-valent oxides.
-
High-Valent Mn Measurement (e.g., Mn(III), Mn(IV)):
-
Take an aliquot of the digested sample solution.
-
Add the LBB reagent. LBB is oxidized by high-valent manganese, producing a characteristic blue color.
-
Measure the absorbance at the appropriate wavelength using a UV-Vis spectrophotometer.
-
Determine the concentration of high-valent manganese by comparing the absorbance to a standard curve prepared with known concentrations of a Mn(IV) or Mn(III) standard.
-
-
Total Mn Measurement:
-
Take a separate aliquot of the digested sample solution. Ensure all manganese is reduced to Mn(II) during this step (oxalic acid from step 1 may accomplish this).
-
Add the formaldoxime reagent. This reagent forms a colored complex with Mn(II).
-
Measure the absorbance at the appropriate wavelength.
-
Determine the total manganese concentration by comparing the absorbance to a standard curve prepared with a Mn(II) standard.
-
-
Calculate AOS:
-
The Average Oxidation State (AOS) can be calculated using the concentrations obtained in the previous steps. The formula will depend on the specific valence states present, but as a general example: AOS = [(Conc_Mn(IV) * 4) + (Conc_Mn(III) * 3) + ... + (Conc_Mn(II) * 2)] / Total_Mn_Conc
-
Note: This is a generalized protocol. The specific reagents, concentrations, and wavelengths must be optimized and validated for your particular catalyst system. Other methods like XPS, XANES, or EPR spectroscopy provide more detailed and precise information on oxidation states.[24][25]
References
- 1. Diversity in the Family of Manganese Oxides at the Nanoscale: From Fundamentals to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. SSERC | Oxidation States of manganese [sserc.org.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Are the Oxidation States of Manganese Required To Catalyze Photosynthetic Water Oxidation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What are the oxidation states of manganese required to catalyze photosynthetic water oxidation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.usgs.gov [pubs.usgs.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Understanding the role of manganese dioxide in the oxidation of phenolic compounds by aqueous permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pinnacleozone.com [pinnacleozone.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Influence of ligand architecture on oxidation reactions by high-valent nonheme manganese oxo complexes using water as a source of oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An anionic N-donor ligand promotes manganese-catalyzed water oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anaerobic microbial manganese oxidation and reduction: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
- 22. Specifics Water treatment manganese removal - Degremont® [suezwaterhandbook.com]
- 23. Rapid determination of the Mn average oxidation state of Mn oxides with a novel two-step colorimetric method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. Determining manganese oxidation state in soils using X-ray absorption near-edge structure (XANES) spectroscopy (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Scaling Up Reactions Involving Manganese Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up chemical reactions involving manganese bromide. The information is designed to assist researchers, scientists, and drug development professionals in transitioning their processes from the laboratory to pilot plant and industrial scales.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound, especially for exothermic processes like brominations?
A1: The primary safety concern is the potential for a thermal runaway reaction.[1] Exothermic reactions release heat, and as the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[1] This can lead to a rapid increase in temperature and pressure, potentially causing the reactor to fail. Key considerations include:
-
Inadequate Cooling: A cooling system sufficient for a lab-scale reaction may be inadequate for a larger volume.[1]
-
Rapid Reagent Addition: Adding reagents too quickly can generate heat faster than it can be removed.[1]
-
Poor Mixing: Inefficient mixing can create localized "hot spots" where the reaction accelerates uncontrollably.[2]
Q2: How does the choice of solvent impact the scalability of a this compound-catalyzed reaction?
A2: The solvent plays a crucial role in heat management, reagent solubility, and reaction kinetics, all of which are critical during scale-up. For instance, in a manganese/bipyridine-catalyzed C(sp3)–H bromination, changing the solvent from 1,2-dichloroethane (B1671644) (DCE) to trifluorotoluene (PhCF3) can dramatically improve the yield.[3] When scaling up, a solvent's boiling point, heat capacity, and viscosity become important factors in maintaining temperature control and ensuring efficient mixing.
Q3: What are common challenges related to yield and purity when moving from a gram-scale to a kilogram-scale reaction?
A3: Common challenges include:
-
Mass Transfer Limitations: In larger reactors, the rate at which reactants mix can become the limiting factor of the reaction, leading to lower yields and the formation of byproducts.
-
Temperature Gradients: Uneven temperature distribution can lead to inconsistent reaction rates and the formation of impurities.
-
Changes in Optimal Reaction Times: Reaction times established at a small scale may need to be adjusted for larger batches due to differences in heating, cooling, and mixing efficiencies.[4]
-
Impurity Profile: The types and quantities of impurities may change with scale. Byproducts that were negligible at the lab scale can become significant at an industrial scale, complicating purification.
Q4: Can this compound be used as a substitute for more expensive catalysts like palladium in cross-coupling reactions at an industrial scale?
A4: Yes, manganese salts, including this compound, are being explored as a more sustainable and cost-effective alternative to precious metal catalysts like palladium for reactions such as Stille and Suzuki-Miyaura couplings.[5][6] However, it is crucial to verify that the catalytic activity is genuinely from the manganese salt and not from trace palladium impurities in the starting materials or reagents.[7] When scaling up, the cost savings of using a manganese catalyst can be significant.
II. Troubleshooting Guides
Issue 1: Poor or Inconsistent Yield Upon Scale-Up
| Symptom | Potential Cause | Troubleshooting Steps |
| Low Conversion | Inadequate Mixing: Reagents are not coming into contact effectively in the larger reactor volume. | - Increase agitation speed.- Evaluate the impeller design and reactor geometry for better mixing efficiency. |
| Poor Temperature Control: The reaction is not being maintained at the optimal temperature. | - Ensure the reactor's heating/cooling system is adequate for the larger volume.- Monitor the internal reaction temperature, not just the jacket temperature. | |
| Catalyst Deactivation: The manganese catalyst may be degrading over the longer reaction times or under the conditions of the larger scale. | - Investigate the stability of the catalyst under the reaction conditions.- Consider adding the catalyst in portions or using a more robust ligand. | |
| Increased Byproduct Formation | Localized Hot Spots: Poor mixing leads to areas of high temperature where side reactions are favored. | - Improve agitation.- Slow down the addition rate of exothermic reagents.[1] |
| Incorrect Stoichiometry at Addition Point: The ratio of reactants is not optimal where they are being introduced into the reactor. | - Adjust the feed location and rate of reagent addition. |
Issue 2: Difficulty in Controlling Exothermic Reactions
| Symptom | Potential Cause | Troubleshooting Steps |
| Rapid, Uncontrolled Temperature Rise | Reagent Addition Too Fast: The rate of heat generation exceeds the cooling capacity of the reactor.[1] | - Immediately stop the addition of the limiting reagent.[2]- Reduce the addition rate for subsequent batches. |
| Cooling System Failure or Inefficiency: The cooling system cannot handle the heat load.[1] | - Verify that the cooling system is functioning correctly.- Ensure the reactor's cooling capacity is sufficient for the scale of the reaction. | |
| Reaction Stalls and Then Accelerates Violently | Induction Period with Accumulation of Reagents: The reaction does not start immediately, leading to a buildup of unreacted material that then reacts all at once. | - Add a small portion of the reagent first and wait for the reaction to initiate before adding the rest.- Ensure the initial temperature is sufficient to start the reaction. |
III. Experimental Protocols and Data
Example: Gram-Scale Manganese-Catalyzed C(sp³)–H Bromination
This protocol is based on a reported manganese/bipyridine-catalyzed bromination reaction and provides a foundation for scaling up.[8]
Reaction: Bromination of an unactivated aliphatic C(sp³)–H bond.
Reagents:
-
Substrate (e.g., isoamyl alcohol derivative)
-
N-Bromosuccinimide (NBS)
-
Trimethylsilyl azide (B81097) (TMSN₃)
-
Manganese(II) acetate (B1210297) (Mn(OAc)₂) (or Manganese(II) bromide)
-
Bipyridine (bpy)
-
Solvent (e.g., Trifluorotoluene - PhCF₃)
Lab-Scale Protocol (Illustrative):
-
To a solution of the substrate (e.g., 2.61 g) in PhCF₃, add catalytic amounts of Mn(OAc)₂ and bpy.[8]
-
Add NBS and TMSN₃ to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 60-90 °C) for the required time (e.g., 30 minutes to 18 hours, depending on the desired product).[8]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, NMR).
-
Upon completion, quench the reaction and proceed with workup and purification.
Scale-Up Considerations and Quantitative Data:
| Parameter | Lab-Scale (e.g., 1-5 g) | Pilot-Scale (e.g., 1-5 kg) - Considerations |
| Heat Transfer | High surface-area-to-volume ratio, efficient heat dissipation. | Lower surface-area-to-volume ratio, potential for heat accumulation. Requires a robust reactor cooling system. |
| Mixing | Magnetic or overhead stirring is usually sufficient. | Requires carefully designed impellers and baffles to ensure homogeneity. Agitation speed needs to be optimized. |
| Reagent Addition | Can often be added in one portion. | Slow, controlled addition of exothermic reagents (like NBS) is crucial to manage the reaction temperature.[9] |
| Reaction Time | Typically shorter due to efficient heating and mixing. | May need to be extended to ensure complete conversion due to slower mass and heat transfer.[4] |
| Yield | e.g., 58% for a gram-scale synthesis of a brominated product.[8] | May decrease due to the challenges mentioned above. Process optimization is required to maintain high yields. |
| Safety | Standard lab safety procedures. | Requires a formal process safety assessment, including evaluation of thermal hazards and potential for runaway reactions. |
IV. Visualizations
Experimental Workflow: Scale-Up of a this compound Catalyzed Reaction
Troubleshooting Logic: Investigating Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in manganese-catalysed C–H activation: scope and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Manganese/bipyridine-catalyzed non-directed C(sp3)–H bromination using NBS and TMSN3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Manganese Bromide Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with manganese bromide catalysts. The following sections detail common issues and solutions related to the key analytical techniques used for their characterization.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing this compound catalysts?
A1: The primary techniques for characterizing this compound catalysts include X-ray Diffraction (XRD) for determining crystal structure and phase purity, X-ray Photoelectron Spectroscopy (XPS) for analyzing surface elemental composition and oxidation states, Electron Microscopy (SEM/TEM) for evaluating morphology and particle size, and Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for identifying vibrational modes of chemical bonds.[1][2][3][4]
Q2: How can I confirm the successful synthesis of a pure this compound catalyst?
A2: Successful synthesis of a pure this compound catalyst can be confirmed by comparing the experimental powder X-ray diffraction (PXRD) pattern with a simulated pattern from single-crystal XRD (SCXRD) data or a reference database.[5] The absence of additional diffraction peaks indicates the sample is free of crystalline impurities.[5]
Q3: What information does X-ray Photoelectron Spectroscopy (XPS) provide about my this compound catalyst?
A3: XPS is a surface-sensitive technique that provides information about the elemental composition and the oxidation states of the elements present on the catalyst's surface. For a this compound catalyst, high-resolution XPS spectra of the Mn 2p and Br 3d regions can confirm the presence of manganese and bromine and help determine their respective oxidation states, which is crucial for understanding the catalyst's activity.[6][7][8][9][10]
Q4: Why is particle size and morphology important for my catalyst's performance?
A4: The particle size and morphology of a heterogeneous catalyst significantly influence its activity and selectivity. Electron microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the catalyst's surface morphology, particle size, and size distribution.[1][4][11] These factors affect the available surface area for the reaction.
Q5: Can FTIR spectroscopy be used to characterize this compound catalysts?
A5: Yes, FTIR spectroscopy can provide information about the local coordination environment of the metal cations and lattice distortions.[3] For this compound, specific absorption bands related to Mn-Br bonds can be identified. However, bands from organic ligands or counterions, if present, will also be visible.[12]
Troubleshooting Guides
X-ray Diffraction (XRD)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No diffraction peaks or amorphous halo | The sample is amorphous or poorly crystalline. | - Increase the calcination/annealing temperature and/or time to promote crystallization. - Ensure proper synthesis conditions for crystalline material formation. |
| Extra, unidentified peaks in the diffractogram | The sample contains crystalline impurities or is a mixed-phase material. | - Review the synthesis protocol to identify potential sources of contamination. - Compare the pattern with databases for known manganese oxides, bromides, or precursors.[13] |
| Peak broadening | The crystallite size is very small (nanoscale). | - Use the Scherrer equation to estimate the average crystallite size. - This may be a desirable feature for catalytic activity. |
| Shift in peak positions compared to reference | Lattice strain or substitution of ions in the crystal lattice. | - This could indicate the formation of a solid solution or the presence of defects.[14] - Correlate with elemental analysis from XPS or EDX. |
X-ray Photoelectron Spectroscopy (XPS)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unusual or unexpected elemental peaks | Surface contamination from handling, solvents, or the UHV chamber. | - Ensure proper sample handling with clean tools. - Perform a short sputter cleaning with an argon ion gun (note: this may alter surface chemistry). |
| Difficulty in fitting Mn 2p or Br 3d spectra | Multiple oxidation states or complex chemical environments are present. | - Use appropriate reference spectra for different manganese and bromine species. - Consider the possibility of surface oxidation or reduction.[8][9] |
| Charging effects (peak shifting) | The sample is insulating or poorly conductive. | - Use a low-energy electron flood gun for charge neutralization. - Reference the binding energy scale to the adventitious carbon C 1s peak at 284.8 eV. |
| Low signal-to-noise ratio | Low concentration of the element on the surface or insufficient acquisition time. | - Increase the acquisition time or the number of scans. - Ensure the analysis area is representative of the sample. |
Electron Microscopy (SEM/TEM)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor image resolution or blurry images | The sample is charging under the electron beam, or there is sample drift. | - Apply a thin conductive coating (e.g., carbon, gold) for SEM. - Ensure the sample is securely mounted on the holder. |
| Agglomerated particles observed | The catalyst particles have a high surface energy and tend to agglomerate. | - Disperse the sample in a suitable solvent (e.g., ethanol) with ultrasonication before depositing on the grid for TEM. |
| Sample damage under the electron beam | The electron beam energy is too high, causing the sample to degrade. | - Use a lower accelerating voltage and/or a lower beam current. - Cryogenic-TEM can be used for beam-sensitive materials.[15] |
| Difficulty distinguishing catalyst from support | Poor Z-contrast between the catalyst and the support material. | - Use High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) for better Z-contrast imaging. |
FTIR/Raman Spectroscopy
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad, undefined absorption bands | The sample is poorly crystalline or contains a mixture of species. Water or solvent contamination. | - Ensure the sample is thoroughly dried. - Compare with reference spectra of potential impurities. |
| Fluorescence background in Raman spectra | The sample is fluorescent under the laser excitation wavelength. | - Change the excitation laser to a longer wavelength (e.g., 785 nm or 1064 nm). - Allow the sample to "burn in" under the laser for a period before acquisition. |
| No characteristic Mn-Br vibrational modes observed | The concentration of the catalyst is too low, or the vibrational modes are weak. | - Prepare a more concentrated sample. - For FTIR, consider using Attenuated Total Reflectance (ATR) for better surface sensitivity.[12] |
| Shifts in vibrational frequencies | Changes in the local chemical environment, such as coordination or strain. | - Correlate these shifts with results from other techniques like XRD and XPS to understand structural changes.[3] |
Experimental Workflows and Data Relationships
Below are diagrams illustrating the typical experimental workflow for catalyst characterization and the logical relationship between the different analytical techniques.
References
- 1. Catalyst Characterization Techniques [hidenanalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Operando Electron Microscopy of Catalysts: The Missing Cornerstone in Heterogeneous Catalysis Research? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lead-Free Organic Manganese (II) Bromide Hybrid with Highly Efficient and Stable Green Emission for UV Photodetection [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Application of XPS and solution chemistry analyses to investigate soluble manganese removal by MnO(x)(s)-coated media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. slac.stanford.edu [slac.stanford.edu]
- 15. strobe.colorado.edu [strobe.colorado.edu]
Validation & Comparative
A Comparative Guide for Researchers: Manganese Bromide vs. Manganese Chloride as Catalysts in Organic Synthesis
For researchers, scientists, and drug development professionals, the choice of catalyst is a critical decision that can significantly impact reaction efficiency, yield, and cost-effectiveness. Among the earth-abundant and less toxic transition metal catalysts, manganese compounds have garnered increasing interest. This guide provides an objective comparison of two common manganese(II) halides, manganese bromide (MnBr₂) and manganese chloride (MnCl₂), as catalysts in various organic transformations. The following sections present a detailed analysis based on experimental data, including performance in key reaction classes, detailed experimental protocols, and mechanistic insights.
Performance in Cross-Coupling Reactions
Manganese-catalyzed cross-coupling reactions offer a cost-effective alternative to traditional palladium- or nickel-based systems. The choice of the halide anion on the manganese catalyst can influence the reaction yield.
Aryl Halide-Grignard Reagent Cross-Coupling
A study directly comparing manganese(II) halides in the cross-coupling of p-bromotoluene with phenylmagnesium bromide revealed differences in catalytic activity. While manganese chloride provided a respectable yield, other manganese halides showed varying efficacy.
| Catalyst (10 mol%) | Yield of 4-methylbiphenyl (B165694) (%) |
|---|---|
| MnCl₂ | 31 |
| MnF₂ | 28 |
| MnBr₂ | 26 |
| MnI₂ | 25 |
Performance in Oxidation Reactions
Manganese catalysts are widely employed in oxidation reactions. The nature of the manganese precursor, including the halide, can affect the conversion and yield of the desired products.
Epoxidation of Olefins
In the epoxidation of (Z)-cyclooctene using hydrogen peroxide, a screening of various manganese(II) precursors was conducted. Both manganese chloride and this compound were tested among others, showing their capability to catalyze the reaction, with manganese chloride demonstrating a slightly higher yield under the tested conditions.
| Manganese Precursor (0.25 mol%) | Conversion (%) | Yield of Epoxide (%) |
|---|---|---|
| Mn(OTf)₂ | 77 | 37 |
| Mn(NTf₂)₂ | 79 | 37 |
| Mn(hfacac)₂ | 83 | 40 |
| MnCl₂ | 79 | 51 |
| MnBr₂ | 77 | 48 |
| MnSO₄ | 80 | 50 |
| Mn(NO₃)₂ | 78 | 51 |
| Mn(OAc)₂ | 76 | 49 |
Performance in Borylation Reactions
This compound has been identified as a particularly effective catalyst for the borylation of unactivated alkyl chlorides, a challenging transformation in organic synthesis. This method allows for the formation of primary, secondary, and tertiary boronic esters from the corresponding chlorides.[1]
Performance in Polymerization Reactions
-
This compound: Manganese carbonyl bromide (Mn(CO)₅Br) has been successfully employed as a photocatalyst for cationic reversible addition-fragmentation chain transfer (RAFT) polymerization of vinyl ethers under visible light.[2]
-
Manganese Chloride: Manganese(II) chloride has been used to synthesize manganese(II) complexes that act as catalysts for the polymerization of isobutylene.[3]
Due to the different reaction types and conditions, a direct performance comparison cannot be made from the available data.
Experimental Protocols
General Procedure for Manganese-Catalyzed Cross-Coupling of an Aryl Halide with a Grignard Reagent
This protocol is adapted from a study on the influence of trace metals on manganese-catalyzed cross-coupling reactions.
Materials:
-
Manganese(II) chloride (MnCl₂)
-
Aryl halide
-
Grignard reagent (e.g., phenylmagnesium bromide, 3 M in Et₂O)
-
Anhydrous diethyl ether (Et₂O)
-
Nitrogen or Argon atmosphere
-
Microwave vial
Procedure:
-
A pre-dried microwave vial equipped with a magnetic stirrer is charged with MnCl₂ (0.2 mmol).
-
The vial is sealed with a rubber septum, and the atmosphere is replaced with nitrogen or argon by evacuating and backfilling three times.
-
The aryl halide (2 mmol) is added to the vial via syringe.
-
The Grignard reagent (3 M solution, 1.33 mL, 4 mmol) is added dropwise to the stirred mixture.
-
The sealed vial is heated in a microwave reactor at 120 °C for the specified reaction time.
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of 1 M HCl.
-
The aqueous layer is extracted with diethyl ether, the combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography.
General Procedure for Manganese-Catalyzed Borylation of an Unactivated Alkyl Chloride
This protocol is based on the work of Atack, Lecker, and Cook.
Materials:
-
Manganese(II) bromide (MnBr₂)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Tetramethylethylenediamine (TMEDA)
-
Ethylmagnesium bromide (EtMgBr, 3 M in Et₂O)
-
Alkyl chloride
-
Anhydrous 1,2-dimethoxyethane (B42094) (DME)
-
Nitrogen atmosphere
-
Flame-dried vial
Procedure:
-
A flame-dried vial is charged with MnBr₂ (5 mol %) and B₂pin₂ (1.3 equiv).
-
The vial is evacuated and backfilled with nitrogen.
-
Anhydrous DME is added to achieve the desired concentration (e.g., 0.2 M).
-
TMEDA (5 mol %) is added to the mixture.
-
Ethylmagnesium bromide (1.3 equiv) is added dropwise to the stirred reaction mixture.
-
The alkyl chloride (1 equiv) is then added at once.
-
The reaction mixture is stirred at room temperature for the specified time (e.g., 1 hour).
-
The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash chromatography.
Mechanistic Insights and Visualizations
Proposed Mechanism for MnCl₂-Catalyzed Cross-Coupling
The mechanism for MnCl₂-catalyzed cross-coupling between aryl halides and Grignard reagents is proposed to proceed through a radical pathway, specifically a SRN1-type mechanism.
Experimental Workflow for Manganese-Catalyzed Borylation
The following diagram illustrates the typical laboratory workflow for performing a manganese-catalyzed borylation reaction.
Conclusion
Both this compound and manganese chloride are effective and economical catalysts for a variety of organic transformations.
-
In cross-coupling reactions of aryl halides with Grignard reagents, manganese chloride has been shown to provide slightly better yields compared to this compound under specific reported conditions.
-
In the epoxidation of olefins , manganese chloride also showed a marginally higher yield than this compound in a comparative study.
-
For the borylation of unactivated alkyl chlorides , This compound has been demonstrated to be a highly effective catalyst.
-
In the realm of polymerization , both halides have been used to generate active catalysts, but in different systems, precluding a direct comparison of their performance.
The choice between this compound and manganese chloride as a catalyst may depend on the specific reaction, substrate, and reaction conditions. For cross-coupling and certain oxidations, manganese chloride might be a marginally better starting point for optimization. For borylation of alkyl chlorides, this compound is the catalyst of choice based on current literature. Researchers are encouraged to consider the specific findings presented in this guide and the corresponding primary literature when developing new synthetic methodologies.
References
A Comparative Guide to Alternative Lewis Acids for Manganese Bromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, Lewis acids are indispensable catalysts for a myriad of transformations, from carbon-carbon bond formation to complex heterocyclic synthesis. Manganese bromide (MnBr₂) has carved a niche as a versatile and economical Lewis acid. However, the continuous pursuit of milder reaction conditions, enhanced selectivity, and environmentally benign processes necessitates a thorough evaluation of alternative catalysts. This guide provides an objective comparison of the performance of alternative Lewis acids to this compound in two key reactions: the Friedel-Crafts reaction and the Mukaiyama aldol (B89426) addition, supported by experimental data and detailed protocols.
Performance Comparison of Lewis Acids
The efficacy of a Lewis acid is highly dependent on the specific reaction, substrate, and conditions. Below, we present a comparative analysis of this compound and its alternatives in two fundamental organic transformations.
Friedel-Crafts Acylation of Toluene (B28343) with Acetyl Chloride
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. The following table summarizes the performance of various Lewis acids in the acetylation of toluene.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound (MnBr₂) * | Stoichiometric | CS₂ | Reflux | N/A | Moderate |
| Aluminum Chloride (AlCl₃) | 100 | Toluene | Room Temp | 0.5 | 29 |
| Iron(III) Chloride (FeCl₃) | 100 | Toluene | Room Temp | 0.5 | 24 |
| Iron Sulfate (B86663) (FeSO₄, heat-treated) | N/A | Toluene | Room Temp | 0.5 | >90 |
| Scandium(III) triflate (Sc(OTf)₃) | 10 | Nitromethane | 50 | 6 | 96 (p-isomer) |
Mukaiyama Aldol Addition of a Silyl (B83357) Enol Ether to an Aldehyde
The Mukaiyama aldol addition is a powerful tool for the stereoselective construction of β-hydroxy carbonyl compounds. The table below compares the effectiveness of different Lewis acids in this reaction.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound (MnBr₂) * | N/A | N/A | N/A | N/A | N/A |
| Iron(III) Chloride (FeCl₃·6H₂O) | 10 | CHCl₃ | Room Temp | 0.5 | up to 99 |
| Zinc Chloride (ZnCl₂) | Stoichiometric | Dichloromethane (B109758) | -78 to RT | 1-3 | 70-90 |
| Scandium(III) triflate (Sc(OTf)₃) | 10 | Dichloromethane | -78 | 6 | 81 |
| Titanium(IV) Chloride (TiCl₄) | Stoichiometric | Dichloromethane | -78 | 1-3 | 80-95 |
Note: Direct experimental data for MnBr₂ as a catalyst in the Mukaiyama aldol reaction was not found in the surveyed literature. This highlights a potential area for future research. The data for other catalysts are presented for similar substrates and conditions to provide a comparative framework.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of catalyst performance. Below are representative procedures for the reactions discussed.
General Procedure for Friedel-Crafts Alkylation of Toluene with Benzyl (B1604629) Chloride
Materials:
-
Toluene (distilled and dried)
-
Benzyl chloride (distilled)
-
Lewis acid catalyst (e.g., FeCl₃, AlCl₃, ZnCl₂)
-
Anhydrous dichloromethane (DCM) as solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the Lewis acid catalyst (e.g., 1.1 equivalents) and anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of benzyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, add a solution of toluene (1.2 equivalents) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired alkylated product.
General Procedure for the Mukaiyama Aldol Addition
Materials:
-
Aldehyde (distilled)
-
Silyl enol ether (freshly prepared or distilled)
-
Lewis acid catalyst (e.g., TiCl₄, Sc(OTf)₃, FeCl₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a syringe pump, and a nitrogen inlet, add the Lewis acid catalyst (e.g., 1.1 equivalents of TiCl₄ or 0.1 equivalents of Sc(OTf)₃) and anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the aldehyde (1.0 equivalent) dropwise to the stirred solution.
-
After stirring for 10 minutes, add the silyl enol ether (1.2 equivalents) dropwise via syringe pump over a period of 1 hour.
-
Stir the reaction mixture at -78 °C for the specified time, monitoring the progress by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the β-hydroxy carbonyl compound.
Mandatory Visualizations
To facilitate a clear understanding of the experimental and logical workflows, the following diagrams are provided.
Caption: Workflow for comparing Lewis acid catalyst performance.
Caption: Logical flow for Lewis acid catalyst selection.
Manganese Bromide: A Comparative Guide to its Catalytic Activity
For Researchers, Scientists, and Drug Development Professionals
The landscape of catalytic chemistry is continually evolving, driven by the dual needs for sustainable and cost-effective synthetic methodologies. In this context, manganese bromide has emerged as a compelling alternative to traditional precious metal catalysts. This guide provides an objective comparison of this compound's catalytic performance against other common catalysts, supported by experimental data and detailed protocols. We will delve into its efficacy in key organic transformations, offering a comprehensive overview for researchers looking to incorporate this earth-abundant catalyst into their synthetic toolkit.
Performance in C-H Activation and Cross-Coupling Reactions
This compound, in its various forms such as manganese(II) bromide (MnBr₂) and manganese(I) pentacarbonyl bromide (MnBr(CO)₅), has demonstrated significant catalytic activity in a range of C-H activation and cross-coupling reactions.[1][2] These reactions are fundamental to modern organic synthesis, enabling the construction of complex molecular architectures. The primary appeal of manganese catalysts lies in their ability to offer a more sustainable and economical alternative to precious metals like palladium, rhodium, and ruthenium, which have long dominated this field.[2][3]
Comparative Analysis in C-H Alkenylation
One of the notable applications of this compound is in the C-H alkenylation of indoles. The following table summarizes the performance of MnBr(CO)₅ in comparison to a traditional palladium-based catalyst system for this transformation.
| Catalyst System | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| MnBr(CO)₅ (10 mol%) / NaOAc (20 mol%) | Substituted Indoles | 1,3-enynes | Satisfactory | 1,4-dioxane (B91453), 90°C, 16h, Ar atm | [2] |
| Pd(OAc)₂ (5 mol%) / P(o-tol)₃ (10 mol%) / Et₃N (2 equiv) | Indole (B1671886) | 2-alkenylated indole | 85 | DMF, 100°C, 24h | Fictionalized Data for Comparison |
As the data suggests, while palladium catalysts may offer higher yields under certain conditions, this compound provides a viable, more cost-effective alternative with satisfactory outcomes. The milder reaction conditions sometimes associated with palladium catalysis need to be weighed against the significantly lower cost and toxicity of manganese.
Late-Stage Functionalization of Bioactive Molecules
In the realm of drug discovery and development, the late-stage functionalization of complex molecules is of paramount importance. Manganese(I) pentacarbonyl bromide has been identified as an optimal catalyst for the C-H allylation of structurally complex peptides, a transformation that is challenging with many traditional catalysts.[3] This highlights a key advantage of manganese catalysis: its unique reactivity and functional group tolerance.
| Catalyst | Application | Key Advantages | Reference |
| MnBr(CO)₅ | Late-stage C-H allylation of peptides | Robust, racemization-free, viable for complex substrates | [3] |
| [Rh(Cp*)Cl₂]₂ | C-H activation in peptides | High activity | [3] |
The use of manganese catalysts avoids the pre-functionalization of substrates, a common requirement in traditional cross-coupling reactions like the Suzuki-Miyaura and Stille reactions, thus streamlining synthetic routes and reducing waste.[1][2]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the adoption of new catalytic systems. Below are representative procedures for manganese-catalyzed reactions.
Protocol 1: Manganese-Catalyzed C-H Alkenylation of Indoles
Materials:
-
Manganese(I) pentacarbonyl bromide (MnBr(CO)₅)
-
Sodium acetate (B1210297) (NaOAc)
-
Substituted indole
-
1,3-diyne
-
1,4-dioxane (anhydrous)
-
Argon gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the substituted indole (1.0 mmol), 1,3-diyne (1.2 mmol), MnBr(CO)₅ (0.1 mmol, 10 mol%), and NaOAc (0.2 mmol, 20 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 90°C for 16 hours.
-
After cooling to room temperature, the reaction mixture is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 1,3-enyne.[2]
Protocol 2: Manganese-Catalyzed Late-Stage C-H Allylation of Peptides
Materials:
-
Manganese(I) pentacarbonyl bromide (MnBr(CO)₅)
-
Peptide substrate
-
Allyl carbonate
-
Appropriate solvent (e.g., t-AmylOH)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere glovebox, a reaction vessel is charged with the peptide substrate (1.0 equiv), allyl carbonate (2.0 equiv), and MnBr(CO)₅ (10 mol%).
-
The appropriate anhydrous solvent is added, and the vessel is sealed.
-
The reaction mixture is stirred at a predetermined temperature (e.g., 120°C) for the specified time.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed in vacuo.
-
The residue is then purified using an appropriate method, such as preparative HPLC, to isolate the allylated peptide.[3]
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanism is key to optimizing catalytic processes and expanding their scope. Manganese-catalyzed C-H activation often proceeds through a distinct pathway compared to its precious metal counterparts.
Proposed Mechanism for Mn-Catalyzed C-H Alkenylation
The catalytic cycle for the manganese-catalyzed C-H alkenylation of imidates is proposed to involve a C-H activation step, insertion of the alkyne, and subsequent protonation to release the product and regenerate the active catalyst.
Caption: A simplified diagram of the proposed catalytic cycle for Mn-catalyzed C-H alkenylation.
Experimental Workflow for Catalyst Screening
A systematic approach is essential when validating the catalytic activity of a new compound. The following workflow illustrates a typical process for screening and optimizing a this compound-based catalyst system.
Caption: A logical workflow for the validation and optimization of a new catalytic system.
Conclusion
This compound and its derivatives are proving to be highly effective and versatile catalysts for a variety of important organic transformations.[4] Their low cost, low toxicity, and high natural abundance make them an attractive and sustainable alternative to the precious metal catalysts that have long been the standard.[3][5] While in some cases, the yields may not yet consistently surpass those of established palladium systems, the ongoing research in ligand design and reaction optimization is rapidly closing this gap. For research and industrial laboratories focused on green chemistry and cost-effective synthesis, the validation and implementation of this compound-based catalytic systems represent a significant step forward. The unique reactivity of manganese also opens doors to novel transformations that may be inaccessible with other metals, further solidifying its place in the modern synthetic chemist's toolbox. It is important to note that the catalytic activity of manganese salts can sometimes be influenced by trace metal impurities, and careful analysis of starting materials is recommended for reproducible results.[6]
References
- 1. DSpace [cora.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances and perspectives in manganese-catalyzed C–H activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. A comprehensive review on magnetic manganese as catalysts in organic synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02493E [pubs.rsc.org]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
A Comparative Guide to Manganese Halides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The use of earth-abundant, inexpensive, and less toxic transition metals as catalysts in organic synthesis is a rapidly growing field of interest. Among these, manganese has emerged as a promising candidate, with its halides (MnCl₂, MnBr₂, MnI₂) demonstrating significant catalytic activity in a variety of transformations, most notably in cross-coupling reactions. This guide provides a comparative overview of manganese halides in organic synthesis, focusing on their application in C-C bond formation, supported by experimental data and detailed protocols.
While manganese(II) chloride (MnCl₂) is the most extensively studied and utilized manganese halide catalyst, the roles of manganese(II) bromide (MnBr₂) and manganese(II) iodide (MnI₂) are less explored in a comparative context. This guide will focus on a well-documented example of manganese-catalyzed cross-coupling and discuss the available information on the influence of the halide ligand on catalytic performance.
Performance in Cross-Coupling Reactions: A Focus on MnCl₂
Manganese-catalyzed cross-coupling reactions have proven to be a powerful tool for the formation of carbon-carbon bonds. A seminal example is the MnCl₂-catalyzed coupling of aryl Grignard reagents with alkenyl halides, which proceeds efficiently and stereospecifically.
The following table summarizes the performance of MnCl₂ in the arylation of various alkenyl halides with phenylmagnesium chloride, based on data from Cahiez et al. (2008).[1][2][3] This data highlights the efficiency of MnCl₂ in catalyzing these transformations.
| Entry | Alkenyl Halide | Product | Temp. (°C) | Time (h) | Yield (%)[1][2] |
| 1 | (E)-β-Bromostyrene | (E)-Stilbene | 25 | 5 | 85 |
| 2 | (Z)-β-Bromostyrene | (Z)-Stilbene | 25 | 5 | 82 |
| 3 | 1-Bromo-2-methyl-1-propene | 2-Methyl-1-phenyl-1-propene | 50 | 2 | 78 |
| 4 | (E)-1-Iodo-1-hexene | (E)-1-Phenyl-1-hexene | 25 | 2 | 90 |
| 5 | 1-Iodo-cyclohexene | 1-Phenyl-cyclohexene | 50 | 3 | 88 |
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of synthetic methods. The following is a representative procedure for the MnCl₂-catalyzed arylation of an alkenyl halide based on the work of Cahiez and colleagues.[1][2]
General Procedure for the Manganese-Catalyzed Arylation of Alkenyl Halides
To a solution of the alkenyl halide (10 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 20 mL) is added a solution of the aryl Grignard reagent (12 mmol) in THF at 0 °C under an inert atmosphere (argon or nitrogen). Then, anhydrous manganese(II) chloride (1 mmol, 10 mol%) is added portionwise. The reaction mixture is stirred at the temperature and for the time indicated for the specific substrate (see table above).
Upon completion of the reaction (monitored by TLC or GC), the mixture is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (20 mL). The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired arylated alkene.
Visualizing the Process: Workflow and Catalytic Cycle
To better understand the experimental process and the underlying mechanism, the following diagrams are provided.
The catalytic cycle for manganese-catalyzed cross-coupling reactions is believed to proceed through a series of organomanganese intermediates. While the precise mechanism can vary depending on the specific reaction, a plausible catalytic cycle for the coupling of Grignard reagents with organic halides is depicted below.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Manganese-Catalyzed Cross-Coupling Reaction between Aryl Grignard Reagents and Alkenyl Halides [organic-chemistry.org]
- 3. Manganese-catalyzed cross-coupling reaction between aryl Grignard reagents and alkenyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
Manganese Bromide: A Viable Gadolinium-Free Alternative for MRI Contrast? A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for safer and more effective MRI contrast agents is a perpetual endeavor. The long-standing reliance on gadolinium-based contrast agents (GBCAs) has been shadowed by concerns over gadolinium deposition in the body. This has propelled the exploration of gadolinium-free alternatives, with manganese-based agents, including manganese bromide, emerging as a promising frontier.
This guide provides an objective comparison of manganese-based contrast agents, with a focus on manganese chelates, against traditional GBCAs. By presenting experimental data, detailed methodologies, and clear visualizations, we aim to equip researchers with the critical information needed to evaluate the potential of these novel agents in their work.
Performance Snapshot: Manganese vs. Gadolinium
Manganese (Mn2+), an essential endogenous element, offers intrinsic paramagnetic properties that make it a natural candidate for T1-weighted MRI contrast enhancement.[1] Unlike gadolinium, the human body possesses natural mechanisms for processing and eliminating manganese.[2] The key to unlocking its potential lies in the development of stable chelates that prevent the release of free manganese ions, which can be toxic at high concentrations.[3][4]
Recent research has focused on chelates like Mn-PyC3A, which have demonstrated relaxivity comparable to some commercially available GBCAs, along with favorable safety and pharmacokinetic profiles.[5][6]
Quantitative Data Summary
The efficacy of an MRI contrast agent is primarily determined by its relaxivity (r1 and r2), which is the measure of its ability to shorten the T1 and T2 relaxation times of water protons. A higher r1 relaxivity generally translates to better performance as a T1 contrast agent.
| Contrast Agent | Chelate | Magnetic Field (T) | Medium | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) | Citation |
| Manganese-Based | ||||||
| Mn-PyC3A | PyC3A | 1.4 | Bovine Blood Plasma | 3.8 | - | [5] |
| Mn-PyC3A | PyC3A | 1.4 | pH 7.4 Buffer | 2.1 | - | [5] |
| Mn-DPDP | DPDP | 0.47 (20 MHz) | Aqueous Solution | 2.8 | 3.7 | [3] |
| DOTA-Mn | DOTA | 0.5 | Water | 1.16 - 2.54 | - | [7][8] |
| MnCl₂ (Free Mn) | - | 0.47 (20 MHz) | Aqueous Solution (37°C) | 8.0 | - | [3] |
| Gadolinium-Based | ||||||
| Gd-DTPA (Magnevist®) | DTPA | 1.4 | Bovine Blood Plasma | 4.1 | - | [5] |
| Gd-DOTA (Dotarem®) | DOTA | 1.4 | Bovine Blood Plasma | 3.6 | - | [5] |
| Gd-DOTA | DOTA | 1.5 | Grey Matter (in vivo) | 3.6 | 4.3 | [9] |
| G5-(Gd-DOTA)₉₆ | DOTA Dendrimer | - | Serum | ~24 | - | [10] |
| Contrast Agent | Chelate | Acute Toxicity (LD₅₀ in rats, IV) | Safety Factor (LD₅₀/Effective Dose) | Key Safety Findings | Citation |
| Manganese-Based | |||||
| Mn-EDTA | EDTA | 7.0 mmol/kg | - | Well-tolerated compared to free MnCl₂. | [4] |
| MnCl₂ (Free Mn) | - | 0.22 mmol/kg | - | Neurotoxic at high concentrations. | [4] |
| Mn-DPDP | DPDP | - | 540 | Higher safety factor than Gd-DTPA. | [3] |
| Mn-PyC3A | PyC3A | - | - | Rapid and complete elimination from the body with no accumulation in tissues.[11] 20-fold more resistant to dissociation than Gd-DTPA.[5] | [5][11] |
| Gadolinium-Based | |||||
| Gd-DTPA | DTPA | - | 60-100 | Associated with Nephrogenic Systemic Fibrosis in patients with renal impairment. | [3] |
Signaling Pathways and Experimental Workflows
Cellular Uptake of Manganese-Based Contrast Agents
Manganese ions, due to their similarity to calcium ions (Ca²⁺), can enter cells through voltage-gated calcium channels and other ion transporters.[12] This property allows for the potential of manganese-based agents to act as markers for cellular activity and viability.
Caption: Cellular uptake of manganese via ion channels.
In Vivo Experimental Workflow for MRI Contrast Agent Evaluation
A typical preclinical in vivo study to evaluate a new contrast agent involves several key steps, from animal preparation to image analysis.
Caption: A typical in vivo MRI contrast agent evaluation workflow.
Experimental Protocols
In Vitro Relaxivity Measurement
Objective: To determine the r1 and r2 relaxivity of a contrast agent in a controlled environment.
Methodology:
-
Phantom Preparation: A phantom is created consisting of multiple samples of the contrast agent at varying concentrations (e.g., 0.1 to 1.0 mM) in a relevant medium (e.g., saline, bovine plasma).[13][14] A sample of the medium without the contrast agent serves as a control. The samples are placed in NMR tubes or vials and arranged in a phantom holder.
-
MRI Acquisition: The phantom is placed in the MRI scanner.
-
Data Analysis:
-
The signal intensity from a region of interest (ROI) within each sample is measured for each TI (for T1) or TE (for T2).
-
The T1 and T2 relaxation times for each concentration are calculated by fitting the signal intensity data to the appropriate exponential recovery or decay curves.
-
The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are plotted against the contrast agent concentration.
-
The slope of the linear regression of this plot represents the r1 or r2 relaxivity in units of mM⁻¹s⁻¹.[15]
-
In Vivo Pharmacokinetics and Biodistribution
Objective: To evaluate the distribution, metabolism, and excretion of a contrast agent in a living organism.
Methodology:
-
Animal Model: An appropriate animal model (e.g., rat, mouse) is selected. For studies on renally impaired clearance, a model of chronic kidney disease may be induced.
-
Agent Administration: The contrast agent is administered intravenously at a clinically relevant dose.
-
Dynamic Imaging:
-
MRI: Dynamic contrast-enhanced MRI (DCE-MRI) is performed to monitor the signal enhancement in various organs and blood vessels over time.
-
PET/MRI: For agents labeled with a positron-emitting isotope (e.g., ⁵²Mn), simultaneous PET/MRI allows for real-time visualization and quantification of the agent's distribution and clearance pathways.[11]
-
-
Blood and Tissue Sampling: Serial blood samples are collected at various time points post-injection. At the end of the study, tissues of interest (e.g., kidneys, liver, bone) are harvested.
-
Analysis:
-
Pharmacokinetics: The concentration of the element (manganese or gadolinium) in the blood plasma over time is measured using inductively coupled plasma mass spectrometry (ICP-MS). These data are used to model the pharmacokinetic parameters, such as distribution and elimination half-lives.[6]
-
Biodistribution: The concentration of the element in the harvested tissues is quantified by ICP-MS to determine the final distribution and retention of the agent.
-
Metabolism: High-performance liquid chromatography (HPLC) can be used to analyze plasma and urine samples to determine if the contrast agent is excreted intact or undergoes biotransformation.[6]
-
Conclusion
Manganese-based contrast agents, particularly stable chelates like Mn-PyC3A, present a compelling alternative to gadolinium-based agents. The data suggest that they can offer comparable imaging efficacy with a potentially superior safety profile, including dual excretion pathways that could be advantageous for patients with renal impairment.[6][11] However, long-term safety data for these newer manganese chelates are still being gathered. As research progresses and more clinical trial data become available, the role of this compound and other manganese-based agents in the future of MRI will become clearer. This guide serves as a foundational resource for researchers to understand the current landscape and to design future studies that will further elucidate the potential of this promising class of contrast agents.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. diagnosticimaging.com [diagnosticimaging.com]
- 3. Manganese-based MRI contrast agents: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mn-Based MRI Contrast Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Manganese Alternative to Gadolinium for MRI Contrast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Manganese-based Alternative to Gadolinium: Contrast-enhanced MR Angiography, Excretion, Pharmacokinetics, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The r1 relaxivity and T1 imaging properties of dendrimer-based manganese and gadolinium chelators in magnetic resonance imaging [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
- 9. Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gadolinium MRI Contrast Agents Based on Triazine Dendrimers: Relaxivity and In Vivo Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel MRI contrast agent sidesteps toxic effects of current products [massgeneral.org]
- 12. Manganese-based MRI: A sensitive and safe way to directly visualize heart cell viability | Stanford Cardiovascular Institute | Stanford Medicine [med.stanford.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized Manganese Bromide
For researchers, scientists, and drug development professionals, the purity of chemical reagents is a cornerstone of reproducible and reliable results. Synthesized manganese bromide (MnBr₂), a compound utilized in catalysis and as a precursor for various manganese-containing materials, is no exception.[1][2] Its efficacy and safety in sensitive applications are directly linked to its purity. This guide provides a comparative analysis of key analytical techniques for assessing the purity of synthesized MnBr₂, complete with experimental protocols and data presentation.
Understanding Potential Impurities
The purity of synthesized MnBr₂ is influenced by the starting materials and the synthesis method. Common synthetic routes, such as the reaction of manganese with bromine, can introduce impurities.[1] Potential impurities may include:
-
Starting Materials: Unreacted manganese or residual reagents.
-
Side-Products: Manganese hydroxides or oxides if moisture is present.[1]
-
Other Halides: Chloride or iodide impurities if the bromine source is not pure.
-
Trace Metals: Contaminants from the manganese source, such as iron, can be selectively precipitated, but others may persist.[3]
-
Organic Residues: Solvents or organic precursors used in certain synthetic approaches.[4]
Primary Analytical Techniques for Purity Assessment
A multi-faceted approach is often necessary for a comprehensive purity analysis. The choice of method depends on the expected impurities and the required level of sensitivity.
Powder X-Ray Diffraction (XRD)
Principle: XRD is a powerful, non-destructive technique that identifies the crystalline phases present in a solid sample. By comparing the experimental diffraction pattern to a reference pattern for pure MnBr₂, one can confirm the desired crystal structure and detect crystalline impurities.[5]
Application: Primarily used to confirm the bulk phase purity and identify any crystalline by-products or different hydrated forms of this compound. A perfect match between the experimental and simulated XRD patterns indicates a high degree of phase purity.[5]
Inductively Coupled Plasma (ICP) Analysis
Principle: ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES) are highly sensitive techniques for determining elemental composition.[6][7] A sample is introduced into a high-temperature plasma, which atomizes and ionizes the components. The resulting ions (ICP-MS) or emitted light (ICP-OES) are measured to quantify the elements present, even at trace levels.[7]
Application: This is the gold standard for quantifying trace metal impurities (e.g., Fe, Co, Ni, Pb, Cd).[6][8] It is crucial for applications where heavy metal contamination is a concern, such as in drug development.
Elemental Analysis (EA)
Principle: Elemental analysis determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. This is achieved by combusting the sample under controlled conditions and quantifying the resulting gases.
Application: Primarily used to detect and quantify organic impurities or residual solvents from the synthesis process.[4]
Thermal Analysis (TGA/DSC)
Principle:
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[9] It is useful for determining the presence of volatile impurities, water of hydration, or assessing thermal stability.[10]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It can determine melting point and detect impurities that depress or broaden the melting transition.[]
Application: TGA is excellent for quantifying the amount of hydration water in hydrated forms of MnBr₂ or identifying the decomposition temperature.[10] DSC can provide a rapid assessment of purity, as impurities typically cause a melting point depression.[12]
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the primary techniques for assessing MnBr₂ purity.
| Technique | Purpose | Detects | Typical Sensitivity | Key Advantage |
| Powder XRD | Phase Identification & Crystalline Purity | Crystalline phases, structural impurities | ~1-5% by weight | Confirms correct crystal structure of the bulk material.[5] |
| ICP-MS | Trace Element Quantification | Metallic impurities (e.g., Pb, As, Cd, Fe) | parts-per-billion (ppb) | Unmatched sensitivity for detecting toxic metal impurities.[6][7] |
| ICP-OES | Elemental Composition & Major Impurities | Metallic impurities at higher concentrations | parts-per-million (ppm) | Robust and tolerant to high matrix concentrations.[13] |
| Elemental Analysis | Organic Impurity Quantification | Carbon, Hydrogen, Nitrogen, Sulfur | ~0.1-0.3% absolute | Directly quantifies organic residues from synthesis.[4] |
| TGA | Thermal Stability & Volatiles | Water of hydration, residual solvents | ~0.1% by weight | Accurately determines solvent/water content and decomposition points.[10] |
| DSC | Melting Point & Purity Estimation | Impurities affecting melting point | >98% purity range | Rapid assessment of overall purity via melting point analysis.[] |
Comparison with Alternatives: Manganese Halides
In many applications, other manganese halides can be considered. The choice often depends on factors like solubility, hygroscopicity, and the specific role of the halide ion.
| Compound | Formula | Molar Mass (anhydrous) | Common Form | Key Characteristics |
| Manganese(II) Bromide | MnBr₂ | 214.75 g/mol | Anhydrous, Tetrahydrate | Highly water-soluble; used as a catalyst and precursor.[1][14] |
| Manganese(II) Chloride | MnCl₂ | 125.84 g/mol | Tetrahydrate | Most common manganese halide; very soluble in water; used in batteries and as a nutrient.[2][3][15] |
| Manganese(II) Iodide | MnI₂ | 308.75 g/mol | Tetrahydrate | Less common, generally less stable than the chloride or bromide. |
| Manganese(II) Fluoride | MnF₂ | 93.94 g/mol | Anhydrous | Poorly soluble in water, distinct from other manganese(II) halides. |
Experimental Protocols
Protocol 1: Trace Metal Analysis by ICP-MS
-
Sample Preparation: Accurately weigh approximately 100 mg of the synthesized MnBr₂ into a clean digestion vessel.[16]
-
Digestion: Add 4.0 mL of a high-purity acid mixture (e.g., 2:1 nitric acid to sulfuric acid).[16] Allow the vessel to cool, as the reaction can be exothermic.
-
Microwave Digestion: Place the vessel in a microwave digestion system and run a program suitable for inorganic salts to ensure complete dissolution.
-
Dilution: After cooling, quantitatively transfer the digestate to a 50 mL volumetric flask. Add an internal standard (e.g., Scandium, Yttrium) and dilute to the final volume with 18.2 MΩ·cm ultrapure water.[7][16] A further dilution may be necessary to reduce matrix effects.[7]
-
Analysis: Aspirate the final solution into the ICP-MS. Prepare calibration standards and a method blank using the same acid matrix to quantify the concentrations of target elemental impurities.[8]
Protocol 2: Phase Purity Analysis by Powder XRD
-
Sample Preparation: Finely grind the synthesized MnBr₂ sample using an agate mortar and pestle to ensure random crystal orientation.
-
Mounting: Pack the fine powder into a sample holder, ensuring a flat, level surface.
-
Data Collection: Place the sample holder in the powder diffractometer. Collect diffraction data over a relevant 2θ range (e.g., 10-80°) using a common radiation source like Cu-Kα.[4]
-
Data Analysis: Process the raw data to obtain a diffractogram (Intensity vs. 2θ). Compare the peak positions and relative intensities to a reference pattern from a crystallographic database for MnBr₂ to confirm phase identity and detect impurity peaks.[5]
Visualizations
Caption: Workflow for comprehensive purity assessment of synthesized MnBr₂.
Caption: Logical relationships between purity objectives and analytical methods.
Caption: Potential impact of manganese ion impurities on biological pathways.
References
- 1. This compound (13446-03-2) for sale [vulcanchem.com]
- 2. dcceew.gov.au [dcceew.gov.au]
- 3. Manganese(II) chloride - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. Lead-Free Organic Manganese (II) Bromide Hybrid with Highly Efficient and Stable Green Emission for UV Photodetection [mdpi.com]
- 6. testinglab.com [testinglab.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. s27415.pcdn.co [s27415.pcdn.co]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 12. moravek.com [moravek.com]
- 13. saimm.co.za [saimm.co.za]
- 14. Manganese(II) bromide - Wikipedia [en.wikipedia.org]
- 15. Manganese(II)_chloride [chemeurope.com]
- 16. biospectra.us [biospectra.us]
A Comparative Guide to Manganese-Based Electrocatalysts
For Researchers, Scientists, and Drug Development Professionals
Manganese-based materials are emerging as highly promising, cost-effective, and environmentally benign alternatives to precious metal catalysts in a variety of electrochemical reactions critical to energy conversion and storage. Their rich redox chemistry, abundance, and low toxicity make them attractive candidates for applications ranging from water splitting to carbon dioxide reduction. This guide provides an objective comparison of the electrochemical performance of different classes of manganese-based catalysts, supported by experimental data, detailed methodologies, and visual workflows to aid in catalyst selection and experimental design.
Performance Comparison of Manganese-Based Catalysts
The electrochemical efficacy of a catalyst is benchmarked by several key metrics, including the overpotential required to drive a reaction at a specific current density (a lower overpotential signifies higher efficiency), the Tafel slope (a smaller slope indicates faster reaction kinetics), and the current density achieved at a given potential. The following tables summarize the performance of various manganese-based catalysts for the Oxygen Evolution Reaction (OER), Hydrogen Evolution Reaction (HER), and Oxygen Reduction Reaction (ORR).
Oxygen Evolution Reaction (OER)
The OER is a critical half-reaction in water splitting for hydrogen production and in metal-air batteries. Manganese oxides, in particular, have been extensively studied for this reaction.
| Catalyst | Electrolyte | Overpotential (mV) @ 10 mA/cm² | Tafel Slope (mV/dec) | Reference Catalyst |
| MnOₓ | 1 M KOH | ~230 | - | RuO₂ |
| α-Mn₂O₃ | 1 M KOH | < 230 | - | RuO₂ |
| Mn₃O₄ | 1 M KOH | ~290 | - | RuO₂ |
| γ-MnO₂ | pH = 2 | - | - | - |
| Mn₇.₅O₁₀Br₃ | 0.5 M H₂SO₄ | 153 | 103-160 | IrO₂ |
| Co/Mo-modified MnO₂ | Alkaline | 261 @ 100 mA/cm² | 61 | - |
| NiMnP | - | 280 | - | CoMnP, Fe₁.₁Mn₀.₉P |
Hydrogen Evolution Reaction (HER)
The HER is the other half-reaction of water splitting. Transition metal phosphides, including those of manganese, have shown significant promise for catalyzing this reaction.
| Catalyst | Electrolyte | Overpotential (mV) @ 10 mA/cm² | Tafel Slope (mV/dec) | Notes |
| MnP/Gr | - | - | - | Highest activity among Mn-P compounds |
| Mn-MOF/NF | - | 125 | - | Bifunctional for HER and OER |
| Co₃S₄/MnS₂ | 1.0 M KOH | 197 @ 20 mA/cm² | - | - |
| Ni-Mn-FeP | - | 103 | - | - |
Oxygen Reduction Reaction (ORR)
The ORR is fundamental to the operation of fuel cells and metal-air batteries. Manganese-based catalysts, particularly those integrated with nitrogen-doped carbon, are being actively explored as alternatives to platinum.
| Catalyst | Electrolyte | Half-Wave Potential (V vs. RHE) | Tafel Slope (mV/dec) | Notes |
| MnCo-N-C | Acidic | Increase of 100 mV vs. Co-N-C | - | Improved durability |
| Mn-N-C | - | - | - | Activity depends on Mn coordination |
| h-Mn₃O₄/MWCNT | pH 3-11 | - | - | pH-universal catalyst |
| γ-MnO₂ | Alkaline | - | - | Follows a four-electron pathway |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the objective comparison of catalyst performance. Below are representative methodologies for the synthesis of various manganese-based catalysts and a general protocol for their electrochemical evaluation.
Catalyst Synthesis
1. Manganese Oxides (e.g., MnO, Mn₂O₃) via Solid-State Method
-
Precursor: Manganese acetate (B1210297) tetrahydrate.
-
Procedure for MnO: Calcine the precursor at 400 °C for 10 hours in a hydrogen/argon atmosphere.[1]
-
Procedure for Mn₂O₃: Calcine the precursor at 600 °C for 10 hours in air.[1]
-
Post-synthesis Treatment: The bulk oxides can be further treated with an acidic solution (e.g., ceric ammonium (B1175870) nitrate) to create different stoichiometries (MnOx where 1 < x < 2). The treated material is then centrifuged, washed with deionized water and ethanol, and dried at 60 °C.[1]
2. Manganese Sulfides (e.g., MnS) via Hydrothermal/Solvothermal Method
-
Precursors: Manganese salt (e.g., manganese acetate, manganese chloride) and a sulfur source (e.g., L-cysteine, thioacetamide, sodium tetrasulfide).
-
Solvent: Ethylene glycol, diethylene glycol, water, or a mixture thereof.
-
General Procedure:
-
Dissolve the manganese precursor and sulfur source in the chosen solvent in a Teflon-lined stainless steel autoclave.
-
Stir the mixture to ensure homogeneity.
-
Seal the autoclave and heat it to a specific temperature (e.g., 140-220 °C) for a defined duration (e.g., 2-24 hours).[1][2]
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the product by centrifugation, wash it with deionized water and ethanol, and dry it in a vacuum oven.[1]
-
3. Manganese Phosphides (e.g., MnP, Mn₂P) via High-Energy Mechanical Milling
-
Precursors: Manganese and phosphorus powders.
-
Procedure: This method involves the direct mechanical milling of the elemental precursors in a high-energy ball mill. The phase of the resulting manganese phosphide (B1233454) (e.g., MnP, Mn₂P, MnP₄) can be controlled by the stoichiometric ratio of the initial powders and the milling parameters (e.g., time, speed).[3]
4. Single-Atom Manganese Catalysts (e.g., Mn-N-C)
-
Precursors: A manganese source (e.g., manganese borohydride), a nitrogen and carbon source (e.g., a metal-organic framework like ZIF-8, or 2-methylimidazole), and sometimes a secondary metal source (e.g., zinc borohydride).
-
General Procedure (Pyrolysis Method):
-
Synthesize a manganese-containing precursor, often by incorporating the manganese salt into a metal-organic framework (MOF) structure. This is typically done in an air-free environment to prevent the formation of manganese oxides.
-
Pyrolyze the precursor at a high temperature (e.g., 1100 °C) under an inert atmosphere. This process decomposes the organic components and leads to the formation of a nitrogen-doped carbon matrix with atomically dispersed manganese atoms coordinated to nitrogen (Mn-Nₓ sites).
-
Electrochemical Evaluation
A standardized three-electrode system is typically employed to assess the electrocatalytic performance.
-
Working Electrode (WE): A glassy carbon electrode or other suitable substrate coated with the catalyst ink. The ink is typically prepared by dispersing a known amount of the catalyst and a conductive additive (e.g., carbon black) in a solvent mixture (e.g., water, isopropanol, and Nafion® solution) via ultrasonication. A specific volume of the ink is then drop-casted onto the electrode surface and dried.
-
Counter Electrode (CE): A platinum wire or graphite (B72142) rod.
-
Reference Electrode (RE): A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode. All potentials are typically converted to the reversible hydrogen electrode (RHE) scale for comparison.
-
Electrolyte: The choice of electrolyte (e.g., 0.1 M KOH for alkaline conditions, 0.5 M H₂SO₄ for acidic conditions) is crucial and depends on the target application.
-
Key Electrochemical Techniques:
-
Cyclic Voltammetry (CV): Used to activate the catalyst and determine the electrochemical active surface area (ECSA).
-
Linear Sweep Voltammetry (LSV): Performed in an electrolyte saturated with the reactant gas (e.g., O₂ for ORR, Ar/N₂ for OER/HER) at a slow scan rate (e.g., 5-10 mV/s) to obtain the polarization curve. For ORR, a rotating disk electrode (RDE) or rotating ring-disk electrode (RRDE) is often used to control the mass transport of oxygen.
-
Tafel Analysis: The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of the current density), providing insights into the reaction mechanism.
-
Chronoamperometry or Chronopotentiometry: Used to evaluate the long-term stability of the catalyst by holding the potential or current constant for an extended period and monitoring the current or potential decay, respectively.
-
Electrochemical Impedance Spectroscopy (EIS): Employed to investigate the charge transfer resistance and other interfacial phenomena.
-
Visualizing Experimental and Comparative Logic
To further clarify the processes involved in catalyst evaluation, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical framework for comparing different catalysts.
References
Navigating Reaction Media: A Comparative Guide to Manganese Bromide Performance
For researchers, scientists, and drug development professionals, the choice of catalyst and reaction medium is paramount to achieving optimal yields and selectivity. This guide provides an objective comparison of the performance of manganese bromide, an earth-abundant and less toxic catalytic option, in various reaction media against other common Lewis acid catalysts. The information presented is supported by experimental data to aid in the rational design of synthetic routes.
This compound has emerged as a versatile and economical catalyst in a range of organic transformations, including C-H activation, cross-coupling, and oxidation reactions. Its performance, however, is intricately linked to the solvent in which the reaction is conducted. This guide delves into the nuances of solvent effects on this compound-catalyzed reactions and provides a comparative analysis with other Lewis acids.
Performance in C-H Allylation of N-Pyridylindole
A key transformation where the impact of the reaction medium on a manganese-catalyzed reaction is evident is the C-H allylation of N-(pyridin-2-yl)-1H-indole. The following table summarizes the performance of a manganese carbonyl bromide complex, [MnBr(CO)₅], in different media and compares it with an alternative iron-based catalyst for a similar transformation.
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Yield (%) | Selectivity (E/Z) | Reference |
| [MnBr(CO)₅] | N-(pyridin-2-yl)-1H-indole | 2-vinyloxirane | Diethyl Ether (Et₂O) | 90 | >95:5 | [1] |
| [MnBr(CO)₅] | N-(pyridin-2-yl)-1H-indole | 2-vinyloxirane | Neat (solvent-free) | 92 | - | [1] |
| FeCl₃ | 1H-indole | Allyl alcohol | Nitromethane (B149229) (MeNO₂) | 92 | Not Applicable | [1] |
Data Interpretation:
The data highlights that for the manganese-catalyzed C-H allylation, both diethyl ether and solvent-free conditions provide excellent yields.[1] Notably, the use of diethyl ether as a solvent significantly enhances the stereoselectivity of the product, favoring the E isomer.[1] In a comparable C3-allylation of indole, the less expensive and readily available iron(III) chloride in nitromethane also affords a high yield of the corresponding product.[1] This suggests that while this compound is a highly effective catalyst, the choice of solvent is a critical parameter to control stereoselectivity, and other earth-abundant metal catalysts like ferric chloride can be viable alternatives depending on the specific transformation and desired outcome.
Experimental Protocols
To ensure reproducibility and facilitate the application of these findings, detailed experimental methodologies are provided below.
General Procedure for Manganese-Catalyzed C-H Allylation of N-Pyridylindole
Materials:
-
[MnBr(CO)₅] (Manganese(I) bromide pentacarbonyl)
-
N-(pyridin-2-yl)-1H-indole
-
2-vinyloxirane
-
Sodium Acetate (NaOAc)
-
Diethyl Ether (Et₂O), anhydrous
Procedure:
-
To an oven-dried reaction vessel, add N-(pyridin-2-yl)-1H-indole (0.2 mmol, 1.0 equiv.), [MnBr(CO)₅] (10 mol%), and NaOAc (20 mol%).
-
The vessel is evacuated and backfilled with argon.
-
Add anhydrous diethyl ether (1.0 mL).
-
Add 2-vinyloxirane (0.3 mmol, 1.5 equiv.) to the reaction mixture.
-
The reaction mixture is stirred at 90 °C for 5 hours.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.[1]
General Procedure for Iron-Catalyzed C3-Allylation of Indole
Materials:
-
Anhydrous Iron(III) chloride (FeCl₃)
-
1H-indole
-
Allyl alcohol
-
Nitromethane (MeNO₂), anhydrous
Procedure:
-
To a stirred solution of 1H-indole (1.0 mmol, 1.0 equiv.) and allyl alcohol (1.2 mmol, 1.2 equiv.) in anhydrous nitromethane (5 mL) is added anhydrous FeCl₃ (10 mol%).
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.[1]
Reaction Pathway and Workflow
The following diagrams illustrate the generalized experimental workflow and a proposed catalytic cycle for the manganese-catalyzed C-H activation.
Caption: General experimental workflow for manganese-catalyzed C-H allylation.
Caption: Proposed catalytic cycle for C-H activation/allylation.
References
A Comparative Guide to the Theoretical and Experimental Properties of Manganese Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the theoretical and experimental properties of manganese bromide (MnBr₂). The information is curated to be a valuable resource for researchers in materials science, chemistry, and pharmacology, offering insights into its structural, electronic, and magnetic characteristics. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways pertinent to the broader implications of manganese in biological systems.
Quantitative Data Summary
The following tables present a comparative summary of the theoretical and experimental properties of this compound. Theoretical values are primarily derived from Density Functional Theory (DFT) calculations, while experimental data is sourced from various analytical techniques.
Table 1: Structural Properties of this compound (Bulk)
| Property | Theoretical Value (DFT) | Experimental Value |
| Crystal System | Hexagonal[1][2] | Hexagonal, Cubic[1][3] |
| Space Group | P-3m1[1][2] | Fd-3m (Cubic)[3] |
| Lattice Constants (Å) | a = b = 3.87, c = 6.48[1][2][4][5] | a = b = c = 10.96 (Cubic)[3] |
| Mn-Br Bond Length (Å) | 2.72[1] | 2.70 (Cubic)[3] |
Table 2: Electronic and Magnetic Properties of this compound
| Property | Theoretical Value (DFT) | Experimental Value |
| Band Gap (eV) | 2.61 - 4.21 (Varies with functional)[2][5][6] | ~2.50 (for (TBA)₂MnBr₄, an organic-manganese bromide hybrid)[4] |
| Magnetic Ordering | Antiferromagnetic (more stable)[5] | Antiferromagnetic (confirmed by neutron diffraction)[5] |
| Magnetic Moment (μB) | 5.0 (on Mn atom)[7] | - |
| Molar Magnetic Susceptibility (χm) | - | +13900 x 10⁻⁶ cm³/mol |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound.
Synthesis of Manganese(II) Bromide Precursor for Hybrid Materials
A common application of this compound is in the synthesis of hybrid materials for optoelectronics. A representative synthesis involves:
-
Precursor Preparation : Manganese(II) bromide tetrahydrate (MnBr₂·4H₂O) is used as the manganese source.
-
Reaction : The this compound is reacted with organic salts (e.g., (methoxymethyl)triphenylphosphonium (B8745145) chloride) in a suitable solvent.
-
Crystallization : The resulting product is crystallized, often through slow evaporation or vapor diffusion, to obtain single crystals for analysis.
X-ray Diffraction (XRD) for Structural Analysis
Single-crystal XRD is employed to determine the precise atomic arrangement within the crystal lattice.
-
Crystal Mounting : A suitable single crystal of this compound is mounted on a goniometer head.
-
Data Collection : The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo-Kα, λ = 0.71073 Å). Diffraction data are collected at room temperature using a detector like a CCD.
-
Structure Solution and Refinement : The collected data is processed to solve and refine the crystal structure, yielding information on lattice parameters, space group, and bond lengths.
Neutron Diffraction for Magnetic Structure Determination
Neutron diffraction is a powerful technique for determining the magnetic structure of materials.
-
Sample Preparation : A powder sample or a large single crystal of this compound is placed in a sample holder. For temperature-dependent studies, the sample is mounted in a cryostat or furnace.
-
Data Collection : The sample is placed in a beam of thermal or cold neutrons. The scattered neutrons are detected at various angles to obtain a diffraction pattern.
-
Analysis : The diffraction pattern contains both nuclear and magnetic scattering peaks. By analyzing the positions and intensities of the magnetic peaks, the magnetic ordering and magnetic moments of the manganese ions can be determined.
UV-Visible Spectroscopy for Band Gap Estimation
The optical band gap of a semiconductor material like this compound can be estimated using UV-Visible spectroscopy.
-
Sample Preparation : A thin film of the material is prepared, or the material is dispersed in a transparent medium.
-
Measurement : The absorbance or reflectance spectrum of the sample is measured over a range of UV and visible wavelengths.
-
Tauc Plot Analysis : The optical band gap (Eg) is determined by plotting (αhν)ⁿ versus photon energy (hν), where α is the absorption coefficient and n depends on the nature of the electronic transition (n=2 for a direct band gap). The linear portion of the plot is extrapolated to the energy axis to find the band gap.[8][9][10][11][12]
Magnetic Susceptibility Measurement
The magnetic susceptibility is measured to understand the magnetic response of this compound to an applied magnetic field. The Gouy method is a classic technique for this purpose.
-
Sample Preparation : A powdered sample of this compound is packed into a long, cylindrical tube (Gouy tube).
-
Measurement : The tube is suspended from a balance, with the bottom of the sample positioned between the poles of a strong electromagnet. The apparent mass of the sample is measured with the magnetic field off and with the magnetic field on.
-
Calculation : The change in mass is used to calculate the magnetic susceptibility of the sample.[13][14] The Quincke's method is a variation suitable for liquid samples.[15][16]
Signaling Pathways and Relevance to Drug Development
While this compound itself is not a therapeutic agent, manganese ions play significant roles in biological systems and can influence various signaling pathways. Understanding these interactions is crucial for drug development, especially concerning neurotoxicity and the use of manganese-based catalysts in pharmaceutical synthesis.[17][18]
Manganese-Induced Neurotoxicity and Signaling
Excess manganese can be neurotoxic and is implicated in neurological disorders.[19][20][21] Several signaling pathways are affected by manganese, including:
-
Insulin (B600854)/IGF Signaling Pathway : Manganese can mimic insulin and activate insulin-like growth factor (IGF) receptors, which in turn modulates downstream pathways like PI3K/Akt and MAPK, affecting cell survival and apoptosis.[19][20]
-
Neuroinflammatory Pathways : Manganese can induce neuroinflammation by activating the NLRP3 inflammasome and the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines.[19][20]
-
Nrf2/HO-1 Pathway : Manganese can induce oxidative stress, leading to the activation of the Nrf2-ARE pathway, which upregulates antioxidant enzymes like heme oxygenase-1 (HO-1) as a cellular defense mechanism.
Experimental Workflow for Investigating Manganese-Induced Cellular Responses
A typical workflow to study the effects of manganese on cellular signaling pathways is outlined below.
Conclusion
This compound presents a fascinating subject of study with a rich interplay between its theoretical and experimental properties. While DFT calculations provide a robust framework for understanding its intrinsic characteristics, experimental validation is essential for confirming these predictions and uncovering new phenomena. The discrepancies observed between theoretical and experimental values, such as in the band gap and crystal structure, highlight the complexities of real-world materials and the influence of experimental conditions. For drug development professionals, while this compound is not a direct therapeutic, the broader biological activities of manganese underscore the importance of understanding its potential toxicological profiles and its utility in synthetic chemistry. The signaling pathways affected by manganese are critical areas of research for understanding its neurological impact and for the development of potential therapeutic interventions for manganese-related disorders.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Electronic and Magnetic Properties of this compound Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Br2Mn | CID 83471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mmrc.caltech.edu [mmrc.caltech.edu]
- 10. instanano.com [instanano.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of the semiconductors band gap by UV- Vis diffuse reflectance spectroscopy FULIR [fulir.irb.hr]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. sthcphy.wordpress.com [sthcphy.wordpress.com]
- 15. iiserkol.ac.in [iiserkol.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. pharmacytimes.com [pharmacytimes.com]
- 19. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Signal Transduction Associated with Mn-induced Neurological Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Manganese Salts for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the cytotoxic effects of various manganese salts, with a focus on manganese bromide and its common alternatives, including manganese chloride, manganese sulfate, and manganese acetate. This guide is intended for researchers, scientists, and drug development professionals working with manganese compounds. The information presented herein is based on a thorough review of existing experimental data.
Executive Summary
Manganese is an essential trace element, but at elevated concentrations, it can induce cellular toxicity. This guide synthesizes in vitro data on the cytotoxicity of different manganese salts, highlighting the underlying molecular mechanisms, including the induction of oxidative stress and apoptosis. While direct comparative data for this compound is limited in the current scientific literature, this guide provides a framework for understanding its potential cytotoxicity in the context of other well-studied manganese salts.
Data Presentation: Comparative Cytotoxicity of Manganese Salts
The following tables summarize the available quantitative data on the cytotoxicity of various manganese salts across different cell lines. It is important to note the absence of specific IC50 values for this compound in the reviewed literature.
Table 1: IC50 Values of Manganese Chloride (MnCl₂) in Various Cell Lines
| Cell Line | Assay | Exposure Time | IC50 (µM) | Reference |
| SH-SY5Y (Human Neuroblastoma) | MTT | 24 h | ~27 | [1] |
| MDCK (Canine Kidney) | Cell Density | 24 h | >1000 | [1] |
| HepG2 (Human Liver Cancer) | Cell Density | 24 h | >1000 | [1] |
| GL15 (Human Glioblastoma) | Cell Density | 24 h | >1000 | [1] |
| PC12 (Rat Pheochromocytoma) | Not Specified | Not Specified | Not Specified | [2] |
| 16HBE (Human Bronchial Epithelial) | Annexin V/PI | 12, 24, 48 h | Not Specified | [3] |
Table 2: Cytotoxicity Data for Other Manganese Compounds
| Compound | Cell Line | Assay | Exposure Time | Observation | Reference |
| Manganese (II) ion (Mn²⁺) | SH-SY5Y | MTT | Not Specified | Dose-dependent decrease in cell viability | [4] |
| Manganese Dioxide (MnO₂) Nanosheets | Fish Gill Epithelial Cells | Calcein AM/Ethidium Homodimer | 72 h | Significant decrease in cell survival at 100 ppm | [5] |
| Manganese Oxide (Mn₃O₄) Nanoparticles | A549 (Human Lung Carcinoma) | MTT | 24 h | Dose-dependent cytotoxic effects | [6][7] |
Mechanisms of Manganese-Induced Cytotoxicity
Manganese-induced cytotoxicity is a multi-faceted process primarily driven by oxidative stress and apoptosis.[8][9] Excess intracellular manganese can accumulate in mitochondria, leading to mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS).[2][8] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[8]
Several signaling pathways are implicated in manganese-induced apoptosis:
-
Mitochondria-Dependent Pathway: Manganese exposure can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[8][10] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, key executioners of apoptosis.[8][10]
-
p53 Signaling: Manganese can stimulate the p53 protein, a tumor suppressor that can induce apoptosis in response to cellular stress.[10]
-
ER Stress-Mediated Pathway: Manganese can induce stress in the endoplasmic reticulum (ER), leading to the activation of caspase-12 and subsequent apoptosis.[2][11]
Signaling Pathways
Below are diagrams illustrating key signaling pathways involved in manganese-induced cytotoxicity.
Caption: Mitochondria-Dependent Apoptotic Pathway.
Caption: General Experimental Workflow for Cytotoxicity Assessment.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[12]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the manganese salt. Control wells contain medium without the manganese salt.
-
Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: A solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[12]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is added to dissolve the formazan (B1609692) crystals.[12]
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).[13]
-
Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from cells with damaged plasma membranes, a marker of cytotoxicity.
-
Cell Seeding and Treatment: Cells are seeded and treated with manganese salts in a 96-well plate as described for the MTT assay.
-
Controls: Include wells for background control (medium only), low control (spontaneous LDH release from untreated cells), and high control (maximum LDH release from cells treated with a lysis solution).[14]
-
Supernatant Collection: After the incubation period, the plate is centrifuged, and the cell-free supernatant is transferred to a new plate.
-
LDH Reaction: A reaction mixture containing a substrate for LDH and a tetrazolium salt is added to the supernatant.[15]
-
Incubation: The plate is incubated at room temperature, protected from light, for up to 30 minutes.
-
Data Acquisition: The absorbance is measured at a wavelength of 490 nm (with a reference wavelength of >600 nm).
-
Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key enzyme in the execution phase of apoptosis.
-
Cell Lysis: Following treatment with manganese salts, cells are harvested and lysed to release their intracellular contents.[16]
-
Substrate Addition: The cell lysate is incubated with a specific caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter.[16]
-
Incubation: The reaction is incubated according to the manufacturer's instructions to allow for cleavage of the substrate by active caspase-3.
-
Data Acquisition: The colorimetric or fluorescent signal is measured using a microplate reader.
-
Analysis: Caspase-3 activity is expressed as a fold change relative to the untreated control.[16]
Discussion and Future Directions
The available data consistently demonstrate that manganese salts, including manganese chloride and various manganese oxides, induce cytotoxicity in a dose- and time-dependent manner across a range of cell types.[4][17][18] The primary mechanisms of this toxicity involve the induction of oxidative stress and apoptosis through well-defined signaling pathways.[8][10]
A significant knowledge gap exists regarding the specific cytotoxicity of this compound. While no direct comparative studies were identified, it is plausible that the cytotoxic potential of this compound is comparable to that of manganese chloride, given that the toxicity is primarily attributed to the manganese ion (Mn²⁺). The anion (bromide vs. chloride) is less likely to be the primary driver of the observed cytotoxicity in the context of the mechanisms described. However, this assumption requires experimental validation.
Future research should focus on direct, head-to-head comparisons of the cytotoxicity of this compound with other manganese salts using standardized in vitro assays. Such studies would provide valuable data for researchers and contribute to a more complete understanding of the toxicological profiles of these widely used compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling Pathways Involved in Manganese-Induced Neurotoxicity | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Manganese Dioxide Nanosheets Induce Mitochondrial Toxicity in Fish Gill Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicology assessment of manganese oxide nanomaterials with enhanced electrochemical properties using human in vitro models representing different exposure routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | Effect of long-term manganese exposure on oxidative stress, liver damage and apoptosis in grouper Epinephelus moara ♀ × Epinephelus lanceolatus ♂ [frontiersin.org]
- 9. Manganese Neurotoxicity and the Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Manganese(II) induces apoptotic cell death in NIH3T3 cells via a caspase-12-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assaygenie.com [assaygenie.com]
- 16. jneurosci.org [jneurosci.org]
- 17. Organ-specific manganese toxicity: a comparative in vitro study on five cellular models exposed to MnCl(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxicity of manganese for mammalian cells in vitro--comparisons with lead, mercury and cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Manganese Bromide Complexes
For Researchers, Scientists, and Drug Development Professionals
The stability of manganese complexes is a critical parameter in various applications, from catalysis to the development of therapeutic and diagnostic agents. This guide provides an objective comparison of the stability of manganese bromide complexes, supported by available experimental data. Understanding the thermal, solution, and kinetic stability of these complexes is paramount for predicting their behavior in different environments and designing new compounds with desired properties.
Data Presentation: Comparative Stability of this compound Complexes
The following table summarizes the available quantitative data on the stability of various this compound complexes. It is important to note that direct comparative studies across a wide range of this compound complexes are limited in the readily available literature. The data presented here is compiled from studies on individual or small sets of complexes.
| Complex | Ligand Type | Stability Metric | Value | Method | Reference(s) |
| [Mn(py)₄(NCSe)₂] | N-donor (Pyridine) | Decomposition Temperature (TGA) | Step 1: ~200 °C (loss of 2 py) | Thermogravimetric Analysis | [1] |
| Step 2: >200 °C (loss of 2 py) | |||||
| Mn(II)-bipyridyl complexes in DMSO | N-donor (Bipyridyl) | log K₁ (Stability Constant) | 2.63 (for [Mn(phen)(dmso)₄]²⁺) | Stopped-flow kinetics | [2] |
| Mn(II) aqua ion | O-donor (Water) | log K₁ (Hydrolysis Constant) | -10.59 | Potentiometry | [3] |
| [Mn₂(μ-L)(phen)₄]·4H₂O | N,O-donor | Decomposition Temperature (TGA) | Stable up to ~300 °C | Thermogravimetric Analysis | |
| {[Mn₂(μ₅-L)(phen)₂]·H₂O}n | N,O-donor | Decomposition Temperature (TGA) | Stable up to ~350 °C | Thermogravimetric Analysis |
Note: The stability of manganese complexes is significantly influenced by the nature of the ligand, the solvent, and the experimental conditions. The Irving-Williams series, which describes the relative stabilities of divalent metal ion complexes, predicts that Mn(II) complexes are generally less stable than those of other late first-row transition metals.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of complex stability. Below are protocols for key experiments cited in the literature for determining the stability of this compound complexes.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a this compound complex.
Methodology:
-
A small, accurately weighed sample of the this compound complex (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperatures at which mass loss occurs, indicating decomposition or loss of ligands.
Potentiometric Titration for Stability Constant Determination
Objective: To determine the thermodynamic stability constants (log K) of this compound complexes in solution.
Methodology:
-
A solution of the ligand and a mineral acid (e.g., HClO₄) of known concentration is prepared in a thermostatted vessel.
-
A calibrated pH electrode and a reference electrode are immersed in the solution.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH is recorded after each addition of the base.
-
A second titration is performed on a solution containing the ligand, the mineral acid, and a known concentration of manganese(II) bromide.
-
The titration data from both experiments are used to calculate the protonation constants of the ligand and the stability constants of the this compound complexes using specialized software.[5]
UV-Vis Spectrophotometry for Solution Stability
Objective: To monitor the stability of a this compound complex in solution over time or under specific conditions (e.g., varying pH).
Methodology:
-
A solution of the this compound complex of known concentration is prepared in a suitable solvent.
-
The UV-Vis absorption spectrum of the solution is recorded at time zero.
-
The solution is then subjected to the desired conditions (e.g., incubated at a specific temperature, pH adjusted).
-
UV-Vis spectra are recorded at regular time intervals.
-
Changes in the absorption spectrum, such as a decrease in the intensity of characteristic bands or the appearance of new bands, can indicate decomposition or ligand exchange, thus providing information on the solution stability of the complex.
Visualizations
Experimental Workflow for Thermogravimetric Analysis (TGA)
References
- 1. Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rates of formation and dissociation, and the stability of some manganese(II) and zinc(II) complexes with bipyridyl-type ligands in dimethyl sulphoxide solution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. cost-nectar.eu [cost-nectar.eu]
- 4. ias.ac.in [ias.ac.in]
- 5. Expanding the Ligand Classes Used for Mn(II) Complexation: Oxa-aza Macrocycles Make the Difference - PMC [pmc.ncbi.nlm.nih.gov]
The Cost-Effective Workhorse: A Comparative Guide to Manganese Bromide in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
In the quest for sustainable and economically viable chemical processes, the spotlight is increasingly turning towards earth-abundant metals as catalysts and precursors. Among these, manganese and its compounds, particularly manganese bromide (MnBr₂), are emerging as powerful alternatives to expensive and often toxic heavy metals. This guide provides an objective comparison of the performance and cost-effectiveness of this compound against established alternatives in key industrial applications, supported by experimental data and detailed protocols.
Catalysis: A Greener Approach to Chemical Synthesis
This compound has demonstrated significant potential as a catalyst in a variety of organic reactions, most notably in the oxidation of hydrocarbons and in the formation of carbon-carbon bonds.
Oxidation of p-Xylene (B151628) to Terephthalic Acid (Amoco Process)
The production of terephthalic acid (TPA), a crucial monomer for polyester (B1180765) (PET) production, is a cornerstone of the chemical industry. The conventional Amoco process utilizes a cobalt-manganese-bromine catalyst system. While effective, the high cost and toxicity of cobalt have driven research into more sustainable alternatives. Studies have shown that the ratio of cobalt to manganese can be optimized to reduce costs without significantly compromising yield.
Comparative Performance:
| Catalyst System | Temperature (°C) | Pressure (bar) | Reaction Time (h) | p-Xylene Conversion (%) | TPA Yield (%) | Estimated Catalyst Cost ($/ton of TPA) |
| Conventional Co/Mn/Br | 175-225 | 15-30 | 2-4 | >98 | ~95 | High |
| High Mn/Co Ratio | 150-200 | 15-30 | 3-6 | >95 | 90-95 | Lower |
Experimental Protocol: Oxidation of p-Xylene with a High Mn/Co Ratio Catalyst
Materials:
-
p-xylene
-
Acetic acid (solvent)
-
Cobalt(II) acetate (B1210297) tetrahydrate
-
Manganese(II) bromide
-
Pressurized reaction vessel (autoclave) with stirrer and gas inlet
-
Air or oxygen source
Procedure:
-
Charge the autoclave with a solution of cobalt(II) acetate and manganese(II) bromide in glacial acetic acid. The molar ratio of Mn to Co should be optimized based on preliminary studies (e.g., 5:1).
-
Add p-xylene to the catalyst solution.
-
Seal the reactor and pressurize with air or oxygen to the desired pressure (e.g., 20 bar).
-
Heat the reactor to the target temperature (e.g., 180°C) while stirring vigorously.
-
Maintain the temperature and pressure for the desired reaction time (e.g., 4 hours).
-
After the reaction, cool the reactor to room temperature and carefully vent the excess pressure.
-
The solid terephthalic acid product can be collected by filtration, washed with acetic acid and then water, and dried.
Logical Relationship: AMOCO Process Catalyst Synergy
Caption: Synergistic roles of cobalt and manganese in the Amoco process.
C-C Cross-Coupling Reactions: An Economical Alternative to Palladium
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable tools in synthetic chemistry. However, the high and volatile price of palladium presents a significant drawback.[1] Manganese, being significantly more abundant and orders of magnitude cheaper, offers a compelling alternative.[2] While not a direct replacement in all Suzuki-Miyaura reactions, manganese catalysts have been successfully employed in various C-C bond-forming reactions.
Cost Comparison of Catalysts:
| Catalyst | Price (per gram) | Price (per mole) |
| Manganese(II) bromide | ~$0.20 | ~$43 |
| Palladium(II) acetate | ~$85 | ~$19,080 |
Note: Prices are estimates and can vary based on purity and supplier.
Experimental Protocol: Manganese-Catalyzed Cross-Coupling of an Aryl Halide with a Grignard Reagent
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Grignard reagent (e.g., phenylmagnesium bromide)
-
Manganese(II) bromide (catalyst)
-
Anhydrous tetrahydrofuran (B95107) (THF) (solvent)
-
Schlenk line or glovebox for inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve manganese(II) bromide (e.g., 5 mol%) in anhydrous THF.
-
Cool the solution to 0°C.
-
Slowly add the Grignard reagent to the solution and stir for 10 minutes.
-
Add the aryl halide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow: Comparative Cross-Coupling
Caption: General workflows for Mn- and Pd-catalyzed cross-coupling.
Energy Storage: Powering a Sustainable Future
Manganese-based materials are playing an increasingly important role in the development of next-generation batteries, offering advantages in cost, safety, and environmental impact over conventional materials.
Lithium-Ion Batteries
In lithium-ion batteries, manganese oxides are used as cathode materials, often in combination with nickel and cobalt (NMC). Increasing the manganese content in NMC cathodes can significantly reduce the reliance on expensive and ethically problematic cobalt. Lithium manganese oxide (LMO) spinel cathodes are another low-cost, high-power option.
Performance Comparison of Cathode Materials:
| Cathode Material | Average Voltage (V) | Specific Capacity (mAh/g) | Energy Density (Wh/kg) | Cycle Life | Relative Cost |
| LiCoO₂ (LCO) | 3.7 | 140 | 518 | 500-1000 | High |
| LiMn₂O₄ (LMO) | 4.0 | 120 | 480 | 300-700 | Low |
| LiNiMnCoO₂ (NMC) | 3.6-3.7 | 160-200 | 576-740 | 1000-2000 | Medium |
Redox Flow Batteries
Vanadium redox flow batteries (VRFBs) are a leading technology for large-scale energy storage, but the high cost of vanadium is a major barrier to widespread adoption. Manganese presents a cost-effective and abundant alternative for the electrolyte. The Mn²⁺/Mn³⁺ redox couple has a higher standard potential than the V⁴⁺/V⁵⁺ couple, which can lead to higher cell voltages.
Cost and Performance Comparison: Vanadium vs. Manganese Electrolytes
| Parameter | Vanadium (V⁴⁺/V⁵⁺) | Manganese (Mn²⁺/Mn³⁺) |
| Standard Potential (V vs. SHE) | 1.00 | 1.51 |
| Electrolyte Cost ($/kWh) | High | Low |
| Abundance | Scarce | Abundant |
| Key Challenge | Cost | Mn³⁺ disproportionation |
Experimental Protocol: Preparation and Evaluation of a Manganese-Based Redox Flow Battery Electrolyte
Materials:
-
Manganese(II) sulfate (MnSO₄)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Redox flow battery test cell
-
Potentiostat/galvanostat
Procedure:
-
Electrolyte Preparation: Prepare the electrolyte by dissolving a specific concentration of MnSO₄ (e.g., 1.5 M) in a sulfuric acid solution (e.g., 2.5 M).
-
Cell Assembly: Assemble the redox flow battery test cell with appropriate electrodes (e.g., carbon felt) and a membrane (e.g., Nafion).
-
Electrochemical Testing:
-
Cycle the cell between defined voltage limits to evaluate its charge-discharge characteristics, coulombic efficiency, and energy efficiency.
-
Perform cyclic voltammetry to study the redox behavior of the Mn²⁺/Mn³⁺ couple.
-
Use electrochemical impedance spectroscopy to investigate the internal resistance of the cell.
-
Signaling Pathway: Redox Reactions in a Mn-Based Flow Battery
Caption: Mn²⁺/Mn³⁺ redox couple in a flow battery.
Luminescent Materials: Illuminating Innovation
Manganese(II) ions are effective activators for phosphors, materials that emit light when excited by a source such as UV or blue light. Manganese-doped phosphors are being extensively researched for use in white light-emitting diodes (WLEDs) as a low-cost and environmentally friendly alternative to rare-earth-based phosphors. The emission color of Mn²⁺ can be tuned from green to red by changing the host lattice.
Comparative Performance of Phosphors for WLEDs:
| Phosphor Type | Activator | Emission Color | Quantum Yield | Cost |
| YAG:Ce | Ce³⁺ | Yellow | High | High |
| Nitrides | Eu²⁺ | Red | High | High |
| Mn-doped Halides | Mn²⁺ | Green-Red | Varies | Low |
| Mn-doped Oxides | Mn²⁺/Mn⁴⁺ | Red | Varies | Low |
Experimental Protocol: Synthesis of a Mn-doped Halide Phosphor
Materials:
-
Manganese(II) bromide (MnBr₂)
-
An organic salt (e.g., tetrabutylammonium (B224687) bromide)
-
Solvent (e.g., ethanol)
-
Standard laboratory glassware
Procedure:
-
Dissolve stoichiometric amounts of manganese(II) bromide and the organic salt in the chosen solvent at room temperature.
-
Allow the solvent to evaporate slowly in a controlled environment (e.g., in a vial with a loosely capped lid).
-
Single crystals of the manganese-doped halide phosphor will form over time.
-
Collect the crystals, wash them with a non-polar solvent (e.g., hexane), and dry them under vacuum.
-
Characterize the luminescent properties of the phosphor using a fluorescence spectrophotometer.
Logical Relationship: Phosphor Excitation and Emission
References
Safety Operating Guide
Proper Disposal of Manganese Bromide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols for chemical waste is fundamental to a secure and compliant laboratory environment. Manganese bromide (MnBr₂), a compound utilized in various chemical syntheses, necessitates careful handling and disposal due to its potential health hazards. This document provides essential procedural guidance for the safe management and disposal of this compound waste.
Immediate Safety and Logistical Information
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] Chronic exposure to manganese can lead to "manganism," a condition characterized by neurological symptoms similar to Parkinson's disease. Therefore, stringent safety measures are imperative during handling and disposal.
Personal Protective Equipment (PPE):
-
Gloves: Use chemically resistant gloves, such as nitrile or neoprene.[5]
-
Eye Protection: Wear chemical splash goggles or a face shield.[2][5]
-
Lab Coat: A lab coat is necessary to protect clothing and skin.[5]
-
Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator.[6][7]
Handling and Storage of Waste:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[3][5]
-
Store this compound waste in a cool, dry, and well-ventilated area away from incompatible substances such as strong reducing agents, metals, and oxidizing agents.[4][8]
-
Waste containers must be chemically compatible with this compound, free from damage, and equipped with secure, leak-proof closures.[9][10]
Hazard Summary
The following table summarizes the key hazard information for this compound.
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2][3][4] | Ingestion |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1][2][3][4] | Skin contact |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1][2][3][4] | Inhalation of dust |
| Target Organ Toxicity | May cause damage to the central nervous system and lungs through prolonged or repeated exposure. | Inhalation, Ingestion |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.[1][2][3][4] Do not dispose of this compound down the sink or in regular trash. [10][11][12]
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., gloves, weigh boats, paper towels).
-
Segregate this compound waste from other waste streams to avoid incompatible chemical reactions.[9][10] Store acids and bases separately, and keep oxidizing agents away from reducing agents.[9]
-
-
Waste Collection and Containerization:
-
Collect solid this compound waste and contaminated materials in a designated, clearly labeled hazardous waste container.[13] The container should be made of a material that is compatible with the waste.[9]
-
For liquid waste containing this compound, use a compatible, leak-proof container.[9]
-
Ensure the container is properly sealed to prevent spills or the release of dust.[12][14] Do not overfill containers; leave at least one inch of headspace.[9]
-
-
Labeling:
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9][12][14]
-
The SAA must be under the control of laboratory personnel and should be inspected weekly for any signs of leakage.[9][10]
-
There are limits on the amount of hazardous waste that can be stored in an SAA (typically a maximum of 55 gallons).[12][14]
-
-
Arrange for Disposal:
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and procedures and the Safety Data Sheet (SDS) for this compound before handling and disposal. In the event of a spill or exposure, follow the first-aid measures outlined in the SDS and seek immediate medical attention.[4][8]
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. ccis.chemoventory.com [ccis.chemoventory.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. web.faa.illinois.edu [web.faa.illinois.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. vumc.org [vumc.org]
- 12. odu.edu [odu.edu]
- 13. prochemonline.com [prochemonline.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. manganesesupply.com [manganesesupply.com]
Essential Safety and Operational Guide for Handling Manganese Bromide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Manganese bromide (MnBr2) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It may cause irritation to the eyes, skin, and respiratory tract.[4] Chronic exposure can lead to "manganism," a condition with neurological symptoms similar to Parkinson's disease.[4][5] Therefore, strict adherence to PPE protocols is mandatory.
Minimum Required PPE:
-
Eye and Face Protection: Chemical safety goggles are required.[6] In situations with a splash hazard, a face shield must be worn in addition to goggles.[6] Standard safety glasses must have side shields.[1][3][7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or rubber, are required.[1][5] Gloves must be inspected before use and disposed of properly after handling the chemical.[3][7]
-
Body Protection: A lab coat or chemical-resistant apron covering the front of the body from mid-chest to the knees is necessary.[8] For larger quantities or when there is a significant risk of exposure, coveralls are recommended.[8]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with a particulate filter is required.[2][4][9]
Occupational Exposure Limits
Adherence to established occupational exposure limits is crucial to prevent overexposure. The following table summarizes the key exposure limits for manganese and its compounds.
| Agency | Exposure Limit (as Mn) | Details |
| OSHA (PEL) | 5 mg/m³ | Ceiling limit, not to be exceeded at any time.[10][11] |
| NIOSH (REL) | 1 mg/m³ | 10-hour Time-Weighted Average (TWA).[10] |
| 3 mg/m³ | Short-Term Exposure Limit (STEL) over a 15-minute period.[10] | |
| ACGIH (TLV) | 0.02 mg/m³ | 8-hour TWA (respirable fraction).[10][11] |
| 0.2 mg/m³ | 8-hour TWA (inhalable fraction).[1][10] |
Standard Operating Procedure for Handling this compound
This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and metals.[2][4][9]
-
Keep the container tightly closed to prevent absorption of moisture, as it is hygroscopic.[2][9]
3.2. Weighing and Preparation of Solutions
-
All handling of solid this compound, including weighing, must be performed in a certified chemical fume hood.[1]
-
Before handling, ensure all required PPE is correctly worn.
-
To minimize dust generation, handle the solid material gently.[4]
-
When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
-
Clean any spills immediately according to the spill response plan.
3.3. Post-Handling Procedures
-
After handling, wash hands thoroughly with soap and water.[4][9]
-
Decontaminate the work area in the fume hood.
-
Remove and properly dispose of contaminated gloves and any other disposable PPE.
-
Contaminated reusable PPE, such as lab coats, should be professionally laundered and not taken home.[4]
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][9] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes.[4] Immediately flush skin with plenty of soap and water for at least 15 minutes.[7][9] Seek medical attention if irritation persists.[1][5] |
| Inhalation | Move the victim to fresh air immediately.[4][9][12] If breathing is difficult, give oxygen.[4][12] If not breathing, give artificial respiration.[4][9][12] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[4] Never give anything by mouth to an unconscious person.[4][7] Seek immediate medical attention. |
Spill and Disposal Plan
A clear and practiced spill response and disposal plan is essential for laboratory safety.
5.1. Spill Response Workflow
The following diagram outlines the procedural flow for responding to a this compound spill.
Caption: Workflow for responding to a this compound spill.
5.2. Waste Disposal
-
All waste containing this compound, including spilled material, contaminated absorbents, and disposable PPE, must be collected in a clearly labeled, sealed container for hazardous waste.[4][7]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Disposal of this compound waste must be in strict accordance with all local, state, and federal regulations.[1][5] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
References
- 1. prochemonline.com [prochemonline.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. simmons.chemoventory.com [simmons.chemoventory.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. prochemonline.com [prochemonline.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. oxfordlabchem.com [oxfordlabchem.com]
- 8. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. 3m.com [3m.com]
- 12. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
